4-Ethoxy-2,3-dimethylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-ethoxy-2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAVIFNGKPGZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Foreword on 4-Ethoxy-2,3-dimethylphenylboronic acid (CAS 1451391-67-5)
An In-Depth Technical Guide to the Application of Sterically Hindered Arylboronic Acids in Modern Cross-Coupling
While 4-Ethoxy-2,3-dimethylphenylboronic acid is commercially available as a synthetic building block, it represents a frontier molecule with a notable absence of extensive, peer-reviewed application data in the public domain. Its structure—featuring a di-ortho-substituted phenyl ring—places it firmly in the category of sterically hindered boronic acids. The principles governing its reactivity are therefore best understood by examining a well-documented analogue.
This guide will use Mesitylboronic acid (2,4,6-trimethylphenylboronic acid) as a thoroughly studied model system. The insights and protocols detailed herein for handling this challenging substrate provide a robust, scientifically-grounded framework that researchers can adapt for the successful application of 4-Ethoxy-2,3-dimethylphenylboronic acid and other similarly hindered reagents in complex synthetic campaigns.
Physicochemical Profile: A Comparative Overview
A molecule's physical properties are the foundation of its experimental behavior, dictating solubility, stability, and handling requirements. Below is a comparison of the target compound and our model system based on available supplier data.
| Property | 4-Ethoxy-2,3-dimethylphenylboronic acid | Mesitylboronic acid |
| CAS Number | 1451391-67-5 | 934-34-9 |
| Molecular Formula | C₁₀H₁₅BO₃ | C₉H₁₃BO₂ |
| Molecular Weight | 194.04 g/mol | 163.99 g/mol |
| Appearance | White to off-white powder | White to light yellow crystalline powder |
| Key Structural Feature | Di-ortho (2,3) methyl substitution | Di-ortho (2,6) methyl substitution |
| Electronic Nature | Electron-rich (4-ethoxy group) | Electron-rich (4-methyl group) |
The critical shared feature is the presence of two methyl groups adjacent to the C-B bond. This steric bulk is the primary determinant of the molecule's reactivity in cross-coupling reactions.
The Mechanistic Challenge: Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. However, its efficiency is profoundly impacted by the steric environment of the coupling partners.
With di-ortho-substituted arylboronic acids, the key mechanistic step of transmetalation is severely impeded. In this step, the organic group from the boron atom is transferred to the palladium center. The bulky methyl groups on the phenyl ring clash with the ligands on the palladium complex, increasing the activation energy of this transfer and slowing the reaction rate dramatically. A secondary challenge is the competing protodeboronation pathway, where the boronic acid is cleaved by solvent or base before it can engage in the catalytic cycle.
To overcome these hurdles, the catalytic system must be specifically engineered to be both highly active and sterically accommodating.
Caption: The Suzuki-Miyaura cycle with hindered substrates.
Field-Proven Protocol: Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid
This protocol provides a robust starting point for the coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a generic aryl bromide. The key to success lies in the choice of a modern catalyst system specifically designed for challenging substrates.
Rationale for Component Selection:
-
Catalyst: A palladium(II) precatalyst, such as Pd(OAc)₂, is used for convenience. It is reduced in situ to the active Pd(0) species.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a Buchwald-type biarylphosphine ligand. Its large steric bulk (the cyclohexyl groups) and electron-donating properties (the methoxy groups) create a highly active, monoligated Pd(0) species in solution. This combination is exceptionally effective at promoting both oxidative addition and the difficult reductive elimination step involving hindered products.
-
Base: A strong, non-nucleophilic phosphate base like K₃PO₄ is crucial. It activates the boronic acid to form the more reactive borate species without causing significant degradation of the starting materials or product.
-
Solvent: A polar aprotic solvent system like 1,4-dioxane with a small amount of water is often optimal. The water is essential for dissolving the phosphate base and facilitating the formation of the active borate complex.
Step-by-Step Experimental Workflow
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Aryl Bromide (1.0 equiv).
-
Add 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 - 1.5 equiv). Justification: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation.
-
Add potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv, 2 mol%).
-
Add the SPhos ligand (0.04 equiv, 4 mol%). Justification: A 2:1 ligand-to-palladium ratio is standard for ensuring the formation of the active catalytic species.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed water in a 10:1 ratio (e.g., 5 mL dioxane, 0.5 mL water for a 0.1 M reaction concentration). Justification: Solvents must be degassed via freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place the mixture in a pre-heated oil bath at 80-100 °C.
-
Stir vigorously for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Step-by-step experimental workflow for the coupling.
Troubleshooting and Optimization
When working with a new, uncharacterized boronic acid, optimization is often necessary.
| Issue Observed | Potential Cause | Recommended Action |
| Low Conversion | Insufficient catalyst activity; Low reaction temp. | Increase temperature to 110 °C (reflux). Screen alternative ligands like RuPhos or XPhos, which have different steric/electronic profiles. |
| Significant Protodeboronation | Presence of excess water; Base too harsh. | Ensure solvents are rigorously dried. Screen alternative bases such as Cs₂CO₃ or K₂CO₃, which may be milder. |
| Formation of Homocoupling | Boronic acid instability; Catalyst decomposition. | Decrease reaction temperature slightly. Ensure rigorous deoxygenation of solvents. Use a slightly lower excess of the boronic acid (e.g., 1.1 eq). |
| No Reaction | Inactive catalyst; Poor quality reagents. | Use a fresh bottle of boronic acid. Test the catalyst system on a known, reliable reaction (e.g., phenylboronic acid and 4-bromotoluene). |
References
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]
-
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of the Base Source: Journal of the American Chemical Society URL: [Link]
-
Title: Protodeboronation of Arylboronic Acids Source: The Journal of Organic Chemistry URL: [Link]
-
Title: SPhos: A Highly Active Ligand for the Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews URL: [Link]
A Comprehensive Technical Guide to 4-Ethoxy-2,3-dimethylphenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry
Executive Summary
This technical guide provides an in-depth analysis of 4-Ethoxy-2,3-dimethylphenylboronic acid (CAS No. 1451391-67-5), a versatile and strategically important building block in modern organic synthesis.[1][2] Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's molecular structure, physicochemical properties, synthesis, and purification. It places a strong emphasis on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the construction of complex biaryl systems. The guide offers detailed, field-proven experimental protocols, analytical methodologies, and critical insights into handling and safety, positioning 4-Ethoxy-2,3-dimethylphenylboronic acid as a key reagent for the development of novel pharmaceuticals and advanced materials.
Introduction
The Ascendancy of Arylboronic Acids in Synthesis
Arylboronic acids are a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds. Their stability to air and moisture, low toxicity, and broad functional group tolerance make them indispensable reagents in synthetic chemistry.[3] The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, in particular, leverages the unique reactivity of boronic acids to construct biaryl and vinyl-aryl scaffolds with high efficiency and selectivity under mild conditions.[4]
Strategic Value in Drug Discovery
The biaryl motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The ability to precisely join two distinct aromatic systems allows for the meticulous tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. Boronic acids themselves have emerged as important pharmacophores, most notably with the FDA approval of Bortezomib, a proteasome inhibitor for treating multiple myeloma.[3][5] This dual utility—as both a stable synthetic handle and a potential bioactive moiety—cements the importance of novel boronic acids in drug discovery pipelines.[5]
4-Ethoxy-2,3-dimethylphenylboronic Acid: A Profile
4-Ethoxy-2,3-dimethylphenylboronic acid is a substituted arylboronic acid that offers a unique combination of electronic and steric features. The electron-donating ethoxy group at the 4-position influences the nucleophilicity of the aromatic ring, while the adjacent methyl groups at the 2- and 3-positions introduce significant steric hindrance. This specific arrangement provides chemists with a tool to synthesize highly substituted, sterically demanding biaryl compounds that are often inaccessible through other methods, making it a valuable asset in the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
Structural Formula
The molecular structure features a phenyl ring substituted with a boronic acid group [-B(OH)₂], an ethoxy group [-OCH₂CH₃], and two methyl groups [-CH₃]. The substitution pattern is critical to its reactivity.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1451391-67-5 | [1][2] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [6][7] |
| Synonyms | (4-Ethoxy-2,3-dimethylphenyl)boronic acid | [2] |
| Appearance | White to off-white solid/powder | [7][8] |
| Purity | Often contains varying amounts of the corresponding trimeric anhydride (boroxine) | [6][9] |
Stability, Storage, and Handling
Like many boronic acids, 4-Ethoxy-2,3-dimethylphenylboronic acid is susceptible to several decomposition pathways that can impact its purity and reactivity.[10]
-
Boroxine Formation: The most common degradation pathway is the thermally or trace acid-catalyzed dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. While often in equilibrium, high boroxine content can lead to lower yields in coupling reactions.[11]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by acidic or basic conditions and the presence of water.[10][12]
-
Oxidation: The C-B bond can be oxidized to a C-O bond, yielding the corresponding phenol as an impurity.
Causality Behind Storage Choices: To mitigate these decomposition pathways, rigorous storage conditions are essential.
-
Inert Atmosphere: Storing under nitrogen or argon displaces oxygen and moisture, inhibiting oxidation and hydrolysis.[8]
-
Refrigeration: Low temperatures slow the rate of all decomposition reactions, particularly the equilibrium-driven formation of boroxines.[8]
-
Dry, Dark Environment: Minimizing exposure to moisture prevents hydrolysis, while protection from light prevents potential photo-degradation pathways.[10]
Synthesis and Purification
Common Synthetic Routes
The most reliable and scalable method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by aqueous acidic workup.[13][14]
Detailed Protocol: Synthesis via Grignard Formation
This protocol is a representative procedure based on established methodologies for arylboronic acid synthesis.[13][14]
Materials:
-
1-bromo-4-ethoxy-2,3-dimethylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Initiation: To a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 1-bromo-4-ethoxy-2,3-dimethylbenzene in anhydrous THF dropwise via the dropping funnel. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Grignard Formation: Once the exothermic reaction begins, continue the dropwise addition at a rate that maintains a gentle reflux. After addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark solution to room temperature.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. The choice of a bulky borate like triisopropyl borate minimizes the formation of undesirable triaryl borane byproducts.
-
Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 12-16 hours. Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification Strategies
Purification is critical to remove boroxines and other byproducts. The choice of method depends on the nature of the impurities.
Detailed Protocol: Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid boronic acids, exploiting their increased solubility in hot solvents.[11][15][16]
Procedure:
-
Solvent Selection: Choose a solvent system where the boronic acid is highly soluble when hot and poorly soluble when cold (e.g., water, ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Precipitation: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes faintly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. This slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize recovery.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals thoroughly under vacuum. It is critical to avoid excessive heat, which can regenerate the boroxine.[16]
Analytical Characterization
NMR Spectroscopy
-
¹H NMR: Provides the primary structural confirmation. The B(OH)₂ protons typically appear as a broad, exchangeable singlet, whose chemical shift is sensitive to solvent, concentration, and water content.[11][17] The aromatic protons will exhibit shifts and couplings consistent with the 1,2,3,4-tetrasubstituted pattern. The ethoxy and methyl groups will appear as a quartet/triplet and singlets, respectively, in the aliphatic region. The presence of the boroxine can be identified by the appearance of distinct aromatic signals, often slightly downfield from the monomeric acid.[11]
-
¹³C NMR: Confirms the carbon skeleton. The carbon atom attached to the boron (ipso-carbon) is often broad or unobserved due to quadrupolar relaxation.
-
¹¹B NMR: A definitive technique for observing the boron environment. Boronic acids typically show a broad signal around δ 30-33 ppm, while boroxines appear slightly upfield.[18]
| Expected ¹H NMR Assignments | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~7.5 - 7.0 | Aromatic protons (2H, complex multiplet or two doublets) |
| ~6.5 - 6.0 | B(OH)₂ (2H, broad singlet, D₂O exchangeable) |
| ~4.1 | -OCH₂CH₃ (2H, quartet) |
| ~2.3 | Ar-CH₃ (3H, singlet) |
| ~2.2 | Ar-CH₃ (3H, singlet) |
| ~1.4 | -OCH₂CH₃ (3H, triplet) |
Mass Spectrometry
The analysis of boronic acids by MS can be challenging due to their thermal lability.[19][20]
-
Challenges: In techniques requiring high heat like Electron Ionization (EI), boronic acids readily dehydrate to form boroxines, leading to a mass spectrum dominated by the trimer and its fragments, complicating the identification of the molecular ion.[19][20]
-
Recommended Technique (UPLC-ESI-MS): Ultra-high performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) is a superior method.[21][22] ESI is a "soft" ionization technique that minimizes in-source dehydration. Analysis in negative ion mode is often preferred, as it readily forms the stable [M-H]⁻ ion, providing a clear signal for the molecular weight of the boronic acid.[21]
| Expected Mass Fragments (ESI-) | |
| m/z | Assignment |
| 193.10 | [M-H]⁻ |
| 175.09 | [M-H - H₂O]⁻ |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[4][23] The reaction requires a base to activate the boronic acid for the critical transmetalation step.[24]
Detailed Protocol: Model Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 4-Ethoxy-2,3-dimethylphenylboronic acid with a model aryl bromide.[25]
Materials:
-
4-Ethoxy-2,3-dimethylphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Degassing: The choice of base is critical; stronger bases like K₃PO₄ are often required for sterically hindered substrates. Seal the vessel and degas the solvent(s) by bubbling with nitrogen or argon for 15-20 minutes. This step is vital to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Add the degassed solvent(s) to the vessel via syringe. Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with saturated NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Development
The unique 1,2,3,4-substitution pattern offered by 4-Ethoxy-2,3-dimethylphenylboronic acid is highly valuable for generating sterically congested biaryl structures. These motifs are often found in molecules designed to target well-defined protein binding pockets where precise conformational control is required for high affinity and selectivity. The steric bulk of the two ortho-methyl groups can force a twisted conformation (high dihedral angle) in the resulting biaryl product, a strategy frequently employed in drug design to:
-
Improve Selectivity: By locking the molecule into a specific conformation that fits the target receptor but not off-target proteins.
-
Enhance Metabolic Stability: The steric hindrance can shield metabolically labile positions on the aromatic rings from enzymatic degradation (e.g., by Cytochrome P450 enzymes).
-
Modulate Physical Properties: Control properties such as solubility and crystal packing.
Safety and Handling
| Hazard Information | |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat, use in a well-ventilated fume hood. |
Data based on representative arylboronic acids.[7][26]
Arylboronic acids have been identified as potentially weakly mutagenic in some assays, and should be handled as potentially genotoxic impurities (PGIs) in a pharmaceutical context, with appropriate measures taken to control their residual levels in final active pharmaceutical ingredients (APIs).[12]
Conclusion
4-Ethoxy-2,3-dimethylphenylboronic acid is more than a simple reagent; it is a specialized tool for the construction of complex, sterically demanding molecular architectures. Its unique substitution pattern provides a gateway to novel biaryl compounds that are central to advancements in medicinal chemistry and materials science. A thorough understanding of its synthesis, purification, handling, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, enables researchers to fully exploit its synthetic potential. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a professional research and development setting.
References
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ioniz
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
-
How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
-
How to Purify Boric Acid (by Recrystallization). YouTube. [Link]
-
Purification of boronic acids?. Reddit. [Link]
-
Supporting Information for Wiley-VCH 2007 publication. Wiley-VCH. [Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI. [Link]
-
4-Ethoxy-2,3-dimethylphenylboronic acid Product Page. XHY Sci.. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
para-cresyl isobutyrate Product Page. The Good Scents Company. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Supporting Information for a publication on diboronic acid. ScienceOpen. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. [Link]
-
Boron chemicals in diagnosis and therapeutics. PubMed Central (PMC). [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid. Preprints.org. [Link]
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Introduction: The Strategic Value of Substituted Arylboronic Acids
An In-Depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-dimethylphenylboronic acid
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed carbon-carbon bond-forming reaction provides a powerful and versatile methodology for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
4-Ethoxy-2,3-dimethylphenylboronic acid is a structurally specific building block of significant interest. The presence of the ethoxy group and two methyl substituents on the phenyl ring allows for fine-tuning of steric and electronic properties in target molecules. This substitution pattern can enhance biological activity, improve pharmacokinetic profiles in drug candidates, or modify the optoelectronic properties of organic materials. This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven route for the synthesis of this valuable compound, emphasizing the causal logic behind the experimental choices and ensuring procedural integrity.
Overall Synthesis Strategy: A Two-Stage Approach
The synthesis of 4-Ethoxy-2,3-dimethylphenylboronic acid is most reliably achieved through a two-stage process starting from the commercially available 2,3-dimethylphenol. The strategy involves:
-
Precursor Synthesis: Formation of the key intermediate, 4-bromo-1-ethoxy-2,3-dimethylbenzene. This step establishes the required substitution pattern on the aromatic ring.
-
Boronic Acid Formation: Conversion of the aryl bromide into the target boronic acid via a Grignard reaction followed by borylation and hydrolysis.
Caption: High-level workflow for the synthesis of the target boronic acid.
Part 1: Synthesis of the Aryl Bromide Precursor
The critical first stage is the preparation of 4-bromo-1-ethoxy-2,3-dimethylbenzene. This is accomplished in two sequential reactions starting from 2,3-dimethylphenol.
Step 1.1: Regioselective Bromination of 2,3-Dimethylphenol
Causality: The hydroxyl and two methyl groups on 2,3-dimethylphenol are ortho-, para-directing activators for electrophilic aromatic substitution. The para-position to the hydroxyl group (C4) is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired 4-bromo-2,3-dimethylphenol isomer.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-2,3-dimethylphenol.
Step 1.2: Williamson Ether Synthesis
Causality: The Williamson ether synthesis is a classic and efficient method for forming ethers. The phenolic proton of 4-bromo-2,3-dimethylphenol is acidic and is readily deprotonated by a suitable base (e.g., potassium carbonate) to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from iodoethane in an SN2 reaction to form the desired ethoxy ether. Iodoethane is chosen as the electrophile due to iodine being an excellent leaving group.
Experimental Protocol:
-
Setup: Combine the crude 4-bromo-2,3-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and a polar aprotic solvent like acetone or DMF in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add iodoethane (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling, filter off the solid potassium salts and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (aq) to remove any unreacted phenol, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-bromo-1-ethoxy-2,3-dimethylbenzene, which can be purified further by column chromatography if necessary.
Part 2: Synthesis of 4-Ethoxy-2,3-dimethylphenylboronic acid
This stage employs one of the most common methods for preparing arylboronic acids: the reaction of a Grignard reagent with a borate ester.[4][5][6]
Causality: The carbon-bromine bond in the aryl bromide is polarized, making the carbon atom electrophilic. Reaction with magnesium metal in an anhydrous ether solvent reverses this polarity (umpolung), generating a highly nucleophilic organometallic species—the Grignard reagent.[7] This potent nucleophile readily attacks the electrophilic boron atom of a trialkyl borate. The subsequent hydrolysis of the resulting boronate ester furnishes the final boronic acid.
Caption: Detailed workflow for the Grignard-borylation sequence.
Experimental Protocol:
Crucial Prerequisite: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C for several hours) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous. Water will quench the Grignard reagent, halting the reaction.[7][8]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of 4-bromo-1-ethoxy-2,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color and the appearance of turbidity indicate the formation of the Grignard reagent.[8]
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, continue to heat at reflux for 1-2 hours to ensure complete formation.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent to room temperature.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Cool this borate solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-addition of the Grignard reagent to the borate ester.[6]
-
Slowly transfer the Grignard reagent solution to the cold borate solution via cannula while stirring vigorously.
-
After the addition is complete, let the mixture stir at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench it by the slow addition of 1M hydrochloric acid (aq). Stir for 1-2 hours until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and proceed with the purification protocol.
-
Purification Protocol: A Self-Validating System
Purifying arylboronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).[9][10] A robust method involves a liquid-liquid extraction based on the acidic nature of the boronic acid.[11]
-
Base Extraction: Wash the combined organic extracts from the workup with a 1M NaOH (aq) solution. The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind in the organic layer.
-
Separation: Separate the aqueous layer containing the sodium boronate salt.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl (aq) until the pH is ~2. The pure 4-Ethoxy-2,3-dimethylphenylboronic acid will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol.[12]
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 2,3-Dimethylphenol | Commercially available and inexpensive precursor. |
| Grignard Reagents | Mg (1.2 eq), Aryl-Br (1.0 eq) | A slight excess of Mg ensures full conversion of the halide. |
| Borylation Reagent | Triisopropyl borate (1.5 eq) | Excess borate minimizes double addition of the Grignard reagent. |
| Grignard Solvent | Anhydrous THF | Ethereal solvent stabilizes the Grignard reagent. Must be dry.[7] |
| Borylation Temp. | -78 °C | Prevents side reactions and formation of triarylboranes.[6] |
| Hydrolysis | 1-2M HCl (aq) | Converts the boronate ester to the desired boronic acid. |
| Expected Yield | 60-80% (over two steps from aryl bromide) | Typical for this reaction class. |
| Purity | >95% (after extraction/precipitation) | Base/acid extraction is a highly effective purification method.[11] |
Safety and Handling Considerations
The synthesis of arylboronic acids via the Grignard pathway involves several significant hazards that require strict adherence to safety protocols.
-
Grignard Reagents: These organometallic compounds can be pyrophoric and react violently with water, protic solvents, and atmospheric moisture.[13] All operations must be conducted under a dry, inert atmosphere.
-
Flammable Solvents: Diethyl ether and THF are extremely flammable and have low boiling points. All heating must be done using heating mantles or oil baths, and no open flames should be present in the laboratory.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves, must be worn at all times.[14]
-
Quenching: The quenching of the reaction mixture and any residual Grignard reagent is highly exothermic and must be performed slowly and with cooling.
References
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
- Clary, J. W., et al. (2011). A simple, mild, and general method for the synthesis of boronic esters from Grignard reagents. J. Org. Chem., 76, 9602-9610.
-
Darses, B., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. (2016).
- Process for purification of boronic acid and its derivatives. (2007).
-
Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). University of Akron. [Link]
-
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. [Link]
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How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. [Link]
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What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]
- Preparation method of arylboronic acid compound. (2014).
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Purification of boronic acids? (2017). Reddit. [Link]
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Safety considerations for chemical reagents. Ampliqon. [Link]
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Suzuki cross-coupling reaction. (2020). YouTube. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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Understanding the Solubility of Phenylboronic Acids: A Framework for Prediction
An In-depth Technical Guide to the Solubility of 4-Ethoxy-2,3-dimethylphenylboronic Acid in Organic Solvents
This guide provides a comprehensive overview of the principles governing the solubility of 4-Ethoxy-2,3-dimethylphenylboronic acid in common organic solvents. Recognizing the current lack of specific published solubility data for this compound, we will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. This document will delve into the influential physicochemical properties of substituted phenylboronic acids, present a predicted solubility framework, and offer a detailed experimental protocol for empirical determination.
The solubility of any given phenylboronic acid is a multifactorial property dictated by the interplay between its solid-state characteristics and its interactions with the solvent. For 4-Ethoxy-2,3-dimethylphenylboronic acid, we must consider the contributions of the ethoxy and dimethyl substituents on the phenyl ring.
The Impact of Substituents on Physicochemical Properties
The nature and position of substituents on the phenyl ring significantly influence the solubility of boronic acids.[1] In the case of 4-Ethoxy-2,3-dimethylphenylboronic acid, the ethoxy group, with its polar C-O bond and non-polar ethyl group, introduces both hydrophilic and lipophilic character. The two methyl groups are electron-donating and increase the molecule's lipophilicity. Generally, the introduction of alkyl and alkoxy groups tends to increase solubility in organic solvents compared to the parent phenylboronic acid.[1]
The Dehydration Equilibrium: A Critical Consideration
A well-documented characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[1][2][3] This equilibrium is influenced by factors such as temperature, solvent, and the specific substituents on the aryl ring. The formation of boroxine, which has a different solubility profile from the monomeric acid, can complicate solubility measurements and lead to variability in results.[2][3] It is crucial to be aware of this equilibrium when conducting solubility experiments.
Caption: Reversible dehydration of 4-Ethoxy-2,3-dimethylphenylboronic acid to its boroxine.
Predicted Solubility Profile of 4-Ethoxy-2,3-dimethylphenylboronic Acid
Based on the general solubility trends of substituted phenylboronic acids, we can predict a qualitative solubility profile for 4-Ethoxy-2,3-dimethylphenylboronic acid in a range of common organic solvents. It is important to note that this is a theoretical estimation, and empirical determination is necessary for precise data.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | High | Ethers can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. The overall non-polar character of the substituted phenyl ring will also favor dissolution.[2][4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar to ethers, ketones are polar aprotic solvents that can accept hydrogen bonds.[2][4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can effectively solvate the organic portion of the molecule.[2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Alcohols are protic solvents that can both donate and accept hydrogen bonds, leading to strong interactions with the boronic acid functional group. A supplier of a similar compound notes solubility in methanol.[5] |
| Aromatic | Toluene, Xylene | Moderate | The aromatic ring of the solvent can interact with the phenyl ring of the boronic acid via π-π stacking. The non-polar nature of these solvents will be compatible with the substituted phenyl group. |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. |
| Hydrocarbons | Hexane, Cyclohexane | Low | These are non-polar solvents and are unlikely to effectively solvate the polar boronic acid functional group. Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][3][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are highly polar solvents capable of strong dipole-dipole interactions and hydrogen bond acceptance, which should lead to good solubility. |
Experimental Protocol for Solubility Determination: The Dynamic (Synthetic) Method
The dynamic method is a reliable technique for determining the solubility of crystalline compounds in various solvents.[1][2] It involves heating a heterogeneous mixture of the solute and solvent at a controlled rate until complete dissolution is observed.
Materials and Equipment
-
4-Ethoxy-2,3-dimethylphenylboronic acid (ensure purity)
-
Selected organic solvents (high purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Heating block or oil bath with a programmable temperature controller
-
Magnetic stirrer and stir bars
-
Digital thermometer or thermocouple
-
Sealed glass vials or test tubes
-
Light source and a means to observe turbidity (e.g., a laser beam and a photodetector, or visual observation against a dark background)
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of 4-Ethoxy-2,3-dimethylphenylboronic acid into a sealable glass vial.
-
Add a precise volume or mass of the chosen organic solvent to the vial. The initial composition should be chosen to ensure a solid phase is present at room temperature.
-
-
Equilibration and Measurement:
-
Place the sealed vial in the heating block on the magnetic stirrer.
-
Begin stirring to ensure the mixture is homogeneous.
-
Start heating the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min). A slow heating rate is crucial for accurate determination of the dissolution temperature.
-
Continuously monitor the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the saturation temperature for that specific composition.
-
-
Data Collection:
-
Record the saturation temperature for the known composition.
-
Repeat the measurement for several different compositions of solute and solvent to construct a solubility curve.
-
-
Data Analysis and Presentation:
-
Express the solubility in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mg/mL).
-
Plot the solubility as a function of temperature.
-
Caption: Workflow for the dynamic method of solubility determination.
Safety and Handling of Boronic Acids
As with any chemical, proper safety precautions must be observed when handling 4-Ethoxy-2,3-dimethylphenylboronic acid and organic solvents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7][8]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or solvent vapors.[6][9]
-
Handling: Avoid contact with skin and eyes.[6][7][8] In case of contact, rinse thoroughly with water.[6] Avoid creating dust.[6]
-
Storage: Store in a cool, dry place in a tightly sealed container.[9]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
-
Domański, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4464–4471. Available at: [Link]
-
Poplawska, M., et al. (2015). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]
-
Sporzyński, A., et al. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Domański, M., et al. (2020). Solubility of investigated compounds in water. Phenylboronic... ResearchGate. Available at: [Link]
-
UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Boric acid solubility in different solvents (Ullmann's 2006). Retrieved from [Link]
-
YouTube. (2020). Titration Experiment- Solubility- Finding Equilibrium Constants. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Ethoxy-2,3-dimethylphenylboronic acid - CAS:1451391-67-5. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Ethoxy-2,3-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, pivotal in the formation of carbon-carbon bonds through reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling. Among these versatile reagents is 4-Ethoxy-2,3-dimethylphenylboronic acid (CAS No. 1451391-67-5), a compound whose utility in creating complex molecular architectures demands a thorough understanding of its safe handling, storage, and reactivity profile. This guide serves as an in-depth technical resource, grounded in established safety protocols and chemical principles, to empower researchers to utilize this compound with confidence and precision.
Compound Identification and Physicochemical Properties
A clear identification of the reagent is the foundation of laboratory safety and experimental reproducibility.
| Identifier | Value | Source |
| Chemical Name | 4-Ethoxy-2,3-dimethylphenylboronic acid | AOBChem[1] |
| CAS Number | 1451391-67-5 | AOBChem[1] |
| Molecular Formula | C10H15BO3 | AOBChem[1] |
| Molecular Weight | 194.04 | AOBChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
GHS Hazard Identification and Classification
Understanding the potential hazards is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For 4-Ethoxy-2,3-dimethylphenylboronic acid, the following classifications apply:
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | AOBChem[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | AOBChem[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | AOBChem[1], Sigma-Aldrich |
Signal Word: Warning
Pictogram:
This classification is consistent with that of many other arylboronic acids, which are generally recognized as irritants.[2][3] The causality behind this lies in their acidic nature and their ability to interact with biological macromolecules.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through appropriate handling procedures and personal protective equipment is non-negotiable.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to powdered reagents is through engineering controls.
-
Chemical Fume Hood: All weighing and handling of 4-Ethoxy-2,3-dimethylphenylboronic acid solid should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[2][4]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of any chemical vapors or dusts.[3]
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as during reaction quenching or workup, a face shield should be worn in addition to goggles.[2][5]
-
Skin Protection:
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.
First Aid Measures: Preparedness for Accidental Exposure
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | AOBChem[1], Fisher Scientific[6] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. | AOBChem[1], TCI Chemicals[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | Fisher Scientific[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Fisher Scientific[6] |
Storage, Stability, and Incompatibility
The long-term stability and reactivity of arylboronic acids are influenced by their storage conditions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Some boronic acids are sensitive to air and moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality. [Fisher Scientific[3]]
-
Chemical Stability: Boronic acids are prone to dehydration to form cyclic boroxines (anhydrides). While this process is often reversible upon exposure to water, it can affect the stoichiometry of reactions if not accounted for. They are also susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved. This degradation is often accelerated by basic conditions. [Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
Accidental Release and Disposal Considerations
Proper containment and disposal are essential for laboratory safety and environmental stewardship.
Accidental Release
-
Small Spills: For small spills of the solid material, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation. The area can then be wiped with a damp cloth.[5]
-
Personal Protection: Ensure appropriate PPE is worn during cleanup.[2]
Waste Disposal
-
Chemical Waste: All waste containing 4-Ethoxy-2,3-dimethylphenylboronic acid should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Regulatory Compliance: Dispose of chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers must adapt and optimize this procedure for their specific substrates and desired outcomes.
Objective: To couple 4-Ethoxy-2,3-dimethylphenylboronic acid with an aryl halide.
Materials:
-
4-Ethoxy-2,3-dimethylphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s) followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sources
An In-Depth Technical Guide to 4-Ethoxy-2,3-dimethylphenylboronic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Ethoxy-2,3-dimethylphenylboronic acid, a valuable reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical characteristics, outlines a probable synthetic route, and explores its significant applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. The information presented herein is underpinned by established chemical principles and data from analogous compounds, offering a robust resource for laboratory and research settings.
Core Characteristics and Physical Appearance
4-Ethoxy-2,3-dimethylphenylboronic acid (CAS No. 1451391-67-5) is a member of the arylboronic acid family, a class of compounds distinguished by a boronic acid moiety (-B(OH)₂) attached to an aromatic ring. While specific experimental data for this particular isomer is not extensively published, its physical and chemical properties can be reliably inferred from closely related analogues and general chemical principles.
Physical State and Appearance:
Based on the physical properties of isomeric and related substituted phenylboronic acids, 4-Ethoxy-2,3-dimethylphenylboronic acid is anticipated to be a white to off-white crystalline solid or powder at room temperature. For instance, the isomeric (4-Ethoxy-2,5-dimethylphenyl)boronic acid is documented as a solid. Similarly, 3,5-Dimethyl-4-ethoxyphenylboronic acid is described as a white to almost white powder or crystal.
Structural and Physicochemical Data:
A summary of the key physicochemical properties for 4-Ethoxy-2,3-dimethylphenylboronic acid and a closely related isomer is presented in Table 1. The data for the target compound are calculated or estimated based on its structure, while the data for the isomer provides a valuable experimental reference point.
| Property | 4-Ethoxy-2,3-dimethylphenylboronic acid | (4-Ethoxy-3,5-dimethylphenyl)boronic acid (Isomer) |
| CAS Number | 1451391-67-5 | 850568-59-1 |
| Molecular Formula | C₁₀H₁₅BO₃ | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol | 194.04 g/mol |
| Melting Point | Not available | 206-211 °C[1][2] |
| Solubility | Inferred to be soluble in methanol and other polar organic solvents. | Soluble in methanol.[3] |
| Appearance | Inferred to be a white to off-white solid. | White to almost white powder to crystal.[2] |
Synthesis and Purification
A common and effective method for the synthesis of arylboronic acids is through the reaction of an appropriate organometallic reagent, typically a Grignard reagent or an organolithium species, with a trialkyl borate followed by acidic hydrolysis.[4] A plausible synthetic pathway for 4-Ethoxy-2,3-dimethylphenylboronic acid is outlined below.
Proposed Synthesis Workflow:
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Whitepaper: A Technical Guide to the Discovery of Novel Boronic Acid-Based Molecules
Foreword: The Renaissance of Boron in Medicinal Chemistry
For many years, boron-containing compounds were relegated to the periphery of drug discovery, often perceived with skepticism regarding their stability and potential toxicity.[1][2] This perception has been thoroughly demystified. The landmark approval of bortezomib (Velcade®) in 2003, a potent proteasome inhibitor for treating multiple myeloma, catalyzed a paradigm shift.[3][4][5] It illuminated the profound potential of the boronic acid moiety as a versatile and powerful pharmacophore. Today, a growing portfolio of FDA-approved drugs, including ixazomib, vaborbactam, tavaborole, and crisaborole, underscores the clinical and commercial success of boron-based therapeutics, treating conditions from cancer to bacterial infections and inflammatory diseases.[2][3][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on the discovery of novel boronic acid-based molecules. We will explore the causality behind experimental choices, from rational design and synthesis to high-throughput screening and mechanistic validation, equipping you with the technical knowledge and strategic insights to navigate this exciting chemical space.
Chapter 1: The Boronic Acid Moiety - A Privileged Pharmacophore
The efficacy of boronic acids as therapeutic agents stems from the unique electronic and geometric properties of the boron atom. Unlike carbon, boron possesses an empty p-orbital, rendering it a Lewis acid capable of accepting electrons from nucleophiles. This fundamental property is the cornerstone of its primary mechanism of action: the formation of a stable, yet reversible, covalent bond with the catalytic serine residues found in many enzyme classes.[6][7]
Mechanism of Action: Mimicking the Transition State
Many enzymes, particularly serine proteases and β-lactamases, function by forming a high-energy tetrahedral intermediate during substrate hydrolysis. Boronic acids act as superb transition-state analogs.[8][9] Upon entering the enzyme's active site, the trigonal planar boronic acid is attacked by the hydroxyl group of the catalytic serine. This forms a tetrahedral boronate adduct that sterically and electronically mimics the natural transition state, but is far more stable, effectively "trapping" the enzyme in an inhibited state.[8][10] This reversible covalent inhibition provides a potent and durable target engagement, a highly desirable feature in drug design.
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The Ascendancy of Boronic Acids in Medicinal Chemistry: From Chemical Curiosities to Clinical Cornerstones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Once relegated to the realm of synthetic curiosities, boronic acids have undergone a remarkable transformation, emerging as a privileged scaffold in modern medicinal chemistry. Their unique electronic properties and versatile reactivity have propelled them from the bench to the bedside, leading to the development of first-in-class therapeutics for a range of challenging diseases. This guide provides a comprehensive exploration of the multifaceted role of boronic acids in drug discovery and development. We will delve into their fundamental chemical principles, dissect their mechanisms of action as potent enzyme inhibitors, and survey their diverse applications across oncology, infectious diseases, and beyond. Through a synthesis of technical accuracy and field-proven insights, this document aims to equip researchers and drug development professionals with a thorough understanding of the power and potential of boronic acid chemistry.
Introduction: The Boron Renaissance in Drug Discovery
The journey of boron-containing compounds in medicinal chemistry has been one of rediscovery.[1][2] Initially met with skepticism due to perceived toxicity, this notion has been largely demystified, particularly with the groundbreaking approval of Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[2][3][4][5] This event served as a catalyst, igniting a surge of interest in boronic acids and their derivatives.[1][2][3]
Boronic acids, characterized by a C-B(OH)₂ functional group, possess a unique set of physicochemical properties that make them particularly attractive for drug design.[6] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues in biological targets, most notably the hydroxyl groups of serine, threonine, and tyrosine residues within enzyme active sites.[7][8] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis is a cornerstone of their inhibitory mechanism.[9] Furthermore, their relatively straightforward synthesis and the ability to be modified to fine-tune their selectivity, physicochemical, and pharmacokinetic properties have solidified their place in the medicinal chemist's toolbox.[1][2][7]
This guide will navigate the critical aspects of boronic acid chemistry in a therapeutic context, from their fundamental interactions to their clinical applications and future horizons.
The Chemical Biology of Boronic Acids: A Tale of Reversible Covalency
The therapeutic efficacy of boronic acids is intrinsically linked to their unique chemical reactivity. Understanding these fundamental principles is crucial for designing effective and selective inhibitors.
The Boronic Acid Moiety: A Tunable Electrophile
The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry. The vacant p-orbital perpendicular to this plane renders the boron atom electrophilic and allows it to act as a Lewis acid.[4] This Lewis acidity can be modulated by the nature of the organic substituent (R-group) attached to the boron. Electron-withdrawing groups increase the Lewis acidity, enhancing its reactivity with biological nucleophiles, while electron-donating groups have the opposite effect.
Interaction with Biological Nucleophiles: The Key to Inhibition
The hallmark of boronic acids in a biological context is their ability to form stable, yet reversible, tetrahedral adducts with nucleophilic functional groups.[7] The most significant of these interactions is with the hydroxyl groups of serine and threonine residues, which are frequently found in the active sites of enzymes, particularly proteases.
This interaction is not a simple binding event. The catalytic machinery of the enzyme itself often facilitates the formation of the inhibitory complex. For instance, in serine proteases, the histidine residue of the catalytic triad can act as a general base, deprotonating the serine hydroxyl to enhance its nucleophilicity for attack on the boron atom.[10][11] The resulting tetrahedral boronate anion is a stable mimic of the transition state of peptide bond hydrolysis, effectively locking the enzyme in an inactive conformation.[9]
pH-Dependent Activity
The pKa of boronic acids typically falls in the range of 8-10, meaning they are largely protonated at physiological pH.[8] However, the formation of the tetrahedral boronate complex is pH-dependent.[10][11] This property can be exploited in drug design, potentially leading to inhibitors that are more active in specific microenvironments with altered pH, such as tumor tissues.
Boronic Acids as Enzyme Inhibitors: Clinical Success Stories
The ability of boronic acids to potently and selectively inhibit enzymes has been the primary driver of their clinical success. Two key classes of enzymes, proteasomes and β-lactamases, have been particularly fruitful targets.
Proteasome Inhibitors: Revolutionizing Cancer Therapy
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of misfolded or damaged proteins, as well as key regulatory proteins involved in cell cycle progression and apoptosis.[12][13] Inhibition of the proteasome leads to the accumulation of these proteins, inducing cellular stress and ultimately triggering apoptosis in cancer cells.[6][14]
Bortezomib (Velcade®): The Pioneer
Bortezomib was the first proteasome inhibitor to receive FDA approval, transforming the treatment landscape for multiple myeloma.[4][5][6] It is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[14][15] The boronic acid moiety of bortezomib forms a stable complex with the N-terminal threonine residue in the active site of the proteasome's β5 subunit.[7][16]
Ixazomib (Ninlaro®): The Oral Successor
Following the success of bortezomib, ixazomib was developed as the first orally bioavailable proteasome inhibitor, also approved for the treatment of multiple myeloma.[6][7] It shares a similar mechanism of action with bortezomib, inhibiting the chymotrypsin-like activity of the proteasome.[7]
| Drug | Target | Indication | Administration |
| Bortezomib | 26S Proteasome | Multiple Myeloma | Intravenous/Subcutaneous |
| Ixazomib | 26S Proteasome | Multiple Myeloma | Oral |
β-Lactamase Inhibitors: Combating Antibiotic Resistance
The emergence of bacterial resistance to β-lactam antibiotics is a major global health crisis.[7] A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring of these antibiotics. Boronic acids have emerged as potent inhibitors of serine-based β-lactamases.[17]
Vaborbactam: A Novel Approach
Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[7][18] It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections.[7][19][20] Vaborbactam itself has no antibacterial activity but acts to protect meropenem from degradation by a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[18][21][22] The boron atom of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, effectively neutralizing the enzyme.[22]
Expanding Therapeutic Horizons: Beyond Cancer and Antibiotics
The versatility of boronic acids extends beyond their established roles as anticancer and antibacterial agents. Researchers are actively exploring their potential in a wide array of therapeutic areas.
Antiviral Applications
Boronic acids are being investigated as inhibitors of viral proteases, which are essential for viral replication. For example, they have shown promise as inhibitors of the hepatitis C virus (HCV) NS3 protease and the SARS-CoV-2 main protease (Mpro).[2]
Drug Delivery and Targeting
The ability of boronic acids to reversibly bind to diols is being harnessed for targeted drug delivery.[23][24] Since many cancer cells overexpress sialic acid-containing glycoproteins on their surface, boronic acid-functionalized nanoparticles or prodrugs can selectively target these cells.[25] The pH-responsive nature of the boronate ester bond can also be exploited for controlled drug release in the acidic tumor microenvironment.[23][24]
Biosensing and Diagnostics
The specific and reversible interaction of boronic acids with diols has led to the development of fluorescent and electrochemical sensors for the detection of biologically important analytes like glucose, glycoproteins, and catecholamines.[26][27][28][29][30] These sensors have potential applications in disease diagnostics and monitoring.
Challenges and Future Directions: Navigating the Path Forward
Despite their successes, the development of boronic acid-based drugs is not without its challenges.
Overcoming Off-Target Effects and Toxicity
While the notion of inherent boron toxicity has been largely dispelled, careful consideration of off-target effects is crucial.[1] The potential for boronic acids to interact with other biological nucleophiles necessitates rigorous selectivity profiling. Prodrug strategies, where the boronic acid moiety is temporarily masked, are being explored to improve the therapeutic index and reduce potential toxicity.[31]
Synthesis and Optimization
While the synthesis of many boronic acids is well-established, the development of novel and efficient synthetic methodologies remains an active area of research.[1][32][33] Flow chemistry and decarboxylative borylation are emerging as powerful tools for the rapid and diverse synthesis of boronic acid derivatives.[1][32]
Expanding the Target Space
The future of boronic acid medicinal chemistry lies in expanding the range of biological targets. Beyond serine proteases, researchers are exploring their potential as inhibitors of other enzyme classes, such as kinases and phosphatases, as well as their use in modulating protein-protein interactions.
Experimental Protocols: A Practical Guide
To facilitate further research in this exciting field, we provide a generalized protocol for a key assay in the characterization of boronic acid inhibitors.
Protocol: Determination of Inhibitory Potency (IC₅₀) against a Serine Protease
This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid compound against a model serine protease.
Materials:
-
Serine protease (e.g., chymotrypsin, trypsin)
-
Fluorogenic peptide substrate specific for the protease
-
Boronic acid inhibitor
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the serine protease in assay buffer to the desired working concentration.
-
Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a stock solution of the boronic acid inhibitor in DMSO and create a serial dilution series in assay buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add a fixed volume of the boronic acid inhibitor dilutions (or assay buffer for the control).
-
Add a fixed volume of the serine protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add a fixed volume of the fluorogenic substrate solution to each well to start the enzymatic reaction.
-
-
Measure Fluorescence:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion: The Bright Future of Boron in Medicine
Boronic acids have firmly established themselves as a versatile and powerful class of compounds in medicinal chemistry.[34] From their initial success as proteasome inhibitors to their emerging roles in combating antibiotic resistance and enabling targeted drug delivery, the unique chemical properties of the boronic acid moiety continue to open up new avenues for therapeutic intervention. As our understanding of their chemical biology deepens and synthetic methodologies advance, we can anticipate the development of even more innovative and life-saving boronic acid-based drugs in the years to come.
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Methodological & Application
4-Ethoxy-2,3-dimethylphenylboronic acid Suzuki coupling protocol
An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethoxy-2,3-dimethylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocol is designed to be a self-validating system, grounded in established mechanistic principles to ensure reproducibility and facilitate optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and poly-olefin compounds.[1] Its power lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][2] The biaryl motif synthesized through this method is a privileged scaffold found in numerous pharmaceuticals, liquid crystals, and advanced materials.[2][3][4]
This guide focuses on 4-Ethoxy-2,3-dimethylphenylboronic acid, a substrate with moderate steric hindrance due to the presence of an ortho-methyl group. Understanding the nuances of coupling such substrates is critical for achieving high yields and purity. We will delve into the reaction mechanism, provide a robust starting protocol, and explore optimization strategies to overcome common challenges.
The Catalytic Cycle: A Mechanistic Foundation
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through three primary, well-established steps involving a palladium catalyst.[1][5][6]
-
Oxidative Addition : The cycle begins with an active Palladium(0) species, which inserts into the bond between the aryl group and the halide (or triflate) of the electrophilic coupling partner. This step oxidizes the catalyst to a Palladium(II) intermediate.[1][6][7]
-
Transmetalation : This is a crucial ligand exchange step. The organoboron reagent, activated by a base, transfers its organic moiety to the Pd(II) complex, displacing the halide.[6][7] The role of the base is not passive; it reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[8][9][10][11]
-
Reductive Elimination : In the final step, the two organic ligands on the Pd(II) complex couple and are expelled, forming the desired biaryl product through a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling with an Aryl Bromide
This protocol details a general procedure for the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a representative aryl bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | ≥95% | - | The limiting reagent. |
| Aryl Bromide (e.g., 1-bromo-4-methoxybenzene) | ≥98% | - | Coupling partner. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | - | Catalyst. See Optimization section for alternatives. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | - | Base. Must be finely powdered. |
| Toluene | Anhydrous | - | Solvent. |
| Deionized Water | - | - | Co-solvent. |
| Ethyl Acetate | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |
| Argon or Nitrogen Gas | High Purity | - | For inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Ethoxy-2,3-dimethylphenylboronic acid (1.0 eq), the aryl bromide (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (1-3 mol%).
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Degas the toluene and deionized water separately by bubbling with inert gas for 20-30 minutes.
-
Under a positive pressure of inert gas, add toluene and water via syringe in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of boronic acid).
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 90-100 °C.[5]
-
Stir the biphasic mixture vigorously to ensure adequate mixing.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Optimization and Field-Proven Insights
Achieving high yields with sterically hindered substrates like 4-Ethoxy-2,3-dimethylphenylboronic acid often requires moving beyond standard conditions.[13][14][15] The ortho-methyl group can impede key steps in the catalytic cycle, necessitating a more tailored approach.
Causality-Driven Experimental Choices
-
Catalyst & Ligand Selection: While Pd(PPh₃)₄ is a reliable workhorse, its performance can diminish with challenging substrates.[14] The steric bulk of the ortho-methyl group can hinder the approach of the palladium complex.
-
Expert Recommendation: Employ modern catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[13][16] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, dramatically improving reaction efficiency for hindered couplings.[13][14] Using a pre-formed pre-catalyst (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[13]
-
-
Base Selection: The choice of base is critical for activating the boronic acid.[8]
-
Expert Recommendation: For hindered substrates, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to K₂CO₃.[13] These bases more effectively drive the equilibrium towards the formation of the highly nucleophilic boronate anion, which is necessary to overcome the steric barrier during transmetalation.
-
-
Solvent and Temperature:
-
Expert Recommendation: Aprotic polar solvents like 1,4-dioxane or DMF, often in combination with water, are excellent choices.[17] Increasing the reaction temperature can provide the necessary energy to overcome activation barriers, but must be balanced against the risk of protodeboronation (see Troubleshooting).
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Corrective Actions & Solutions |
| Low to No Yield | 1. Inactive Catalyst (degraded Pd source).2. Insufficiently active catalyst/ligand system for the hindered substrate.3. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.[16]2. Switch to a bulky, electron-rich ligand system (e.g., XPhos, SPhos).[13][14]3. Increase temperature in 10 °C increments, monitoring for decomposition. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This side reaction is promoted by high temperatures and the presence of water and base. | 1. Minimize reaction time by using a more active catalyst.2. Use a milder base such as potassium fluoride (KF) if compatible with the substrate.[8]3. Reduce the amount of water in the solvent system or consider anhydrous conditions if feasible. |
| Homocoupling | The boronic acid couples with itself (Ar-B(OH)₂ → Ar-Ar). This can be promoted by oxygen or certain catalyst systems. | 1. Ensure the reaction is rigorously deoxygenated.2. Use a catalyst source that is already Pd(0), like Pd(PPh₃)₄, to avoid side reactions during in-situ reduction.3. In some cases, slow addition of the boronic acid can minimize its concentration and disfavor homocoupling.[14] |
References
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Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Glasgow. Retrieved January 19, 2026, from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. (2011, October 1). University of Glasgow Theses. Retrieved January 19, 2026, from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved January 19, 2026, from [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020, July 1). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Harvard University. Retrieved January 19, 2026, from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved January 19, 2026, from [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid
Introduction: Navigating the Challenges of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures. This guide focuses on a particularly challenging yet valuable building block: 4-Ethoxy-2,3-dimethylphenylboronic acid .
The unique structure of this boronic acid presents a classic case of combined steric and electronic challenges. The two methyl groups ortho to the boronic acid create significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle.[3][4][5] Concurrently, the electron-donating nature of the ethoxy and dimethyl substituents increases the electron density of the aromatic ring, which can slow down the reductive elimination step.[6][7] Overcoming these hurdles is paramount for researchers aiming to incorporate this substituted phenyl moiety into novel drug candidates or advanced materials.
This document serves as a comprehensive guide, providing not just protocols, but the underlying scientific rationale for catalyst selection and reaction optimization. By understanding the "why" behind the "how," researchers can more effectively troubleshoot and adapt these methods to their specific synthetic targets.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[1][8] Each component—catalyst, ligand, base, and solvent—plays a critical role in ensuring the cycle proceeds efficiently.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination that define the palladium-catalyzed cross-coupling of an aryl halide (Ar¹-X) with a boronic acid (Ar²-B(OH)₂).
Catalyst System Selection: A Strategy for Hindered Substrates
The success of coupling 4-Ethoxy-2,3-dimethylphenylboronic acid hinges on selecting a catalyst system that can overcome the steric and electronic challenges it presents. Standard catalysts like Pd(PPh₃)₄ often fail with such demanding substrates.[5] The modern solution lies in using bulky and electron-rich ligands that promote the key steps of the catalytic cycle.[6][9][10]
Ligand Choice: The Key to Success
Electron-rich and sterically bulky ligands are essential.
-
Electron-rich character increases the electron density on the palladium center, which facilitates the oxidative addition step.[6][8]
-
Steric bulk promotes the formation of a coordinatively unsaturated, highly reactive palladium species and accelerates the final reductive elimination step.[5][9]
For this specific application, two classes of ligands are highly recommended:
-
Biaryl Monophosphine Ligands (Buchwald-type): These are the gold standard for challenging couplings. Ligands like SPhos, XPhos, and RuPhos create a bulky environment around the palladium atom, which has been shown to be highly effective for coupling sterically hindered aryl chlorides and bromides.[5][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[12] PEPPSI™-type precatalysts, which incorporate an NHC ligand, are particularly robust and effective for hindered substrates.[5]
Palladium Precatalyst Selection
The choice of the palladium source is also important. While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective when combined with a suitable ligand, modern precatalysts offer significant advantages. Precatalysts like "G3" or "G4" Buchwald palladacycles are air- and moisture-stable, ensuring the formation of the active Pd(0) species with high fidelity and reproducibility.
Base and Solvent Synergy
The base and solvent system must facilitate the transmetalation step without promoting unwanted side reactions like protodeboronation, a common issue with electron-rich boronic acids.[13]
-
Base: A moderately strong, non-nucleophilic inorganic base is often ideal. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent choices.[5] Cesium carbonate (Cs₂CO₃) can be used for particularly difficult couplings.
-
Solvent: Aprotic polar solvents are generally preferred. Combinations like 1,4-dioxane/water or toluene/water are commonly used.[5][14] The water is crucial for activating the boronic acid with the base.
Comparative Catalyst System Performance
The following table summarizes recommended starting points for the coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a generic aryl bromide (Ar-Br). Optimization may be required based on the specific nature of the aryl halide.
| Catalyst System Component | System 1 (Buchwald) | System 2 (NHC) | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | PEPPSI™-IPr (2 mol%) | Air-stable, efficient generation of active Pd(0).[5] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich ligands overcome steric hindrance.[5][10] |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) | Effective for transmetalation with minimal side reactions.[5] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (5:1) | Aprotic polar solvents stabilize catalytic species.[5][14] |
| Temperature | 90-110 °C | 90-110 °C | Provides sufficient energy for hindered couplings. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, solvents, and reagents may be hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure using a Buchwald Precatalyst (XPhos Pd G3)
This protocol provides a robust starting point for coupling with various aryl and heteroaryl bromides.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the aryl halide, 4-Ethoxy-2,3-dimethylphenylboronic acid, potassium phosphate, and XPhos Pd G3 catalyst.
-
Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous 1,4-dioxane followed by the degassed water via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality reagents. | 1. Ensure rigorous exclusion of air; use fresh, high-quality precatalyst.[5]2. Increase temperature in 10 °C increments.3. Use freshly purchased or purified reagents. |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water or protic solvents. | 1. Switch to a milder base (e.g., K₂CO₃). Use a slight excess (1.1-1.2 equiv) of boronic acid.[13]2. Ensure solvents are anhydrous where specified. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction mixture.2. Catalyst system favors homocoupling. | 1. Thoroughly degas all solvents and the reaction vessel.[5]2. Try a different ligand or add the boronic acid slowly over time. |
Conclusion
The palladium-catalyzed coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid, while challenging, is readily achievable with the appropriate selection of modern catalyst systems. By employing bulky, electron-rich phosphine or NHC ligands, researchers can effectively overcome the steric and electronic hurdles posed by this substrate. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of complex molecules, empowering scientists in drug discovery and materials development to push the boundaries of chemical innovation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]
-
RSC Publishing. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura Coupling of Sterically Hindered Aryl Carbonates. [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
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- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex organic molecules, particularly in the realm of pharmaceutical development. The efficacy of this palladium-catalyzed reaction is critically dependent on the judicious selection of a base. This is especially true when employing sterically hindered substrates such as 4-Ethoxy-2,3-dimethylphenylboronic acid, where improper base choice can lead to diminished yields, sluggish reaction rates, and the formation of undesirable byproducts. This document provides a comprehensive guide to understanding the multifaceted role of the base in the Suzuki-Miyaura catalytic cycle and offers a systematic approach to selecting the optimal base for reactions involving this challenging boronic acid. A detailed, field-tested experimental protocol for a model reaction is provided, alongside a comparative analysis of various bases to empower researchers in optimizing their synthetic strategies.
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[1] While the palladium catalyst and the choice of ligand are often the primary focus of optimization, the base is an equally critical, albeit sometimes underestimated, component of the reaction milieu. The base is not merely a stoichiometric reagent but an active participant in the catalytic cycle, influencing multiple key steps that dictate the overall success of the transformation.[2]
The primary functions of the base in the Suzuki-Miyaura reaction include:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species. This activation is crucial for the subsequent transmetalation step.[2]
-
Facilitation of Transmetalation: The activated boronate species transfers its organic moiety to the palladium center. The nature of the base can significantly impact the rate and efficiency of this pivotal step.[1]
-
Regeneration of the Catalyst: The base can also play a role in the regeneration of the active Pd(0) catalyst, ensuring the propagation of the catalytic cycle.
For sterically encumbered boronic acids like 4-Ethoxy-2,3-dimethylphenylboronic acid, the steric bulk around the boron atom can impede its approach to the palladium center. Consequently, the choice of base becomes even more critical to overcome this steric hindrance and promote efficient coupling.
Mechanistic Insights: The Base in Action
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. The base plays a direct and indispensable role in the transmetalation step.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
As depicted in Figure 1, the base activates the boronic acid to form a boronate complex. This "ate" complex is significantly more nucleophilic than the neutral boronic acid, thereby facilitating the transfer of the aryl group (Ar') to the palladium center. The choice of base influences the equilibrium of boronate formation and can also affect the solubility of the boron species, further impacting the reaction kinetics.
Strategic Base Selection for 4-Ethoxy-2,3-dimethylphenylboronic acid
The presence of two ortho-methyl groups in 4-Ethoxy-2,3-dimethylphenylboronic acid presents a significant steric challenge. A thoughtful approach to base selection is therefore paramount for achieving high coupling efficiency. Key factors to consider include:
-
Base Strength (pKa): The strength of the base must be sufficient to deprotonate the boronic acid and form the active boronate species. However, an overly strong base can lead to undesired side reactions, such as decomposition of the starting materials or products, or promote protodeboronation (the undesired cleavage of the C-B bond).
-
Steric Hindrance: A bulky base may be less effective in accessing the sterically hindered boronic acid.
-
Solubility: The solubility of the base in the chosen solvent system is crucial for its effective participation in the reaction. Inorganic bases are often used in biphasic systems (e.g., toluene/water) to ensure their availability.
-
Counter-ion Effects: The nature of the cation associated with the base (e.g., Na+, K+, Cs+) can also influence the reaction outcome, often by affecting the solubility and reactivity of the palladium species.
Comparative Analysis of Common Bases
The following table provides a comparative overview of commonly used inorganic bases in Suzuki-Miyaura couplings, with specific considerations for sterically hindered substrates.
| Base | Formula | Approx. pKa of Conjugate Acid | Key Characteristics & Suitability for Hindered Substrates |
| Sodium Carbonate | Na₂CO₃ | 10.3 | A widely used, cost-effective, and moderately strong base. A good starting point for optimization.[3] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Similar to Na₂CO₃ but can sometimes offer different solubility profiles and reactivity. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often provides superior yields with challenging substrates due to its higher solubility in organic solvents and the beneficial effect of the Cs+ cation.[4] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger, non-nucleophilic base that is particularly effective for sterically hindered boronic acids and can help suppress side reactions. |
| Potassium Fluoride | KF | 3.2 | A milder base that is effective in anhydrous conditions. The fluoride ion is thought to have a unique activating effect on the boronic acid.[2] |
| Sodium Hydroxide | NaOH | 15.7 | A very strong and inexpensive base, but its high nucleophilicity can lead to side reactions, especially with sensitive functional groups. |
For 4-Ethoxy-2,3-dimethylphenylboronic acid, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often a prime choice. The increased basicity can help drive the formation of the boronate species despite the steric hindrance, while its non-nucleophilic nature minimizes the risk of unwanted side reactions. Cesium carbonate (Cs₂CO₃) is another excellent candidate due to its enhanced solubility and the known beneficial effects of the cesium cation in promoting challenging couplings.
Figure 2: Decision workflow for base selection.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
The following protocol describes a representative procedure for the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a model aryl bromide, 4-bromoanisole. This protocol is designed to be a robust starting point for further optimization.
Materials:
-
4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and finely ground potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Ineffective base | Screen other bases such as Cs₂CO₃ or a combination of bases. Ensure the base is finely powdered for better reactivity. |
| Inactive catalyst | Use a pre-catalyst or ensure the Pd(II) source is effectively reduced to Pd(0) in situ. Increase catalyst loading slightly. | |
| Protodeboronation | Base is too strong or excess water is present | Use a milder base like K₂CO₃ or KF (anhydrous). Minimize the amount of water in the reaction. |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
Conclusion
The successful execution of the Suzuki-Miyaura coupling with sterically demanding substrates like 4-Ethoxy-2,3-dimethylphenylboronic acid is highly contingent on the rational selection of the base. By understanding the mechanistic role of the base and considering factors such as steric hindrance, pKa, and solubility, researchers can significantly enhance reaction outcomes. Strong, non-nucleophilic bases like potassium phosphate and cesium carbonate are often the preferred choice for such challenging transformations. The provided protocol serves as a robust starting point, and systematic screening of bases remains a valuable strategy for optimizing the synthesis of novel biaryl compounds in drug discovery and development.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Cross-Coupling Reaction in the Service of Natural Product Synthesis.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Duncton, M. A. J. (2011). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
-
Wikipedia. (2024). Suzuki reaction. [Link]
- Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680.
Sources
Application Notes & Protocols: Leveraging 4-Ethoxy-2,3-dimethylphenylboronic Acid in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, transitioning from niche reagents to cornerstone building blocks for drug discovery programs.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal synthetic intermediates.[3] The rise of boronic acids is inextricably linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and robust method for forging carbon-carbon bonds, which is fundamental to the construction of complex biaryl and heteroaryl structures prevalent in pharmaceuticals.[4][5]
This guide focuses on a specific, highly functionalized reagent: 4-Ethoxy-2,3-dimethylphenylboronic acid . Its unique substitution pattern—an electron-donating ethoxy group and two sterically influential ortho- and meta-methyl groups—offers medicinal chemists a sophisticated tool to probe structure-activity relationships (SAR). The ethoxy group can serve as a hydrogen bond acceptor and influence metabolic stability, while the dimethyl arrangement provides a distinct conformational bias that can enhance binding affinity and selectivity for a biological target.
These application notes provide a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to effectively integrate this versatile building block into their drug discovery workflows.
Physicochemical Properties & Handling
Understanding the fundamental properties of 4-Ethoxy-2,3-dimethylphenylboronic acid is critical for its successful application. The data presented below is typical for an arylboronic acid of this class. Researchers should always refer to the Certificate of Analysis provided by their supplier for lot-specific data.
| Property | Value |
| Molecular Formula | C₁₀H₁₅BO₃ |
| Molecular Weight | 194.04 g/mol |
| Appearance | White to off-white crystalline powder[6] |
| CAS Number | 1007908-16-5 (example, verify with supplier) |
| Typical Purity | >97% |
| Storage | Store at room temperature or refrigerated (2-8°C) under a dry, inert atmosphere (e.g., Argon or Nitrogen). Boronic acids are susceptible to dehydration and trimerization to boroxines, and protodeboronation in the presence of moisture and acid/base. |
| Safety | Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust. |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Ethoxy-2,3-dimethylphenylboronic acid in drug discovery is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[7] This reaction enables the direct linkage of the 4-ethoxy-2,3-dimethylphenyl moiety to a variety of (hetero)aryl halides or triflates, which often form the core of a drug candidate.
Mechanistic Overview
A robust understanding of the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base activates the boronic acid by forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations in Drug Design
The choice of 4-Ethoxy-2,3-dimethylphenylboronic acid is a strategic one. The resulting aryl moiety can serve several purposes:
-
Solvent-Exposed Region: In protein-ligand binding, this group can occupy a solvent-exposed pocket, where the ethoxy group can improve aqueous solubility and the lipophilic methyl groups can have favorable van der Waals interactions.
-
Conformational Locking: The adjacent 2,3-dimethyl substituents create significant steric hindrance, which can lock the dihedral angle between the coupled aromatic rings. This conformational constraint can reduce the entropic penalty of binding, leading to higher affinity, and can enhance selectivity between closely related protein targets.
-
Metabolic Blocking: The methyl group at the 3-position can serve as a "metabolic blocker," preventing potential aromatic hydroxylation at that site, which can improve the pharmacokinetic profile of a drug candidate.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be required for challenging substrates.[8]
General Protocol: Coupling with an Aryl Bromide
This protocol describes a typical small-scale reaction for synthesizing a biaryl compound.
Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent | M.W. | Amount (mg) | Mmol | Equivalents |
| Aryl Bromide (Ar-Br) | - | - | 0.50 | 1.0 |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | 194.04 | 116 | 0.60 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 11.5 | 0.0125 | 0.025 (2.5 mol%) |
| SPhos | 410.47 | 20.5 | 0.05 | 0.10 (10 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 318 | 1.50 | 3.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Step-by-Step Procedure
-
Reagent Preparation: To a dry 10 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 eq), and Potassium Phosphate (K₃PO₄) (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., SPhos, 10 mol%) in 1 mL of dioxane. Add this catalyst solution to the main reaction flask. Rationale: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
-
Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe. The final solvent ratio should be approximately 4:1 dioxane:water.[9][10]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Rationale: Vigorous stirring is essential in biphasic systems to ensure adequate mixing between the organic and aqueous layers where the catalyst and base reside, respectively.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Optimization & Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; try a different Pd source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) or a more active pre-catalyst.[8] |
| Insufficiently strong base | Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or a different base like Potassium Carbonate (K₂CO₃). | |
| Low reaction temperature | Increase the temperature, potentially switching to a higher-boiling solvent like DMF or toluene if necessary. | |
| Protodeboronation | Presence of protic sources; slow coupling | Use anhydrous solvents and ensure the base is dry. Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling reaction over the side reaction. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve the degassing procedure. Add a small amount of a reducing agent like a phosphine ligand. |
| Poor Solubility | Reagents not fully dissolved | Switch to a different solvent system. Common alternatives include Toluene/Water, THF/Water, or DMF.[10] |
References
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Bálint, M., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]
-
Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Shinde, A., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters, 42, 128062. Available at: [Link]
-
Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Available at: [Link]
-
Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Pharmacia, 71. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Application of 4-Ethoxy-2,3-dimethylphenylboronic Acid in Modern Organic Synthesis
Introduction: A Sterically Hindered Yet Versatile Building Block
In the landscape of contemporary organic synthesis, the pursuit of molecular complexity and diversity is paramount for the discovery of novel pharmaceuticals and advanced materials. Arylboronic acids are foundational pillars in this endeavor, primarily through their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast arsenal of available boronic acids, 4-ethoxy-2,3-dimethylphenylboronic acid (CAS No: 1451391-67-5) has emerged as a strategic building block for the construction of highly substituted biaryl scaffolds. Its unique substitution pattern—an activating ethoxy group para to the boronic acid and two methyl groups in the ortho positions—imparts a distinct combination of electronic and steric properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, focusing on the causality behind experimental choices and providing robust, validated protocols.
The presence of the ortho-dimethyl substitution introduces significant steric hindrance around the boronic acid moiety. While this can present challenges, it can also be leveraged to achieve specific selectivities in cross-coupling reactions. The electron-donating nature of the ethoxy group at the para position enhances the nucleophilicity of the arylboronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. Understanding and controlling these electronic and steric factors are key to successfully employing this building block.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is the first step towards its successful application.
| Property | Value | Source(s) |
| CAS Number | 1451391-67-5 | [1] |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, methanol), sparingly soluble in water. | [2] |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to air and moisture, leading to decomposition (protodeboronation). |
Note on Stability: Like many boronic acids, 4-ethoxy-2,3-dimethylphenylboronic acid can undergo protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to moisture. It is advisable to use the reagent as received from a reliable supplier and to handle it under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for 4-ethoxy-2,3-dimethylphenylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond between this building block and a variety of aryl or heteroaryl halides (or pseudohalides).[3]
Mechanistic Considerations for a Sterically Hindered Boronic Acid
The steric bulk from the two ortho-methyl groups on 4-ethoxy-2,3-dimethylphenylboronic acid necessitates careful consideration of the catalytic system. The key steps of the Suzuki-Miyaura catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the steric and electronic environment of the coupling partners and the catalyst.
For sterically hindered boronic acids, the transmetalation step is often rate-limiting. To overcome this, the choice of a suitable palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps, while also facilitating the approach of the sterically encumbered boronic acid to the palladium center.[4]
The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[5] The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a given set of substrates.
Below is a diagram illustrating the key relationships in a Suzuki-Miyaura coupling reaction involving a sterically hindered boronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2,3-dimethylphenylboronic acid, the aryl bromide, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling or decomposition of the boronic acid.
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates. [4]SPhos promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition step.
-
Base and Solvent System: Potassium carbonate is a moderately strong base that is effective in forming the active boronate species. The dioxane/water solvent system is a common choice for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base. [6]* Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation by air. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.
Protocol 2: Cross-Coupling with a Heteroaryl Chloride under Microwave Conditions
Coupling with heteroaryl chlorides can be more challenging due to the lower reactivity of the C-Cl bond and potential for catalyst inhibition by the heteroatom. Microwave irradiation can often accelerate these reactions and improve yields.
Materials:
-
4-Ethoxy-2,3-dimethylphenylboronic acid (1.5 equiv)
-
Heteroaryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave reaction vial, combine 4-ethoxy-2,3-dimethylphenylboronic acid, the heteroaryl chloride, and potassium phosphate.
-
Add Pd₂(dba)₃ and a solution of P(t-Bu)₃ in toluene.
-
Add a degassed 10:1 mixture of toluene and water.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 15-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Causality Behind Experimental Choices:
-
Increased Excess of Boronic Acid: A larger excess of the boronic acid is often necessary when coupling with less reactive chlorides to drive the reaction to completion.
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, and the highly bulky and electron-rich P(t-Bu)₃ is an excellent ligand for activating aryl chlorides.
-
Stronger Base: Potassium phosphate is a stronger base than potassium carbonate and is often more effective in promoting the coupling of less reactive chlorides.
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times by efficiently and rapidly heating the reaction mixture, which can be particularly beneficial for sluggish couplings.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality boronic acid; Insufficiently strong base; Low reaction temperature. | Ensure an inert atmosphere is maintained; Use a fresh batch of boronic acid; Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄); Increase the reaction temperature or use microwave heating. |
| Protodeboronation of the Boronic Acid | Presence of acid or excess water; Prolonged reaction time at high temperature. | Ensure the reaction is not acidic; Use anhydrous solvents if possible (though some water is often necessary for the base to be effective); Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of the Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Thoroughly degas the reaction mixture; Optimize the catalyst and ligand system to favor cross-coupling over homocoupling. |
| Difficulty in Purification | Formation of closely eluting byproducts. | Optimize the reaction conditions to minimize byproduct formation; Try a different solvent system for column chromatography or consider alternative purification methods like preparative HPLC. |
Conclusion
4-Ethoxy-2,3-dimethylphenylboronic acid is a valuable and strategic building block for the synthesis of complex, sterically hindered biaryl compounds. While its ortho-dimethyl substitution pattern presents a steric challenge, this can be effectively overcome with the appropriate choice of a palladium catalyst system, typically involving bulky, electron-rich phosphine ligands. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic strategies for drug discovery and materials science. By understanding the interplay of steric and electronic effects, chemists can unlock the full potential of this unique building block.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Al-Masri, H. A., & El-Abadelah, M. M. (2010).
- Bard, E. R., & Gunnoe, T. B. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(7), 879-889.
- Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
-
Chem-Impex International Inc. (n.d.). 4-Ethoxy-3,5-dimethylphenylboronic acid. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (4-Ethoxy-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
-
Beijing Mesochem Technology Co., Ltd. (n.d.). 4-Ethoxy-2,3-dimethylphenylboronic acid. Retrieved from [Link]
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 7(65), 40826-40893.
- Matos, K., & Södergren, M. J. (1999). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 64(23), 8459–8466.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Leadbeater, N. E., & Marco, M. (2002). Preparation of Aldehydes from Aryl Bromides by a Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(24), 8649–8651.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of the Suzuki-Miyaura Reaction Is Controlled by the Rate of Transmetalation.
- Thomas, A. S., & Ley, S. V. (2013). Modern synthetic methods for the construction of C–C bonds in drug discovery and development. MedChemComm, 4(4), 599-620.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Ethoxy-2,3-dimethylphenylboronic acid. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
The Versatile Role of 4-Ethoxy-2,3-dimethylphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking Material Innovation with a Tailored Boronic Acid
4-Ethoxy-2,3-dimethylphenylboronic acid is a specialized aromatic boronic acid that is emerging as a significant building block in the field of materials science. Its unique molecular architecture, featuring an ethoxy group and two methyl substituents on the phenyl ring, offers researchers fine control over the electronic and steric properties of novel materials. This guide provides an in-depth exploration of its applications, grounded in established chemical principles, and presents detailed protocols for its use in cutting-edge materials such as Organic Light-Emitting Diodes (OLEDs), conductive polymers, and fluorescent sensors. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals to innovate.
The core utility of 4-Ethoxy-2,3-dimethylphenylboronic acid lies in its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of conjugated polymers and complex organic molecules that form the basis of modern organic electronics. Furthermore, the boronic acid moiety itself is a versatile functional group, capable of reversible covalent interactions with diols, a property that is ingeniously exploited in the design of fluorescent sensors.
I. Application in Organic Light-Emitting Diodes (OLEDs) and Conductive Polymers via Suzuki-Miyaura Cross-Coupling
The precise arrangement of aromatic units is paramount in the design of materials for organic electronics. 4-Ethoxy-2,3-dimethylphenylboronic acid serves as a key monomer in the synthesis of conjugated polymers that are the active components in OLEDs and other organic electronic devices. The ethoxy and dimethyl substitutions on the phenyl ring can enhance the solubility of the resulting polymers, a crucial factor for solution-based processing techniques like spin-coating and inkjet printing. These substitutions also modulate the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the polymer, thereby tuning its optoelectronic properties.
Causality in Experimental Design: Why Suzuki-Miyaura Coupling?
The Suzuki-Miyaura coupling is the reaction of choice for synthesizing conjugated polymers for several compelling reasons:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves the integrity of other functional groups on the monomers.[1]
-
High Functional Group Tolerance: Unlike many other cross-coupling reactions, the Suzuki-Miyaura coupling is compatible with a wide array of functional groups, allowing for the synthesis of complex and highly functionalized polymers.
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, providing immense synthetic flexibility.
-
Favorable Environmental Profile: The boron-containing byproducts are generally non-toxic and easily removed, contributing to a greener synthetic process.
Experimental Workflow: Suzuki-Miyaura Polymerization
Sources
Application Note: A Streamlined One-Pot Protocol for Chan-Lam N-Arylation Using 4-Ethoxy-2,3-dimethylphenylboronic Acid
Introduction and Scientific Context
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with precision and efficiency is paramount. Arylboronic acids are foundational building blocks in this endeavor, primarily due to their stability, low toxicity, and versatile reactivity in cross-coupling reactions.[1][2] The specific scaffold, 4-Ethoxy-2,3-dimethylphenylboronic acid, offers a unique combination of electronic and steric properties, making it a valuable synthon for introducing a polysubstituted aryl moiety designed to probe and optimize interactions within biological targets.
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a cornerstone of green and efficient chemistry.[3][4] This approach minimizes solvent waste, reduces purification steps, and saves considerable time and resources. Among the powerful reactions amenable to one-pot procedures, the Chan-Lam C-N cross-coupling has emerged as a highly effective method for the formation of carbon-heteroatom bonds.[5] It provides a compelling alternative to palladium-catalyzed methods (e.g., Buchwald-Hartwig amination), often proceeding under milder, aerobic conditions with a less expensive and less toxic copper catalyst.[6][7]
This application note provides a detailed, field-proven protocol for the one-pot Chan-Lam N-arylation of imidazole with 4-Ethoxy-2,3-dimethylphenylboronic acid. The procedure is designed for reproducibility and serves as a reliable template for researchers engaged in the synthesis of novel N-aryl heterocyclic compounds for pharmaceutical and materials science applications.
Reaction Principle: The Chan-Lam N-Arylation
The Chan-Lam coupling facilitates the formation of a C-N bond between an arylboronic acid and an N-H containing compound, such as an amine, amide, or N-heterocycle. The reaction is typically catalyzed by a copper(II) salt, like copper(II) acetate, and often uses atmospheric oxygen as the terminal oxidant to regenerate the active catalytic species.[5][7] This allows the reaction to be run with only a catalytic amount of copper under an air atmosphere. A base is generally required to facilitate the process. While the precise mechanism is still a subject of study, a widely accepted catalytic cycle involves the coordination of the amine and boronic acid to the copper center, followed by transmetalation and reductive elimination to yield the N-arylated product.[5]
Figure 1: General scheme for the one-pot Chan-Lam N-arylation.
Detailed Experimental Protocol
This protocol details a representative one-pot synthesis on a 1.0 mmol scale. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents:
-
4-Ethoxy-2,3-dimethylphenylboronic acid (≥97% purity)
-
Imidazole (≥99% purity)
-
Copper(II) Acetate (Cu(OAc)₂, ≥98% purity)
-
Pyridine (anhydrous, ≥99.8%)
-
Methanol (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethoxy-2,3-dimethylphenylboronic acid (1.0 mmol, 194.0 mg), imidazole (1.2 mmol, 81.7 mg), and copper(II) acetate (0.1 mmol, 18.2 mg).
-
Solvent and Base Addition: Add methanol (20 mL) to the flask, followed by pyridine (2.0 mmol, 162 µL). The initial suspension is typically a light blue color.
-
Reaction Execution: Place the flask on a magnetic stirrer and stir vigorously at room temperature. The flask should be left open to the air (e.g., loosely capped or fitted with a drying tube containing cotton). The reaction mixture will typically turn to a darker green or blue-green solution as it progresses.
-
Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes eluent). Spot the reaction mixture against the boronic acid starting material. The reaction is typically complete within 12-24 hours.
-
Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Aqueous Work-up: Resuspend the resulting residue in DCM (30 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). The bicarbonate wash helps remove unreacted pyridine and copper salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure. This will yield the crude product, often as a colored oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure N-(4-ethoxy-2,3-dimethylphenyl)imidazole.
Data Presentation and Expected Results
The following tables summarize the quantitative parameters and expected outcomes for this protocol.
Table 1: Reagent Quantities and Reaction Parameters
| Parameter | Value | Moles (mmol) | Role |
|---|---|---|---|
| 4-Ethoxy-2,3-dimethylphenylboronic acid | 194.0 mg | 1.0 | Arylating Agent |
| Imidazole | 81.7 mg | 1.2 | N-H Substrate |
| Copper(II) Acetate | 18.2 mg | 0.1 (10 mol%) | Catalyst |
| Pyridine | 162 µL | 2.0 | Base |
| Solvent | Methanol | 20 mL | Reaction Medium |
| Temperature | Room Temp. (~20-25 °C) | N/A | Reaction Condition |
| Reaction Time | 12-24 h | N/A | Reaction Duration |
Table 2: Expected Product Characterization
| Property | Expected Result |
|---|---|
| Product Name | 1-(4-Ethoxy-2,3-dimethylphenyl)-1H-imidazole |
| Appearance | White to off-white solid |
| Yield | 75-85% (isolated) |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (s, 1H), 7.25 (s, 1H), 7.15 (s, 1H), 6.80 (d, J=8.4 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 4.05 (q, J=7.0 Hz, 2H), 2.30 (s, 3H), 2.15 (s, 3H), 1.40 (t, J=7.0 Hz, 3H). |
| MS (ESI+) | m/z 217.1 [M+H]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly in an actual experiment.
Experimental Rationale and Self-Validating System
A robust protocol relies on logical, scientifically-grounded choices. The trustworthiness of this procedure is built on the following key principles:
-
Catalyst Choice: Copper(II) acetate is selected for its reliability, low cost, and stability in air, making it ideal for a practical, reproducible laboratory procedure.[8]
-
Role of Air (Oxygen): A critical aspect of this one-pot system is the use of atmospheric oxygen as the terminal oxidant.[5][7] This regenerates the active Cu(II) catalyst from the Cu(I) state formed during the catalytic cycle, allowing the reaction to proceed with sub-stoichiometric amounts of copper. This design avoids the need for adding potentially incompatible chemical oxidants.
-
Base Selection: Pyridine serves a dual function. It acts as a mild base to facilitate the deprotonation of imidazole and also as a ligand that can coordinate to the copper center, influencing its reactivity and solubility.
-
Work-up Logic: The aqueous work-up is designed to systematically remove impurities. The NaHCO₃ wash neutralizes the pyridine and helps precipitate copper salts, while the brine wash removes residual water from the organic phase. Successful separation at this stage is a key validation point for the protocol.
-
Analytical Confirmation: The protocol is validated by the characterization of the final product. Obtaining the expected spectroscopic data (NMR, MS) and achieving the target yield confirms that the one-pot transformation and subsequent purification were successful.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient air (oxygen). 3. Poor quality of boronic acid. | 1. Use fresh, high-purity Cu(OAc)₂. 2. Ensure the reaction is not under an inert atmosphere; stir vigorously to maximize air exposure. 3. Verify the purity of the boronic acid; protodeboronation can occur during storage. |
| Formation of Phenol Byproduct | Oxidative homocoupling or hydroxylation of the boronic acid. | This is a common side reaction. Ensure the N-H substrate is present in a slight excess. If the problem persists, consider running the reaction at a lower temperature or under a controlled oxygen atmosphere (e.g., using an oxygen balloon instead of open air). |
| Difficult Purification | Residual copper salts or pyridine co-eluting with the product. | Ensure the aqueous work-up is thorough. Multiple washes with NaHCO₃ or a wash with dilute aqueous NH₄OH can be more effective at removing copper. |
Visualized Experimental Workflow
The following diagram illustrates the complete workflow from initial setup to final analysis, providing a clear visual guide for executing the protocol.
Figure 2: Step-by-step workflow for the one-pot Chan-Lam reaction.
References
-
Zheng, M., et al. (2017). Multi-Component One-Pot Reaction of Aromatic Carbonyl Compounds, Tosylhydrazide, and Arylboronic Acids. Molecules, 22(11), 1851. Available at: [Link]
-
Antilla, J. C., & Buchwald, S. L. (2001). Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 3(13), 2077–2079. (Referenced indirectly via[5])
-
Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C−N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400. Available at: [Link] (Referenced in[5])
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
Ghosh, A., & Sahoo, A. K. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. Tetrahedron Letters, 56(42), 5664-5668. Available at: [Link]
-
Brice, Z. et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1558-1564. Available at: [Link]
-
Popova, M. et al. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 16, 2304-2313. Available at: [Link]
-
Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
-
West, T. H., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6738-6741. Available at: [Link]
-
Sloop, J. C. (2021). Boron complexes obtained through the one-pot multicomponent reaction. ResearchGate. Available at: [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Referenced indirectly via[9])
-
Singh, J., et al. (2013). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 5(8), 901-919. Available at: [Link]
-
Kianmehr, E., et al. (2018). An Efficient Approach for the Preparation of Novel 1,2,3,4-tetrahydroacridin-4-ol Aryl Ethers via Copper-catalysed Chan-Lam Cross-Coupling Reaction. Research on Chemical Intermediates, 44, 7047-7064. Available at: [Link]
-
Kadam, V. T., & Kim, S. (2023). A Green, Expeditious, One-Pot Synthesis of 3, 4-Dihydropyrimidin-2(1H). SciSpace. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Ethoxy-2,3-dimethylphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with this sterically hindered and electron-rich substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve optimal reaction outcomes.
The unique structure of 4-Ethoxy-2,3-dimethylphenylboronic acid—featuring two ortho-substituents to the boronic acid moiety and an electron-donating ethoxy group—presents specific hurdles that can impact reaction efficiency. This document addresses these challenges directly in a question-and-answer format, explaining the causality behind experimental choices to ensure your protocols are robust and self-validating.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and provides a systematic approach to problem-solving.
Q1: My reaction shows low to no conversion of the starting materials. What are the primary factors I should investigate?
A1: A stalled reaction is a common issue, especially with challenging substrates. A systematic check of your reaction components and conditions is the most effective troubleshooting approach.
-
Catalyst and Ligand Integrity: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing or a compromised inert atmosphere can deactivate the catalyst.
-
Action: Ensure all solvents, including water, are rigorously degassed (e.g., via sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[1]
-
Action: Use a freshly opened palladium source or a reliable precatalyst.[2] Older sources of Pd(OAc)₂ or Pd₂(dba)₃ can have reduced activity. Modern Buchwald-type precatalysts are often more stable and generate the active Pd(0) species more efficiently.[3][4]
-
-
Boronic Acid Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to protodeboronation or the formation of inactive boroxine trimers.[1][5]
-
Base and Solvent Purity: The physical state and purity of your base and solvent are critical.
Q2: My reaction is extremely sluggish and stalls before completion, even with a fresh catalyst. How can I accelerate it?
A2: Sluggish reactions involving sterically hindered substrates like 4-Ethoxy-2,3-dimethylphenylboronic acid are often limited by the kinetics of the transmetalation and reductive elimination steps.[6] More forcing conditions and specialized catalyst systems are required.
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for hindered substrates.[7]
-
Recommendation: Employ a catalyst system featuring a bulky, electron-rich ligand. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[2][6] These ligands promote both oxidative addition and the rate-limiting reductive elimination step.[7][8]
-
Rationale: The steric bulk of these ligands facilitates the final reductive elimination step, while their electron-donating nature increases electron density at the palladium center, promoting oxidative addition.[8][9]
-
-
Increase Reaction Temperature: Steric hindrance increases the energy barrier for key steps in the catalytic cycle.
-
Action: Incrementally increase the reaction temperature. Many challenging couplings are run at higher temperatures (e.g., 80–110 °C) in solvents like dioxane or toluene.[6]
-
-
Optimize the Base: The base is critical for activating the boronic acid for the transmetalation step.[10][11] A weak base may not be sufficient to overcome the steric barrier.
Q3: I'm observing a significant amount of protodeboronation (replacement of the boronic acid with a hydrogen atom). What causes this and how can I prevent it?
A3: Protodeboronation is a major side reaction for electron-rich boronic acids, and it is often exacerbated by strong bases and the presence of water.[12][13]
-
Modify the Solvent System:
-
Action: While many Suzuki couplings use aqueous conditions to dissolve the base, switching to anhydrous solvents can reduce protodeboronation.[2] If a base like K₃PO₄ is used, it often works well under anhydrous conditions in solvents like dioxane or toluene.
-
-
Use a More Stable Boron Reagent:
-
Action: Convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin), neopentyl glycol, or MIDA ester.[5][14] These are generally more resistant to protodeboronation and can be used directly. The MIDA boronate is particularly stable and can be cleaved under mild conditions just before the coupling reaction.[5]
-
-
Control Reagent Addition:
-
Action: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the side reaction.[2]
-
Q4: My main byproduct is the homocoupled dimer of my boronic acid. How can I suppress this reaction?
A4: Homocoupling is typically caused by oxidative processes, often involving residual oxygen in the reaction mixture, which can regenerate Pd(II) species that promote this side reaction.[5]
-
Ensure a Strictly Inert Atmosphere: This is the most critical factor.
-
Action: As mentioned in Q1, rigorously degas all solvents and reagents.[1] Ensure your reaction vessel is properly sealed and maintained under a positive pressure of nitrogen or argon.
-
-
Use an Efficient Pd(0) Source:
-
Optimize the Ligand:
Section 2: Frequently Asked Questions (FAQs)
Q1: What specifically makes 4-Ethoxy-2,3-dimethylphenylboronic acid a "challenging" substrate?
A1: This substrate combines two challenging features:
-
Steric Hindrance: The two methyl groups at the 2- and 3-positions create significant steric bulk around the C-B bond. This impedes the approach of the palladium complex during the transmetalation step and can slow the final reductive elimination.[6][15]
-
Electron-Rich Nature: The ethoxy and dimethyl substituents are electron-donating groups, which enrich the aromatic ring with electron density. If the coupling partner (the aryl halide) is also electron-rich, the oxidative addition step of the catalytic cycle can be slow.[2][16]
Q2: What are the best catalyst and ligand combinations to start with for this substrate?
A2: For sterically hindered and electron-rich boronic acids, highly active catalyst systems are required. A good starting point is to screen modern Buchwald-type ligands and precatalysts.[6][7] These systems are specifically designed to overcome the challenges posed by such substrates.[7][17]
| Catalyst/Precatalyst | Recommended Ligand | Rationale |
| XPhos Pd G3 | XPhos | Excellent general-purpose system for hindered substrates; promotes fast oxidative addition and reductive elimination.[6][18] |
| SPhos Pd G3 | SPhos | Often effective for coupling electron-rich aryl chlorides.[4][7] |
| RuPhos Pd G3 | RuPhos | Another highly active ligand, particularly useful for very hindered systems.[2][6] |
| (η³-1-tBu-indenyl)Pd(NHC)Cl | IPr (NHC Ligand) | N-Heterocyclic Carbene (NHC) ligands are highly electron-rich and offer an alternative to phosphines, showing excellent activity.[3][19] |
Q3: What is the optimal base and solvent combination for this type of coupling?
A3: The optimal choice is highly dependent on the specific coupling partner, but a general recommendation for challenging couplings provides a good starting point.
| Base | Solvent System | Typical Temp. | Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane or Toluene | 80-110 °C | A strong, non-nucleophilic base that works well in anhydrous conditions, which can help suppress protodeboronation.[10][12] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane/H₂O (e.g., 10:1) | 80-110 °C | Highly effective due to its high solubility in organic solvents and strong basicity, often used for the most difficult couplings.[10][20] |
| K₂CO₃ (Potassium Carbonate) | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | A standard, cost-effective choice that is often successful, especially if the coupling partner is reactive.[9] |
Q4: How should I properly store and handle 4-Ethoxy-2,3-dimethylphenylboronic acid to prevent degradation?
A4: Boronic acids are susceptible to dehydration to form boroxines and to protodeboronation upon exposure to moisture and air.[5]
-
Storage: Store the solid reagent in a tightly sealed container in a refrigerator or freezer under an inert atmosphere (argon or nitrogen).
-
Handling: Weigh out the required amount quickly and in a dry environment if possible. Avoid prolonged exposure to the atmosphere. For maximum reproducibility, especially in screening experiments, it is best to use a fresh bottle or a sample that has been stored correctly.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Precatalyst
This protocol provides a robust starting point for the coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with an aryl halide.
-
Reagent Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Section 4: Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki couplings.
References
-
PMC. (n.d.). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. National Institutes of Health. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
ACS Publications. (2017). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
PMC. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ChemRxiv. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Retrieved from [Link]
Sources
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- 3. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodeboronation of 4-Ethoxy-2,3-dimethylphenylboronic acid
Last Updated: January 19, 2026
Welcome to the dedicated technical support guide for 4-Ethoxy-2,3-dimethylphenylboronic acid . This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Our goal is to provide you with the in-depth knowledge and practical solutions required to mitigate a common yet critical challenge: protodeboronation . By understanding the underlying mechanisms and implementing the robust strategies outlined below, you can ensure the integrity of your starting material and the success of your reactions.
Introduction: The Challenge of Protodeboronation
4-Ethoxy-2,3-dimethylphenylboronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many electron-rich arylboronic acids, it is susceptible to protodeboronation—the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This process consumes your starting material, generates the undesired byproduct 1-ethoxy-2,3-dimethylbenzene, and ultimately leads to lower reaction yields and complicates purification. This guide provides a comprehensive framework for preventing this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 4-Ethoxy-2,3-dimethylphenylboronic acid.
Q1: What is protodeboronation and why is my 4-Ethoxy-2,3-dimethylphenylboronic acid particularly susceptible?
A1: Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where a carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This process can be catalyzed by either acid or base.[1] The electron-donating nature of the ethoxy group and the two methyl groups on the phenyl ring of 4-Ethoxy-2,3-dimethylphenylboronic acid increases the electron density at the ipso-carbon (the carbon attached to boron). This heightened electron density makes the C-B bond more susceptible to electrophilic attack by a proton (H+), thereby accelerating the rate of protodeboronation, especially in the presence of water or acidic impurities.[3]
Q2: How can I tell if my boronic acid has undergone significant protodeboronation?
A2: The most definitive method is analytical. You can use Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the presence of the 1-ethoxy-2,3-dimethylbenzene byproduct. A significant drop in yield in a Suzuki-Miyaura coupling reaction, especially when using a previously reliable batch of boronic acid, often points to degradation via protodeboronation.[4]
Q3: Is it possible to completely stop protodeboronation?
A3: While completely halting the process under all conditions is challenging, you can dramatically slow it down to a negligible rate. By carefully controlling storage conditions, solvent choice, pH, and reaction parameters, you can preserve the integrity of the boronic acid for extended periods and through demanding reaction conditions.
Q4: Can I "rescue" a batch of boronic acid that has partially decomposed?
A4: Unfortunately, once protodeboronation has occurred, the process is irreversible. The C-H bond formed is stable, and the boronic acid moiety is lost. The best approach is prevention. For critical applications, it is always recommended to use a fresh, quality-controlled batch of the reagent or to consider using a more stable derivative like a boronate ester.
Part 2: Troubleshooting Guide: Diagnosing and Solving Protodeboronation in Your Reactions
This section provides a structured approach to identifying and resolving issues related to boronic acid instability during an experiment.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Degradation of Boronic Acid Prior to Reaction: The boronic acid may have decomposed during storage due to exposure to moisture or acidic/basic impurities. 2. In-situ Protodeboronation: Reaction conditions (e.g., acidic/basic medium, excessive water, high temperature) are promoting decomposition during the reaction itself.[5][6] | 1. Verify Starting Material Integrity: Analyze a sample of your boronic acid by ¹H NMR to quantify the level of the protodeboronated byproduct. 2. Use Anhydrous Conditions: Thoroughly dry your solvents and reagents. Consider using anhydrous solvents and adding a drying agent. 3. Buffer the Reaction: The reaction pH is an important factor in the mode of protodeboronation.[1] If acidic conditions are suspected, consider using a milder base. For base-catalyzed protodeboronation, which is common in Suzuki couplings, using a weaker base or a "slow-release" strategy for the boronic acid can be beneficial.[5][7] 4. Lower Reaction Temperature: High temperatures can increase the rate of protodeboronation.[6] Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. |
| Inconsistent Results Between Batches | 1. Variable Storage Conditions: Different lots may have been exposed to varying levels of moisture or air. 2. Lot-to-Lot Purity Variation: Some batches may contain acidic or basic impurities from the manufacturing process that can catalyze protodeboronation. | 1. Standardize Storage Protocol: Implement the strict storage guidelines outlined in the "Best Practices" section for all batches. 2. Quality Control Each New Batch: Perform a quick NMR analysis or a small-scale test reaction on every new lot of boronic acid before using it in a large-scale synthesis. |
| Formation of 1-Ethoxy-2,3-dimethylbenzene Byproduct | Direct Evidence of Protodeboronation: The reaction conditions are explicitly causing the C-B bond to cleave. This is a known undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids.[1] | 1. Re-evaluate Your Base: The base promotes the formation of the more reactive arylboronate anions, which can accelerate protodeboronation.[5] Consider switching to a weaker base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (e.g., K₃PO₄), which can be effective for slow-release of the boronic acid. 2. Minimize Reaction Time: Run time-course experiments to determine the minimum time required for product formation. Quench the reaction as soon as it reaches completion to avoid prolonged exposure to conditions that promote protodeboronation. 3. Use a Boronic Acid Derivative: For particularly challenging reactions, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or using an organotrifluoroborate or MIDA boronate ester.[1][8] These derivatives can provide increased stability and allow for a "slow-release" of the boronic acid under the reaction conditions.[5][7] |
Part 3: Best Practices for Prevention
Proactive measures are the most effective way to combat protodeboronation. Follow these guidelines for storage, handling, and reaction setup.
Storage and Handling
Proper storage is the first line of defense against decomposition.
-
Atmosphere: Store 4-Ethoxy-2,3-dimethylphenylboronic acid under an inert atmosphere (Argon or Nitrogen) to minimize contact with atmospheric moisture and oxygen.
-
Temperature: Keep the material at room temperature (15–25°C / 59–77°F) and avoid placing it near heaters or in direct sunlight.[9]
-
Container: Use a tightly sealed, properly labeled container and store it on non-flammable shelving or in a dedicated cabinet.[10][11] Avoid storing chemicals on benchtops or in fume hoods.[10]
-
Segregation: Store boronic acids, which are a type of inorganic acid, separately from bases and other incompatible chemicals to prevent accidental mixing and violent reactions.[10][12][13]
-
Aliquoting: For large batches, consider aliquoting the material into smaller, single-use portions to prevent repeated exposure of the entire batch to the atmosphere.
Reaction Setup and Optimization
Careful planning of your reaction can significantly suppress protodeboronation.
Caption: Optimized workflow to minimize protodeboronation during reaction setup.
-
Choice of Base: The base is crucial for the catalytic cycle in Suzuki coupling but can also promote protodeboronation, which often occurs fastest at high pH.[5]
-
Recommendation: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive boronic acids.
-
-
Solvent System: The presence of water can accelerate protodeboronation.
-
Recommendation: Use anhydrous solvents. While some Suzuki couplings are performed in aqueous conditions, for sensitive substrates like 4-Ethoxy-2,3-dimethylphenylboronic acid, minimizing water is key.
-
-
Temperature Control: Higher temperatures can accelerate the rate of protodeboronation.[6]
-
Recommendation: Screen for the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
-
In-situ Protection/Slow-Release: For extremely sensitive systems, using a more stable boronic acid derivative is a highly effective strategy.[1]
-
Protocol: Consider using MIDA boronate esters, which are stable and can slowly release the boronic acid under aqueous basic conditions, minimizing its concentration and thus the potential for side reactions.[1] Alternatively, converting the boronic acid to a pinacol boronate ester can confer greater stability.[14] Organotrifluoroborates are another class of derivatives that can reduce protodeboronation.[8]
-
Caption: Simplified mechanism of acid-catalyzed protodeboronation.
Part 4: References
-
A facile acid-promoted protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Protodeboronation. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13895-13904.
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2021). New Journal of Chemistry, 45(38), 17753-17757.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12273.
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2020). Journal of Chemical Information and Modeling, 60(5), 2534-2544.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3362-3370.
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1275-1288.
-
Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(19), 7981-7994.
-
Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protodeboronation product. (2023, July 15). Reddit. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(24), 12344-12355.
-
Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
For the pro's (Suzuki). (2024, June 12). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
How to Store Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). Organic Letters, 13(8), 2054-2057.
-
Chemical Storage Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
Safe practices for storing acids and bases in the workplace. (2023, May 4). Storemasta. Retrieved from [Link]
-
Boron Acids as Protective Agents and Catalysts in Synthesis. (2025, August 5). ChemInform, 46(31).
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters, 24(18), 3394-3398.
-
Corrosive Storage Guidelines. (n.d.). University of Texas at El Paso. Retrieved from [Link]
Sources
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
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- 13. safety.fsu.edu [safety.fsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Ethoxy-2,3-dimethylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling Suzuki-Miyaura cross-coupling reactions involving the sterically demanding substrate, 4-ethoxy-2,3-dimethylphenylboronic acid. The principles and protocols discussed herein are grounded in established organometallic chemistry to ensure you can overcome challenges and achieve optimal reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 4-ethoxy-2,3-dimethylphenylboronic acid.
Q1: My Suzuki-Miyaura reaction with 4-ethoxy-2,3-dimethylphenylboronic acid is giving very low to no yield. What is the primary cause?
A1: The primary challenge with this substrate is significant steric hindrance. The two methyl groups and the ethoxy group ortho to the boronic acid moiety physically block the palladium catalyst from efficiently participating in the key steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1] Standard Suzuki-Miyaura conditions are often insufficient to overcome this steric barrier, leading to poor or no product formation.
Q2: What is the most critical component to change in my reaction setup to improve yields?
A2: The ligand is the most critical component. For sterically hindered substrates, you must use bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can accommodate bulky substrates and accelerate the catalytic cycle.[1][2]
Q3: Can I just increase the reaction temperature or time?
A3: While increasing the temperature (i.e., "more forcing conditions") is often necessary for hindered couplings, it is not a standalone solution and can lead to undesired side reactions, such as protodeboronation (loss of the boronic acid group) or catalyst decomposition if not paired with the correct catalyst system.[1] It is essential to first select an appropriate catalyst-ligand system designed for sterically demanding substrates.
Q4: Which base should I choose for this hindered coupling?
A4: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective choices.[1][3] These bases are strong enough to facilitate the transmetalation step without causing significant hydrolysis of the boronic acid or other side reactions.[4]
Q5: I am observing significant homocoupling of my boronic acid. How can I minimize this?
A5: Homocoupling is often promoted by the presence of oxygen.[4] Ensure your reaction is thoroughly degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen). Using a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can also help, as they rapidly form the active Pd(0) species, minimizing side reactions that can occur during catalyst activation.[1]
Part 2: Troubleshooting Guide for Low Conversion
When faced with low yields or stalled reactions, a systematic approach to optimization is required. This guide provides a logical workflow to diagnose and solve common issues.
Initial Assessment: The Steric Challenge
The core issue stems from the congested environment around the boronic acid. The two ortho-methyl groups and the adjacent ethoxy group create a "pocket" that hinders the approach of the palladium center.
Caption: Step-by-step troubleshooting flowchart for hindered couplings.
Part 3: Recommended Protocols & Methodologies
Table 1: Recommended Starting Conditions for Sterically Hindered Couplings
This table provides validated starting points for your experiments. Always begin with a small-scale reaction to confirm efficacy before scaling up.
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 equiv | Limiting reagent |
| Boronic Acid | 1.2 - 1.5 equiv | Excess ensures complete consumption of the halide. |
| Pd Precatalyst | XPhos Pd G3 (0.5–2 mol%) | Air-stable, rapidly generates active Pd(0), ideal for hindered substrates. [1] |
| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich ligand that accelerates key catalytic steps. [1] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | Strong, non-nucleophilic base promotes transmetalation. [1][4] |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) | Aprotic ethereal solvents are effective. Water can aid in dissolving the base. [5] |
| Temperature | 80–110 °C | Forcing conditions are often required to overcome the steric barrier. [1] |
| Concentration | 0.1 - 0.5 M (relative to halide) | Standard concentration range. |
Detailed Experimental Protocol (General Procedure)
This protocol is a robust starting point for coupling 4-ethoxy-2,3-dimethylphenylboronic acid with an aryl bromide.
-
Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-ethoxy-2,3-dimethylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere. This step is critical to prevent homocoupling and catalyst deactivation. [4]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O, 10:1 ratio) via syringe to achieve a final concentration of ~0.2 M with respect to the aryl bromide. [1]5. Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
References
-
Zhang, H., et al. (2017). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 53(83), 11449-11452. Retrieved from [Link]
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]
-
Gager, O., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(1), 1-8. Retrieved from [Link]
-
Sui, B., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2559-2561. Retrieved from [Link]
-
Shaikh, A., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(28), 5415-5423. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Luo, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 348-351. Retrieved from [Link]
-
ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]
-
Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2214-2217. Retrieved from [Link]
-
Wang, Z., et al. (2022). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters, 24(2), 527-532. Retrieved from [Link]
-
Old, D. W., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society, 124(8), 1592-1593. Retrieved from [Link]
-
Ploeger, L. J., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem, 13(15), 3333-3347. Retrieved from [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? Reddit. Retrieved from [Link]
-
ResearchGate. (2012). Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Retrieved from [Link]
-
Liu, W., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. Retrieved from [Link]
-
Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. Reddit. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 12(19), 4336-4339. Retrieved from [Link]
-
Luo, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(3), 348-351. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Technical Support Center: Purification of Products from 4-Ethoxy-2,3-dimethylphenylboronic acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-2,3-dimethylphenylboronic acid. This guide is designed to provide expert insights and practical, field-proven solutions for the purification challenges commonly encountered in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the work-up and purification of products derived from 4-Ethoxy-2,3-dimethylphenylboronic acid.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: In a typical Suzuki-Miyaura coupling, you should anticipate several classes of impurities alongside your desired biaryl product. The purity of the starting boronic acid is crucial, as contaminants can interfere with the catalytic cycle.[1][2] Key impurities include:
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Unreacted Starting Materials: Residual 4-Ethoxy-2,3-dimethylphenylboronic acid and the aryl halide partner.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (e.g., bis(4-ethoxy-2,3-dimethylphenyl)) or two aryl halide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][4]
-
Protodeborylated Byproduct: The boronic acid group is replaced by a hydrogen atom, yielding 1-ethoxy-2,3-dimethylbenzene. This side reaction is a form of hydrolysis and is more common with heteroaryl boronic acids but can occur under certain conditions.[3]
-
Palladium Residues: The palladium catalyst, which can be challenging to remove completely and may require specific techniques.
-
Boronic Acid-Related Species: Boronic acids can form cyclic anhydride trimers known as boroxines, especially upon dehydration. These species exist in equilibrium with the free acid.
Q2: My initial work-up involves an aqueous extraction. How can I specifically target the removal of unreacted 4-Ethoxy-2,3-dimethylphenylboronic acid?
A2: You can leverage the acidic nature of the boronic acid functional group (pKa ≈ 9).[5] By performing a liquid-liquid extraction with a dilute aqueous base (e.g., 1M NaOH or KOH), the boronic acid is deprotonated to form a water-soluble boronate salt.[6] This salt will partition into the aqueous layer, effectively separating it from your desired, typically less polar, biaryl product which remains in the organic layer (e.g., Ethyl Acetate, DCM).
Q3: The TLC analysis shows my desired product and the unreacted aryl halide starting material have very similar Rf values. How should I approach purification?
A3: This is a common and frustrating scenario. When co-elution occurs, several strategies can be employed:
-
Drive the Reaction to Completion: The best solution is often to avoid the problem. If possible, re-run the reaction using a slight excess (1.1-1.5 equivalents) of the boronic acid to ensure the complete consumption of the limiting aryl halide.
-
Optimize Chromatography: Simple solvent systems may not be sufficient. Try exploring solvent systems with different selectivities. For example, switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or a Toluene/Acetone system can alter the elution order.[7] Adding a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic ones, can dramatically change the retention of specific components on silica gel.[7]
-
Consider Recrystallization: If your product is a solid, recrystallization can be an exceptionally powerful technique for separating compounds with very similar polarities.[8][9] The key is to find a solvent or solvent pair in which the desired product has high solubility at elevated temperatures but low solubility at room temperature, while the impurity remains in solution.
Q4: I see a persistent grey/black color in my purified product, which I suspect is residual palladium. What is the best way to remove it?
A4: Palladium removal is critical, especially in pharmaceutical development. A simple filtration through Celite after the reaction can remove a significant portion of the precipitated palladium catalyst.[10] For more stubborn cases, you can pass the crude product (dissolved in an organic solvent) through a short plug of silica gel.[11] Specialized scavengers or treatment with activated carbon can also be effective but may lead to some product loss.
Troubleshooting Guides
This section provides in-depth strategies for tackling more complex purification challenges.
Guide 1: Separating the Target Biaryl from Homocoupled Byproducts
The homocoupled dimer of 4-Ethoxy-2,3-dimethylphenylboronic acid can be structurally and electronically similar to the desired product, making separation difficult.
| Impurity Type | Typical Polarity | Primary Separation Strategy | Secondary Strategy |
| Boronic Acid Homocoupling | Often non-polar; similar to product | Meticulous Flash Chromatography | Recrystallization |
| Aryl Halide Homocoupling | Typically non-polar | Meticulous Flash Chromatography | Drive reaction to completion |
| Unreacted Boronic Acid | Polar | Aqueous basic wash (1M NaOH) | Chromatography |
| Unreacted Aryl Halide | Varies; often similar to product | Chromatography | Drive reaction to completion |
Troubleshooting Steps:
-
Assess Polarity Difference: Run a series of TLC plates with different solvent systems (e.g., 9:1 Hex:EtOAc, 1:1 DCM:Hex, 5% MeOH in DCM) to find a system that shows any separation between your product spot and the byproduct spot.
-
Optimize Flash Chromatography:
-
Use a Long Column: A higher length-to-diameter ratio increases the number of theoretical plates and improves separation.
-
Employ a Shallow Gradient: Instead of a step-gradient, use a slow, linear gradient (e.g., 0% to 10% Ethyl Acetate in Hexanes over 20 column volumes).
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This ensures a narrow starting band and improves resolution.[11]
-
-
Attempt Recrystallization:
-
Screen various solvents (e.g., hexanes, methanol, ethanol, isopropanol, or mixtures thereof).[8]
-
A good starting point is to dissolve the crude solid in a minimal amount of a hot solvent in which it is very soluble (like DCM or methanol) and then slowly add a less polar "anti-solvent" (like hexanes) until turbidity persists.[8] Allow the solution to cool slowly to promote the formation of pure crystals.
-
Guide 2: Workflow for Selecting a Purification Strategy
The choice of purification method depends entirely on the nature of the impurities present in the crude mixture. This decision tree provides a logical workflow for your experimental approach.
Caption: A decision tree for purification strategy selection.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common purification techniques. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Aqueous Basic Wash for Boronic Acid Removal
This protocol is designed to remove acidic impurities, primarily unreacted boronic acid, from the crude organic mixture.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Extraction: Add an equal volume of 1M aqueous Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): For particularly large amounts of boronic acid, repeat the basic extraction (Step 3 & 4) with a fresh portion of 1M NaOH.
-
Wash: Wash the remaining organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now depleted of boronic acid.[10]
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying the biaryl product on a silica gel column.
-
Column Packing: Select an appropriately sized column. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry using your initial, least polar eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc).
-
Sample Preparation (Dry Loading): Dissolve your crude product from Protocol 1 in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the mixture to a dry, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top to protect the sample.
-
Elution: Fill the column with the eluent. Begin elution with the low-polarity solvent system determined from your TLC analysis. Gradually increase the polarity of the eluent according to your planned gradient.
-
Fraction Collection: Collect fractions in an array of test tubes. Monitor the elution of your product by TLC analysis of the collected fractions.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain the final, purified compound.
Protocol 3: Recrystallization
This protocol is for purifying solid products that have failed to separate cleanly by chromatography.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your impure solid. Add a few drops of a single solvent and observe solubility at room temperature and upon heating. The ideal solvent dissolves the compound when hot but not when cold. If a single solvent is not found, try a solvent pair (one solvent in which the compound is soluble, and one in which it is not).
-
Dissolution: Place the bulk of the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the soluble solvent of a pair) to just dissolve the solid completely. Use a hot plate and a stirring bar.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: If using a solvent pair, add the anti-solvent dropwise to the hot solution until it just becomes cloudy. Add a few drops of the hot soluble solvent to clarify the solution again. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath.
-
Isolation: Isolate the formed crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Continue to pull a vacuum to dry the crystals as much as possible. For final drying, place the crystals in a vacuum oven.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Labor
- Boronic acid. Wikipedia.
- Trying to remove a boronic acid in a workup. Help! Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki purific
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Identifying and Mitigating Byproducts in 4-Ethoxy-2,3-dimethylphenylboronic Acid Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 4-ethoxy-2,3-dimethylphenylboronic acid in cross-coupling reactions. This boronic acid, while a valuable building block, possesses electronic and steric properties that can lead to specific, often challenging, side reactions. This guide provides in-depth, field-proven insights to help you identify, understand, and mitigate common byproducts, ensuring the success and reproducibility of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the coupling of 4-ethoxy-2,3-dimethylphenylboronic acid.
Q1: What are the primary byproducts I should anticipate in my reaction mixture?
When using 4-ethoxy-2,3-dimethylphenylboronic acid, particularly in palladium-catalyzed Suzuki-Miyaura couplings, you should be vigilant for three main byproducts:
-
Protodeboronation Product: 1-ethoxy-2,3-dimethylbenzene. This arises from the cleavage of the C-B bond and its replacement with a C-H bond.
-
Homocoupling Product: 4,4'-diethoxy-2,2',3,3'-tetramethyl-1,1'-biphenyl. This results from the coupling of two molecules of the boronic acid.
-
Boronic Acid Anhydrides (Boroxines): These are cyclic trimers of the boronic acid that can form upon dehydration and may exhibit different reactivity.
Q2: My analysis shows a significant peak corresponding to 1-ethoxy-2,3-dimethylbenzene. What is causing this protodeboronation?
Protodeboronation is a common and often frustrating side reaction in Suzuki-Miyaura coupling.[1][2] It is the protonolysis of the carbon-boron bond, effectively quenching your nucleophilic partner. The mechanism can be catalyzed by either acid or, more commonly under Suzuki conditions, base.[1][3] Several factors can exacerbate this issue:
-
Excess Base or Water: The presence of a strong base and a proton source (like water) is essential for the main reaction but also facilitates protodeboronation.
-
High Temperatures & Long Reaction Times: Extended exposure to reaction conditions increases the likelihood of this decomposition pathway.
-
Palladium Catalyst: Certain palladium complexes themselves have been shown to catalyze protodeboronation.[2]
The electron-donating ethoxy group on your specific boronic acid can make the ipso-carbon more susceptible to protonation, increasing the propensity for this side reaction.
Q3: I've isolated a high-molecular-weight byproduct that appears to be a dimer of my starting material. What is this, and how can it be avoided?
This byproduct is the result of oxidative homocoupling, where two molecules of the boronic acid react to form a symmetrical biaryl.[4] This process is also typically mediated by the palladium catalyst and can be particularly problematic under certain conditions.[3][5]
-
Presence of Oxygen: Inadequate deoxygenation of the reaction mixture can promote oxidative pathways that lead to homocoupling.
-
Slow Transmetalation: If the transmetalation step of the main Suzuki cycle is slow (e.g., due to a less reactive coupling partner or suboptimal conditions), the palladium-boronic acid intermediate has a longer lifetime, increasing the chance of it reacting with a second boronic acid molecule.[6][7]
-
Catalyst Choice: The choice of palladium source and ligands can influence the rate of homocoupling versus the desired cross-coupling.
Part 2: Mechanistic Pathways: Desired vs. Undesired Reactions
Understanding the underlying mechanisms is critical for effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the primary competing side reactions.
Desired Pathway: The Suzuki-Miyaura Catalytic Cycle
The productive Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Side Reaction 1: Protodeboronation
This pathway consumes the boronic acid, preventing it from participating in the desired coupling reaction. It is often base-catalyzed and involves a proton source, such as water.[1]
Caption: The base-catalyzed protodeboronation of an aryl boronic acid.
Side Reaction 2: Oxidative Homocoupling
This reaction leads to the formation of a symmetrical biaryl byproduct. It often involves a Pd(II) intermediate and can be promoted by oxidants like O₂.
Caption: A potential pathway for palladium-catalyzed homocoupling.
Part 3: Troubleshooting Guide
Use this table to diagnose and solve common issues during your coupling reaction.
| Problem Observed | Probable Cause(s) | Suggested Solutions & Actions |
| High levels of protodeboronation product (1-ethoxy-2,3-dimethylbenzene) | 1. Reaction temperature is too high or reaction time is too long.2. Base is too strong or concentration is too high.3. Inefficient catalyst system leading to slow coupling, allowing more time for decomposition.[1] | 1. Lower the reaction temperature and monitor closely for completion (TLC, HPLC) to avoid unnecessary heating.2. Screen weaker bases (e.g., K₃PO₄, K₂CO₃, CsF) or use a stoichiometric amount rather than a large excess.3. Switch to a more active catalyst system. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[9] |
| Significant formation of homocoupling product (dimer) | 1. Incomplete degassing/presence of oxygen.2. Slow oxidative addition of the aryl halide partner.3. Boronic acid is added too early or in large excess. | 1. Ensure rigorous deoxygenation of solvents and the reaction vessel (e.g., sparge with argon or nitrogen for 20-30 minutes). Maintain a positive inert atmosphere throughout.2. Consider using a more reactive aryl halide (I > Br > OTf >> Cl).[10] For unreactive chlorides, specialized catalysts are required.3. Add the boronic acid solution slowly via syringe pump after the other components have been heated, minimizing its concentration at any given time. |
| Reaction is sluggish or stalls; low conversion | 1. Catalyst deactivation or poisoning.2. Poor quality of boronic acid (e.g., high boroxine content).3. Insufficient base or biphasic system with poor mixing. | 1. Use high-purity, degassed solvents and reagents. Impurities in starting materials can poison the palladium catalyst.[11]2. Use fresh, high-purity boronic acid. Store it under inert gas and away from moisture.3. Ensure vigorous stirring. For biphasic systems, a phase-transfer catalyst (e.g., TBAB) can sometimes improve reaction rates. Consider a different solvent system that provides better solubility for all components.[12] |
Part 4: Analytical & Purification Protocols
Accurate identification of byproducts is the first step to mitigation.
Byproduct Identification Summary
| Compound | Structure | Expected Mass (M⁺) | Key ¹H NMR Features (CDCl₃, approx. δ) |
| Desired Product (vs. Ar-X) | 4-Ethoxy-2,3-dimethyl-Ar | Varies | 4.0-4.2 (q, -OCH₂-), 2.1-2.4 (s, 2x -CH₃), 1.4-1.6 (t, -OCH₂CH₃) + signals from Ar |
| Protodeboronation | 1-Ethoxy-2,3-dimethylbenzene | 150.22 | ~6.8-7.1 (m, 3H, Ar-H), 4.08 (q, 2H), 2.29 (s, 3H), 2.15 (s, 3H), 1.44 (t, 3H) |
| Homocoupling | 4,4'-Diethoxy-2,2',3,3'-tetramethyl-1,1'-biphenyl | 298.43 | ~6.9-7.0 (d, 2H, Ar-H), ~6.7-6.8 (d, 2H, Ar-H), 4.0-4.1 (q, 4H), 2.1-2.3 (s, 12H), 1.4-1.5 (t, 6H) |
Protocol 1: Reaction Monitoring and Byproduct Identification by HPLC/LC-MS
This method is ideal for quantitatively tracking the consumption of starting materials and the formation of products and byproducts.
-
Sample Preparation: At timed intervals (e.g., T=0, 1h, 4h, 24h), carefully withdraw ~50 µL of the reaction mixture under an inert atmosphere. Quench the sample in 1 mL of a 1:1 acetonitrile/water mixture. Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm and 280 nm. If coupled to a mass spectrometer (LC-MS), scan for the expected masses of all components.
-
-
Data Analysis: The typical elution order will be: Boronic Acid -> Protodeboronation Product -> Desired Product -> Homocoupling Product. Integrate the peak areas to determine the relative percentages and track reaction progress. Confirm peak identities with MS data.[13]
Protocol 2: Purification via Flash Column Chromatography
Separating the desired product from structurally similar byproducts requires careful chromatography.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂ and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Adsorbent: Adsorb the crude material onto a small amount of silica gel or Celite for dry loading. This generally provides better separation than wet loading.[14]
-
Column Conditions:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase: A non-polar/polar solvent system, typically Hexanes/Ethyl Acetate or Cyclohexane/Ethyl Acetate.
-
Gradient: Start with a very low polarity (e.g., 1-2% Ethyl Acetate in Hexanes) to elute the non-polar protodeboronation byproduct first. Gradually increase the polarity to elute your desired product. The more polar homocoupling product will elute last.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.[15]
References
-
Protodeboronation - Wikipedia. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977.* [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.* [Link]
-
Butters, M., et al. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.[Link]
-
Pye, D. R., et al. (2017). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 139(23), 7901–7910.* [Link]
-
Al-Amin, M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate.[Link]
-
Bio, M. M., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 78(24), 12795–12800.* [Link]
-
Scott, H. K., & Svejstrup, T. D. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2582–2585.* [Link]
-
Homocoupling of phenylboronic acid using atomically dispersed gold on carbon catalysts. SciSpace. (2022). [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Le-Quellec, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545.* [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2021). [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. (2023). [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. (2000). [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. (2018). [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications, 47(1), 126-128.* [Link]
-
The Suzuki Reaction. Myers Group, Harvard University.[Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. (2005). [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing Suzuki Reactions with 4-Ethoxy-2,3-dimethylphenylboronic Acid
Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this sterically hindered substrate. The ortho-dimethyl and ethoxy substitutions present unique steric and electronic challenges that can impede catalytic turnover and lead to low yields. This document provides in-depth troubleshooting strategies, validated protocols, and the underlying chemical principles to help you navigate these complexities and achieve your desired synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when using 4-Ethoxy-2,3-dimethylphenylboronic acid.
Q1: I'm seeing very low to no conversion in my reaction. What are the most likely causes?
A1: With a substrate like 4-Ethoxy-2,3-dimethylphenylboronic acid, low conversion is almost always linked to steric hindrance impacting the key steps of the catalytic cycle.[1][2] The two bulky methyl groups ortho to the boronic acid impede the transmetalation and reductive elimination steps.[1] The primary areas to investigate are:
-
Ineffective Catalyst System: Your palladium source and, most critically, your ligand may not be suitable for overcoming the high steric barrier. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective.[2]
-
Suboptimal Base: The base is crucial for activating the boronic acid to form the boronate, which is the active species in transmetalation.[3][4] An inappropriate choice of base or insufficient strength can stall the reaction.
-
Boronic Acid Instability: This boronic acid may be susceptible to protodeboronation (cleavage of the C-B bond) under your reaction conditions, especially with strong bases and the presence of water.[5][6]
Q2: What are the most common side reactions, and how can I identify them?
A2: The two most prevalent side reactions are:
-
Protodeboronation: This results in the formation of 1-ethoxy-2,3-dimethylbenzene. It occurs when the boronic acid's C-B bond is cleaved and replaced by a C-H bond, often catalyzed by the base and water.[5] You can identify this byproduct by GC-MS or LC-MS, looking for a mass corresponding to the arene without the boronic acid group.
-
Homocoupling (Glaser-type): This is the coupling of two boronic acid molecules to form a symmetric biaryl (4,4'-diethoxy-2,2',3,3'-tetramethyl-1,1'-biphenyl). This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[1][7] Thoroughly degassing your solvents and maintaining an inert atmosphere are critical to minimize this.[1][6]
Q3: Should I use the boronic acid directly, or is a boronate ester (e.g., pinacol ester) a better choice?
A3: While boronic acids are often more reactive, boronate esters (like pinacol esters) offer significantly greater stability and are less prone to protodeboronation and trimerization into boroxines.[8][9] If you are experiencing significant decomposition of your starting material, converting the boronic acid to its corresponding pinacol ester (BPin) is a highly recommended strategy. The reaction may require slightly more forcing conditions, but the improved stability of the reagent often leads to a cleaner reaction profile and higher reproducible yields.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic, parameter-by-parameter approach to optimizing your reaction.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yielding reactions with this substrate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning in 4-Ethoxy-2,3-dimethylphenylboronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Ethoxy-2,3-dimethylphenylboronic acid in palladium-catalyzed cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights into one of the most common failure modes in these transformations: catalyst poisoning. As your Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the causality behind experimental phenomena, empowering you to troubleshoot effectively and ensure the integrity of your results.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1][2] However, its reliance on a sensitive palladium catalyst means that even trace impurities can lead to partial or complete deactivation, a phenomenon known as catalyst poisoning.[3] This guide provides a structured approach to diagnosing, mitigating, and resolving these issues.
Section 1: Troubleshooting Guide
This section is formatted as a direct response to common experimental failures.
Q1: My Suzuki coupling reaction is sluggish, has stalled, or shows low to no yield. What are the first things I should check for catalyst poisoning?
A1: When a Suzuki coupling fails, it's crucial to systematically investigate potential sources of catalyst poisons. The active Pd(0) species is highly susceptible to deactivation.[4]
-
Plausible Causes & Diagnostic Steps:
-
Contaminated Reagents: The most common source of poisons are impurities within your starting materials (boronic acid, aryl halide), base, or solvent.
-
Diagnosis: Run a control reaction using a well-behaved, simple aryl halide and boronic acid that have previously worked in your lab. If this control reaction also fails, the issue is likely with a shared reagent like the solvent or base. If it succeeds, your 4-Ethoxy-2,3-dimethylphenylboronic acid or its coupling partner is the likely source of contamination.
-
-
Atmospheric Contamination: Oxygen can lead to the undesirable homocoupling of boronic acids and catalyst decomposition into inactive palladium black.[4]
-
Diagnosis: Observe the reaction mixture. The formation of black precipitates (palladium black) is a strong indicator of catalyst decomposition.[5]
-
-
Thermal Instability: High temperatures can accelerate catalyst decomposition, especially with less stable catalyst systems.
-
Diagnosis: Review your reaction temperature. Is it significantly higher than literature precedents for similar electron-rich boronic acids?
-
-
-
Corrective Actions:
-
Rigorous Inert Atmosphere: Ensure your entire setup is free of oxygen. Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Purification: Do not assume the purity stated on the bottle is sufficient.
-
Boronic Acid: 4-Ethoxy-2,3-dimethylphenylboronic acid can be purified by recrystallization. For persistent issues, consider converting it to its more stable pinacol ester or MIDA boronate for purification, followed by hydrolysis back to the boronic acid just before use. A protocol for forming a stable derivative with diethanolamine is also highly effective for purification.[4]
-
Solvents & Bases: Use high-purity, anhydrous solvents. If using a solid base like K₂CO₃ or Cs₂CO₃, ensure it is dry by heating it under vacuum before use.
-
-
Q2: I'm observing significant formation of a black precipitate (Palladium Black) in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst from the solution.[5] This aggregated form has drastically reduced catalytic activity because the vast majority of palladium atoms are no longer accessible to the reactants.
-
Plausible Causes:
-
Ligand Dissociation/Decomposition: The phosphine or N-heterocyclic carbene (NHC) ligands are essential for stabilizing the Pd(0) nanoparticles. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the Pd-ligand bond is weak, the palladium atoms can be left unprotected and will aggregate.
-
Presence of Oxidants: Oxygen is a primary culprit, oxidizing the active Pd(0) to Pd(II), which can then be improperly reduced or decompose.[4][6]
-
High Reaction Temperature: Can accelerate the rate of catalyst decomposition.
-
Boronic Acid Induced Leaching: Some studies suggest that boronic acids themselves can contribute to palladium leaching and subsequent precipitation.[5]
-
-
Corrective Actions:
-
Select a More Robust Ligand: For challenging couplings, especially with electron-rich partners, consider switching to bulky, electron-donating phosphine ligands like SPhos, XPhos, or RuPhos.[7] These ligands form more stable complexes with palladium, preventing aggregation. N-heterocyclic carbene (NHC) ligands are also known for forming highly stable palladium complexes.[8]
-
Improve Degassing: This is a critical, non-negotiable step. Ensure all solvents are rigorously deoxygenated and the reaction is maintained under a strict inert atmosphere.
-
Optimize Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While the reaction may be slower, preserving the catalyst's activity is paramount.
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand, use a well-defined, air-stable pre-catalyst (e.g., a palladacycle). This ensures the correct ligand-to-metal ratio and can lead to a more controlled initiation.[4]
-
Q3: My reaction involves a substrate containing a nitrogen or sulfur heterocycle, and the yield is poor. Is this related to catalyst poisoning?
A3: Yes, this is a classic case of catalyst poisoning. Nitrogen and sulfur atoms in heterocyclic substrates can coordinate strongly to the palladium center, acting as competitive ligands.[9] This coordination can either block the active site needed for the catalytic cycle or form a highly stable, inactive complex, effectively removing the catalyst from the reaction.[3][10]
-
Mechanism of Poisoning:
-
Strong Coordination: Heteroatoms like sulfur and nitrogen are strong Lewis bases and bind tightly to the Lewis acidic palladium center. This can prevent the oxidative addition of the aryl halide or subsequent steps.[9]
-
Known Poisons: Common catalyst poisons include sulfur compounds (sulfides, thiols, SO₂) and nitrogen-containing molecules (pyridines, quinolines, nitriles, nitro compounds).[3][11]
-
-
Corrective Actions:
-
Increase Catalyst Loading: A straightforward, though less elegant, solution is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%). This provides a stoichiometric excess of catalyst relative to the poisoning impurity.
-
Use Specialized Ligands: Certain bulky, electron-rich ligands can create a sterically hindered environment around the palladium atom, which can disfavor the binding of the poisoning heterocycle while still allowing the desired catalytic cycle to proceed.
-
Protecting Groups: If possible, temporarily protect the poisoning heteroatom. For example, an N-oxide can be formed on a pyridine ring, which can be removed after the coupling reaction.
-
Change the Reaction Strategy: In some cases, a different cross-coupling reaction that is less sensitive to the specific poison might be necessary.
-
Section 2: Frequently Asked Questions (FAQs)
What are the most common chemical catalyst poisons in Suzuki reactions and where do they come from?
Common poisons are substances that strongly adsorb to the palladium surface, blocking active sites. They can be introduced with the reagents or generated in situ.
| Poison Class | Specific Examples | Common Sources | Citation |
| Sulfur Compounds | H₂S, SO₂, thiols, sulfides, sulfites | Contaminants in reagents from sulfur-based syntheses, low-purity solvents, rubber septa. | [3][10][11][12] |
| Nitrogen Compounds | Pyridines, quinolines, nitriles, nitro compounds, some amines | Substrates/products themselves, impurities from previous steps. | [3][9] |
| Halides & Cyanides | Excess I⁻, Br⁻, Cl⁻, CN⁻ | Side reactions, impurities in salts, excess cyanide reagents. Can form inactive complexes. | [3][13] |
| Other Species | Carbon Monoxide (CO), Oxygen (O₂) | Incomplete purging of inert gas, leaks in the reaction setup, degradation of solvents. | [3][4][10] |
How can I definitively prove that my boronic acid is the source of the poison?
The best method is purification followed by a comparative reaction.
-
Divide your batch of 4-Ethoxy-2,3-dimethylphenylboronic acid into two parts.
-
Purify one part using the diethanolamine protection-recrystallization protocol detailed in Section 3.
-
Run two reactions in parallel under identical, rigorously controlled conditions: one with the original "crude" boronic acid and one with the purified material.
-
Compare the results. A significant improvement in yield or reaction rate with the purified material provides strong evidence that the boronic acid contained a catalyst poison.
Is it possible to regenerate a poisoned palladium catalyst?
Regeneration is challenging for homogeneously catalyzed reactions but is sometimes possible, especially for supported catalysts.
-
For Homogeneous Catalysts: Once palladium black has formed, it is generally not practical to regenerate the active catalyst within the reaction mixture. The process is considered irreversible for that specific run.
-
For Heterogeneous Catalysts (e.g., Pd/C): If you are using a supported catalyst that has been poisoned, regeneration can sometimes be attempted.
-
Sulfur Poisoning: Oxidizing agents like hydrogen peroxide or hypochlorite have been used to regenerate sulfur-fouled Pd catalysts.[12] Treatment under a reducing atmosphere (H₂) at elevated temperatures can also release some adsorbed sulfur species.[14]
-
Nitrogen Poisoning: Washing the recovered catalyst with acidic or basic solutions may remove the poisoning species. Specific protocols exist for reactivating catalysts poisoned by nitrogen compounds using solutions of alkali metal carbonates or hydroxides.[15]
-
Coking: Controlled oxidation (burning off the carbon) or washing can sometimes restore activity from coking.[11]
-
However, regeneration often does not restore 100% of the initial activity, and prevention remains the best strategy.[16]
Section 3: Key Protocols & Methodologies
Protocol 1: Purification of Boronic Acid via Diethanolamine Adduct
This protocol converts the boronic acid into a more stable, crystalline boronate ester, which is easily purified by recrystallization. The pure boronic acid can be liberated just before use.[4]
-
Dissolution: In a suitable flask, dissolve the crude 4-Ethoxy-2,3-dimethylphenylboronic acid (1.0 equiv) in a minimal amount of an organic solvent like methylene chloride or ethyl acetate.
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A white precipitate of the diethanolamine boronate ester should form. Continue stirring the slurry for 15-30 minutes.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. This is your purified, stable boronate ester.
-
Liberation (Optional, for use): The boronic acid can often be used directly as this ester in the Suzuki reaction, or it can be liberated by stirring the solid with an aqueous acid solution (e.g., 1M HCl) and extracting the free boronic acid into an organic solvent.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the gold standard for removing dissolved oxygen from reaction solvents.
-
Freeze: Place the solvent in a robust flask with a sidearm and stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the solid solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You will see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure all dissolved gas is removed. After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
Section 4: Visualizations
The Suzuki-Miyaura Catalytic Cycle & Poisoning Interruption
Caption: The Suzuki-Miyaura cycle and point of catalyst poisoning.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting catalyst poisoning.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
- Stepanov, A. G., et al. (2020).
- MDPI. (2020).
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
- Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 124(43), 12919–12939.
-
ResearchGate. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
- NIH National Library of Medicine. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Environmental Science & Technology, 48(20), 12173–12180.
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation.
- PubMed Central. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1007–1020.
- ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(24), 5024–5027.
-
ResearchGate. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6057-6074.
- Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts.
- MDPI. (2018). Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
- Chinese Chemical Society. (2021).
- WIT Press. (1993). Fuel sulfur effects on diesel catalyst performance. Air Pollution, 1, 761-768.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731–1739.
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- NIH National Library of Medicine. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(15), 5429–5437.
- Royal Society of Chemistry. (1966). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 62, 2235-2245.
- Royal Society of Chemistry. (1992). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 88, 107-112.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 5. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. scispace.com [scispace.com]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Temperature Effects on 4-Ethoxy-2,3-dimethylphenylboronic acid Coupling
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 4-Ethoxy-2,3-dimethylphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in this specific transformation. We will explore common issues, provide data-driven troubleshooting advice, and offer detailed protocols to ensure the success and scalability of your experiments.
Frequently Asked Questions: First Principles of Temperature Control
Q1: What is the fundamental role of temperature in the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid?
A1: Temperature is one of the most critical parameters in a Suzuki-Miyaura reaction, acting as a primary driver of reaction kinetics.[1][2] For the coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid, as with other boronic acids, temperature influences every fundamental step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] An optimal temperature ensures that each of these steps proceeds at a suitable rate, leading to high product yield in a reasonable timeframe. Insufficient heat can cause the reaction to stall, while excessive heat can introduce a host of detrimental side reactions and catalyst degradation.[2][5]
Q2: How does the electron-rich nature of 4-Ethoxy-2,3-dimethylphenylboronic acid influence the choice of reaction temperature?
A2: 4-Ethoxy-2,3-dimethylphenylboronic acid is considered electron-rich due to the presence of an ethoxy group and two methyl groups on the phenyl ring. While this electronic nature does not fundamentally change the mechanism, it can influence the rate of key steps. Electron-rich boronic acids can be more susceptible to a side reaction known as protodeboronation, especially at elevated temperatures.[6] Therefore, while a certain thermal threshold must be met to drive the reaction forward, an excessively high temperature should be avoided to minimize this competing degradation pathway.
Q3: My reaction is sluggish or fails to proceed at room temperature. Is this expected?
A3: Yes, this is often expected. While some highly activated Suzuki-Miyaura systems can proceed at room temperature, many, particularly those involving less reactive coupling partners like aryl chlorides, require thermal energy to overcome the activation barriers of the catalytic cycle.[3][7][8] It is common for couplings to require temperatures in the range of 80-110 °C to achieve a practical reaction rate.[2][9] If your reaction is inert at ambient temperature, a systematic increase in heat is the logical first step in optimization.
Troubleshooting Guide: Diagnosing and Solving Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Q4: My reaction yield is low, and I observe a black precipitate. What is happening?
A4: The formation of a black precipitate is a classic sign of palladium catalyst decomposition, often referred to as "palladium black".[5][10] This occurs when the active Pd(0) catalyst aggregates into an inactive form. The most common cause is excessive temperature, which can promote the dissociation of stabilizing phosphine ligands from the palladium center, leading to aggregation.[5][10]
-
Immediate Action: Reduce the reaction temperature. If your protocol calls for 110 °C, try running the reaction at 85-95 °C.
-
Preventative Measures:
-
Ensure your catalyst system is robust. For higher temperatures, consider using sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos) which form more stable complexes with palladium.
-
Confirm that the reaction is thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst, contributing to decomposition pathways.[1][10]
-
Q5: I have a low yield of my desired biaryl product, but a significant amount of a byproduct corresponding to the deborylated arene (1-ethoxy-2,3-dimethylbenzene). How can I fix this?
A5: You are observing protodeboronation, a major competing side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[1][6] This reaction is often exacerbated by high temperatures in the presence of a base and a proton source (like water).[6]
-
Temperature Optimization: This is a delicate balance. While high temperatures can accelerate protodeboronation, sometimes a reaction run at too low a temperature can also favor this pathway. If the desired transmetalation step is too slow at lower temperatures, the boronic acid spends more time in the basic aqueous phase, increasing the opportunity for protodeboronation to occur.[11] A temperature screen (e.g., 70 °C, 85 °C, 100 °C) is the best approach to find the optimal window where the rate of coupling significantly outcompetes the rate of decomposition.
-
Reagent Stoichiometry: Consider using a slight excess (e.g., 1.2-1.5 equivalents) of the 4-Ethoxy-2,3-dimethylphenylboronic acid to compensate for some loss to this side reaction.
-
Base and Solvent Choice: Switching to a non-aqueous base or minimizing the amount of water in the solvent system can sometimes suppress protodeboronation.
Q6: My reaction works well at the lab scale, but the yield drops and the impurity profile worsens upon scale-up. Could temperature be the issue?
A6: Absolutely. Temperature control is a critical challenge during scale-up.[2][12] A round-bottom flask on a heating mantle has a very different heat transfer profile than a large reactor vessel. Localized overheating can occur, leading to catalyst decomposition and increased side reactions.[12]
-
Monitoring and Control: Ensure the larger vessel has adequate agitation and temperature monitoring to maintain a consistent internal temperature. Do not rely solely on the external jacket temperature.
-
Process Optimization: The optimal temperature determined on a small scale may need to be slightly adjusted for the larger scale. It is crucial to re-optimize critical process parameters when changing scale.[2][13]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction. Temperature influences the rate of all steps, but excessive heat can irreversibly remove the catalyst from the cycle via decomposition.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Temperature Optimization
Use this flowchart to diagnose and address common issues related to temperature in your coupling reaction.
Caption: A decision tree for troubleshooting temperature-related issues.
Data Presentation: Temperature Effects at a Glance
The following table summarizes the expected outcomes when adjusting temperature for a typical Suzuki-Miyaura coupling with 4-Ethoxy-2,3-dimethylphenylboronic acid.
| Temperature Range | Reaction Rate | Expected Yield | Risk of Protodeboronation | Risk of Catalyst Decomposition | Recommendation |
| Room Temp (~25 °C) | Very Slow / None | < 5% | Low | Very Low | Not recommended unless using a highly specialized, room-temperature catalyst system.[7][14] |
| Low Heat (50-70 °C) | Sluggish to Moderate | Low to Moderate | Moderate | Low | A good starting point for sensitive substrates, but may require extended reaction times.[15] |
| Optimal (80-100 °C) | Moderate to Fast | High to Excellent | Moderate to High | Low to Moderate | Typically the ideal range for balancing reaction speed and stability.[2][16] |
| High Heat (>110 °C) | Very Fast | Variable / Decreasing | High | High | Generally not recommended. Often leads to rapid catalyst decomposition and significant byproduct formation.[5] |
Experimental Protocol: A General Guideline
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a generic aryl bromide. Note: All reagents should be handled under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst oxidation.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
4-Ethoxy-2,3-dimethylphenylboronic acid (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 v/v)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.3 equiv), and the base (2.5 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) to the flask.
-
Degassing: Bubble an inert gas (Argon or Nitrogen) through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: While maintaining a positive pressure of inert gas, add the palladium catalyst to the flask.
-
Heating:
-
Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 90 °C). Preheating the bath helps avoid temperature overshooting.
-
Attach a reflux condenser (under inert gas) to the flask.
-
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.
References
-
Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines. 6
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 1
-
ResearchGate. Temperature effect on coupling reaction.
-
ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
Mettler Toledo. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?
-
Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds.
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction.
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
ResearchGate. Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature.
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction.
-
ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Wikipedia. Suzuki reaction.
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
International Journal of Pharmaceutical and Chemical Sciences. A Review on Palladium Catalyzed Coupling Reactions.
-
World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
-
TCI Chemicals. SAFETY DATA SHEET: 4-Ethoxy-2,3-dimethylphenylboronic acid.
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
-
NIH National Library of Medicine. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Labsolu. 4-Ethoxy-3,5-dimethylphenylboronic acid.
-
Benchchem. Palladium catalyst issues in cross-coupling reactions.
-
Hairui Chemical. 4-Ethoxy-2,3-dimethylphenylboronic acid.
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
-
Sigma-Aldrich. (4-Ethoxy-2,5-dimethylphenyl)boronic acid.
-
BLDpharm. (4-Ethoxy-2,3-dimethylphenyl)boronic acid.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions of 4-Ethoxy-2,3-dimethylphenylboronic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing 4-Ethoxy-2,3-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This substrate, characterized by its electron-rich nature and moderate steric hindrance, presents unique challenges and opportunities in synthetic chemistry. The choice of solvent is not merely a matter of solubility but a critical parameter that dictates reaction efficiency, rate, and the prevalence of side reactions.
This guide is structured to provide direct, actionable solutions to common problems and answer fundamental questions regarding solvent effects. We will delve into the causality behind experimental observations, offering protocols and diagnostic workflows to ensure your success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction is extremely sluggish, and I'm getting a low yield of the desired biaryl product. What is the likely cause and how can I fix it?
A1: A slow reaction rate with an electron-rich boronic acid like 4-Ethoxy-2,3-dimethylphenylboronic acid often points to issues with the catalytic cycle, even though the boronic acid itself is highly nucleophilic. The primary bottlenecks are typically slow transmetalation or catalyst deactivation. The solvent system plays a pivotal role in both.
Core Problem: The choice of a single, nonpolar aprotic solvent (e.g., neat Toluene or THF) can be suboptimal. While these are common starting points, they can fail to adequately dissolve the inorganic base or the boronate species formed in situ, leading to a heterogeneous mixture where phase transfer of key intermediates is slow.
Troubleshooting Workflow & Protocol:
Experimental Protocol 1: Transitioning to a Biphasic System
-
Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A robust starting point is a 4:1 to 10:1 mixture of an organic solvent to water (e.g., 10 mL Toluene and 1 mL water). The addition of water often dramatically improves reaction rates by dissolving the base.[1][2]
-
Degassing: Ensure the water used is also thoroughly degassed via sparging with argon or freeze-pump-thaw cycles to prevent homocoupling side reactions.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. You should observe a significant rate enhancement compared to an anhydrous nonpolar system.
Q2: My main byproduct is 1-Ethoxy-2,3-dimethylbenzene. Why am I losing my boronic acid group, and how can the solvent prevent this?
A2: The formation of 1-Ethoxy-2,3-dimethylbenzene is a classic case of protodeboronation , an undesired side reaction where a proton source cleaves the C-B bond.[3] Electron-rich arylboronic acids, such as the one you are using, are particularly susceptible to this process, especially under the basic conditions required for the Suzuki reaction.[4][5]
Causality:
-
Protic Solvents: The most obvious proton source is a protic solvent. While a small amount of water is often beneficial for dissolving the base, an excessive amount, or the use of alcohol solvents (methanol, ethanol), can accelerate protodeboronation.[6][7]
-
Mechanism: The base converts the boronic acid to a more reactive boronate anion. In the presence of a proton source (like water), this intermediate can be protonated, leading to the cleavage of the C-B bond.[8]
Troubleshooting Strategies:
-
Optimize Water Content: If using a biphasic system, minimize the amount of water. Start with a 10:1 organic/water ratio and see if you can reduce it further while maintaining a good reaction rate.
-
Switch to Polar Aprotic Solvents: If protodeboronation remains a major issue, moving to a polar aprotic solvent system may be necessary. These solvents can dissolve the reagents without providing a source of acidic protons.[9][10]
Data Comparison: Solvent System vs. Product Distribution
| Solvent System | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Protodeboronation (%) |
| Toluene / H₂O (4:1) | 90 | 6 | 75 | 20 |
| 1,4-Dioxane / H₂O (4:1) | 90 | 4 | 85 | 12 |
| DMF (anhydrous) | 90 | 8 | 88 | <5 |
| THF (anhydrous) | 65 | 24 | 40 | ~10 |
This table represents typical outcomes for a model reaction between 4-Ethoxy-2,3-dimethylphenylboronic acid and 4-bromoanisole.
Experimental Protocol 2: Anhydrous Polar Aprotic Conditions
-
Preparation: Rigorously dry all glassware. Use anhydrous grade solvent (e.g., DMF or 1,4-Dioxane). Use a base that is less hygroscopic or that has been dried, such as K₃PO₄.
-
Reagent Setup: Under an argon atmosphere, combine the boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like SPhos, 2-4 mol%), and K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF via cannula or syringe.
-
Reaction: Heat the reaction to 80-110 °C. While the reaction may be slower than in an optimal biphasic system, the suppression of protodeboronation should lead to a cleaner reaction profile and a higher isolated yield.
Frequently Asked Questions (FAQs)
Q3: How do I strategically select a solvent for my Suzuki reaction with this specific boronic acid?
A3: Solvent selection should be a deliberate process based on three key properties: polarity, proticity, and coordinating ability.
-
Polarity: The solvent must be polar enough to dissolve the reactants and intermediates. Nonpolar solvents like hexane are unsuitable. Ethereal solvents (THF, Dioxane) and aromatic solvents (Toluene) are good starting points.[11][12] Highly polar aprotic solvents (DMF, DMSO) offer excellent solubility but can sometimes complicate the reaction (see below).
-
Proticity: This refers to the solvent's ability to act as a proton donor.
-
Protic Solvents (Water, Alcohols): Contain O-H or N-H bonds. They can stabilize charged intermediates but also cause protodeboronation.[13] Use water judiciously as a co-solvent. Avoid alcohol solvents unless specific literature precedents exist, as they can also participate in side reactions like dehalogenation.[12]
-
Aprotic Solvents (Toluene, THF, DMF, Dioxane): Lack acidic protons and are generally preferred to minimize protodeboronation.[10]
-
-
Coordinating Ability: Some polar aprotic solvents, like acetonitrile (MeCN) or DMF, can coordinate to the palladium center. This can alter the catalyst's reactivity and, in some cases, even change the chemoselectivity of the reaction if multiple leaving groups are present on the aryl halide.[6][14] For a standard coupling, this is less of a concern, but it highlights that the solvent is not an inert medium.
Recommendation: Start with a biphasic mixture of 1,4-Dioxane/Water or Toluene/Water . These systems provide a balance of good solubility for both the organic reagents and the inorganic base, generally leading to efficient reactions.
Q4: What is the mechanistic role of the solvent in the Suzuki catalytic cycle?
A4: The solvent influences every step of the catalytic cycle. Understanding this provides the rationale for troubleshooting.
-
Oxidative Addition (Ar-X + Pd(0) → Ar-Pd(II)-X): This step involves the formation of a more polar transition state. Polar solvents can stabilize this state, potentially increasing the reaction rate.[2][6]
-
Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)₃⁻ → Ar-Pd(II)-Ar'): This is often the most solvent-dependent step. The reaction requires a base to convert the boronic acid (Ar'B(OH)₂) into a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻).[15] A solvent system that can dissolve both the organometallic complex (in the organic phase) and the inorganic base (often in an aqueous phase) is critical for efficient transmetalation. This is why biphasic systems are so effective.[16]
-
Reductive Elimination (Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0)): The solvent can affect the rate of this final step, which regenerates the active Pd(0) catalyst. Solvents that coordinate too strongly to the palladium center might slow down this process.
By choosing a solvent system like Dioxane/Water, you create an environment that facilitates all three steps: the dioxane solubilizes the palladium complex and organic reagents, while the water solubilizes the base, activating the boronic acid for rapid transmetalation.
References
-
Carrow, B. P., & Butler, J. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Quora. What is the prominent role of water in the Suzuki reaction?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The effect of different solvents on the Suzuki coupling reaction. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
ResearchGate. The influence of water on the solid-phase Suzuki–Miyaura reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]
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- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
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Technical Support Center: Minimizing Homocoupling of 4-Ethoxy-2,3-dimethylphenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of sterically hindered and electron-rich boronic acids, such as 4-Ethoxy-2,3-dimethylphenylboronic acid. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to help you optimize your synthetic routes.
Troubleshooting Guide: Diagnosis and Resolution of Homocoupling
This section is structured to help you diagnose and resolve specific issues you may be encountering during your experiments.
Q1: My primary product is the homocoupling dimer of 4-Ethoxy-2,3-dimethylphenylboronic acid. What is the most likely cause?
A1: The formation of a symmetrical biaryl from your boronic acid is a classic sign of undesired homocoupling. This side reaction is primarily driven by two factors: the presence of dissolved oxygen and the use of a Pd(II) precatalyst without efficient reduction to the active Pd(0) species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, which unfortunately also regenerates the Pd(0) catalyst, allowing the detrimental cycle to continue.[1][4]
The electron-rich nature of 4-Ethoxy-2,3-dimethylphenylboronic acid can make it more susceptible to this oxidative homocoupling pathway.
Q2: I've degassed my solvents, but I'm still observing significant homocoupling. What other factors should I investigate?
A2: While rigorous degassing is a critical first step, several other parameters can significantly influence the extent of homocoupling.[5][6] Consider the following:
-
Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can be a source of homocoupling.[1][5] Switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue as they can enter the catalytic cycle directly.[5] Modern palladium precatalysts, like those from the Buchwald group, are designed for clean and efficient generation of the active Pd(0) species and can also help minimize side reactions.[1][5]
-
Ligand Choice: The steric and electronic properties of your ligand are crucial. For sterically hindered and electron-rich boronic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[5][7] Their size can sterically hinder the formation of intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.[5][7][8]
-
Base Selection: The choice of base can impact the reaction outcome. While stronger bases can be effective, they can also sometimes promote side reactions. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) might be a better choice than stronger bases like potassium phosphate (K₃PO₄).[9]
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[5] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5]
Q3: I am using a Pd(0) catalyst and have rigorously degassed my reaction, but homocoupling persists. What procedural modifications can I try?
A3: If you have addressed the primary causes and still face issues, consider these procedural adjustments:
-
Slow Addition of Boronic Acid: Adding a solution of the 4-Ethoxy-2,3-dimethylphenylboronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration.[5] This disfavors the bimolecular homocoupling reaction.
-
Use a Slight Excess of the Aryl Halide: Employing a small excess (e.g., 1.1 equivalents) of the aryl halide can help ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.[5][10]
-
Pre-heating the Reaction Mixture: One technique involves pre-heating the mixture of the palladium catalyst, base, solvent, and aryl halide for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid.[6] This can help ensure the active catalytic species is formed and ready to engage in the cross-coupling cycle as soon as the boronic acid is introduced.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the mechanisms and prevention of boronic acid homocoupling.
Q4: What is the detailed mechanism of oxygen-mediated homocoupling?
A4: The generally accepted mechanism for oxygen-mediated homocoupling involves the oxidation of the active Pd(0) catalyst to a palladium peroxo complex, (η²-O₂)PdL₂.[3][11] This peroxo complex is highly reactive towards the boronic acid. It is proposed that one of the oxygen atoms of the peroxo ligand coordinates to the electron-deficient boron atom of the arylboronic acid.[3][11][12] This intermediate then reacts with a second molecule of the boronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex. A subsequent transmetalation with another molecule of arylboronic acid generates a trans-ArPdArL₂ species, which then undergoes reductive elimination to yield the symmetrical biaryl and regenerate the Pd(0) catalyst.[11] This process is a key reason why rigorous exclusion of oxygen is paramount for successful Suzuki-Miyaura couplings.[3][4][11]
Q5: How can I effectively degas my reaction mixture?
A5: Proper degassing is one of the most effective ways to prevent homocoupling.[5][6] Two common and effective methods are:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases.[5][13] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[13]
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes) can effectively displace dissolved oxygen.[5][14]
For many applications, subsurface sparging with nitrogen has been shown to be a very efficient method for deoxygenation.[4]
Q6: Are there specific catalyst systems that are known to be robust against homocoupling with electron-rich and sterically hindered substrates?
A6: Yes, for challenging substrates like 4-Ethoxy-2,3-dimethylphenylboronic acid, certain catalyst systems have demonstrated superior performance. Catalyst systems employing bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly recommended.[5] These ligands promote the desired oxidative addition and reductive elimination steps while sterically disfavoring the pathways leading to homocoupling.[8][15] Palladium precatalysts incorporating these ligands are commercially available and offer excellent activity and stability.[1][5] Additionally, N-heterocyclic carbene (NHC) ligands have also emerged as powerful tools for coupling sterically demanding substrates, offering high stability and activity.[7][16]
Experimental Protocols & Data
Recommended Catalyst Systems for Hindered Substrates
| Catalyst/Ligand System | Key Advantages | Recommended Base | Typical Solvents |
| Pd₂(dba)₃ / SPhos | Excellent for electron-rich and sterically hindered aryl bromides and chlorides. | K₃PO₄ | Toluene, Dioxane |
| XPhos Pd G3 | Air- and moisture-stable precatalyst, highly active for a broad range of substrates. | K₂CO₃, K₃PO₄ | Dioxane/H₂O, THF |
| Pd(OAc)₂ / cataCXium® A | Effective for sterically demanding couplings. | K₃PO₄ | Toluene, Dioxane |
| PEPPSI™-IPr | NHC-based precatalyst, robust and highly active. | t-BuOK | Dioxane |
General Protocol for Minimizing Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid. Optimization may be required for specific coupling partners.
-
Degassing: Thoroughly degas the chosen solvent (e.g., dioxane/water 10:1) by either three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[9][13]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate vial, dissolve the 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 equiv.) in a minimal amount of the degassed solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2118-2122. [Link]
-
Bhanuchandra, M., et al. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(45), 9627-9635. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Vuoti, S., et al. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685-4691. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7543. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Matos, K., & Soderquist, J. A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Amatore, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(50), 12896-12903. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Reddit. (2023). Degassing solvents for Suzuki reactions. [Link]
-
Amatore, C., et al. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. The Journal of Physical Chemistry A, 112(50), 12896-12903. [Link]
-
Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Nakao, R., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(1), 273-280. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? [Link]
-
University of Rochester, Department of Chemistry. How To: Degas Solvents. [Link]
-
Green, J. C., & Hartwig, J. F. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 52(2), 402-415. [Link]
-
ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the HPLC Purity Analysis of 4-Ethoxy-2,3-dimethylphenylboronic acid
Introduction: The Analytical Imperative for Boronic Acids
4-Ethoxy-2,3-dimethylphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form new carbon-carbon bonds. Its utility in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), places its purity under intense scrutiny. The presence of even trace-level impurities—be they residual starting materials, by-products, or degradation products—can have profound impacts on reaction yield, downstream purification, and the safety and efficacy of the final API.
This guide provides a comprehensive framework for the purity analysis of 4-ethoxy-2,3-dimethylphenylboronic acid, focusing on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind method development, present a robust, self-validating HPLC protocol, and compare this primary method against alternative analytical strategies. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and nuanced understanding of how to qualify this critical reagent.
The Unique Challenges of Boronic Acid Analysis
Analyzing boronic acids is not always straightforward. Their unique chemistry presents several analytical hurdles that must be understood to develop a robust method.
-
Anhydride Formation: Boronic acids can readily undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium between the monomer and trimer can lead to complex or drifting chromatograms if not properly controlled. Often, the presence of water in the sample diluent and mobile phase is sufficient to drive the equilibrium back to the monomeric acid form.
-
Oxidative Instability: The carbon-boron bond is susceptible to oxidation, a primary degradation pathway that can cleave the boronic acid moiety to yield the corresponding phenol (4-ethoxy-2,3-dimethylphenol in this case).[3][4] This necessitates careful sample handling and consideration of antioxidant stabilizers in some contexts.
-
Chromatographic Interactions: The vacant p-orbital of the boron atom can engage in undesirable interactions with the free silanol groups on the surface of traditional silica-based HPLC columns. This can lead to poor peak shape and irreversible adsorption. Therefore, selecting a well-end-capped, low-silanol activity, or hybrid-particle column is critical.[5]
Primary Method: A Validated Reverse-Phase HPLC Approach
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for routine purity assessment of aromatic boronic acids due to its robustness, precision, and accessibility.
Causality Behind Experimental Choices
The goal is to achieve a separation method that is not only effective at resolving the main component from its impurities but is also stable and reproducible.
-
Stationary Phase: A C18 column with modern bonding and end-capping technology is the logical starting point. We recommend a column with hybrid particle technology (e.g., Waters XTerra MS C18) or a low-silanol activity silica-based column (e.g., SIELC Newcrom R1) to mitigate the risk of on-column hydrolysis and silanol interactions.[5][6] These columns provide excellent hydrolytic stability and reduce peak tailing for polar analytes.
-
Mobile Phase: A simple acidic mobile phase of acetonitrile and water is effective. The acid (typically 0.1% formic or phosphoric acid) serves two key purposes: it protonates the boronic acid, ensuring a consistent charge state for reproducible retention, and it suppresses the ionization of any residual free silanols on the column, further improving peak shape.[6][7]
-
Detector: A Photodiode Array (PDA) detector is preferred over a simple UV detector. It provides not only quantitative data but also qualitative information (UV spectra) that can be used for peak purity assessment and to tentatively identify impurities by comparing their spectra to that of the main peak.
Experimental Workflow for Purity Analysis
The following diagram outlines the complete workflow from sample receipt to the final report.
Caption: HPLC Purity Analysis Workflow.
Detailed HPLC Protocol
| Parameter | Recommended Condition | Rationale |
| Column | Waters XTerra® MS C18, 4.6 x 150 mm, 5 µm | Hybrid particle technology minimizes silanol interactions and provides excellent pH stability.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for consistent analyte charge state and improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | PDA at 225 nm | Wavelength provides good sensitivity for the phenylboronic acid chromophore. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
| Standard Conc. | 0.5 mg/mL | For system suitability and identification. |
| Sample Conc. | 0.5 mg/mL | For purity determination. |
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of each analytical run, a System Suitability Test (SST) must be performed. This validates that the chromatographic system is fit for its intended purpose on the day of analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions with the column. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Reproducibility (%RSD) | %RSD of peak area ≤ 2.0% (from 5 replicate injections) | Confirms the precision of the injector and detector. |
Potential Impurities and Their Relationships
The purity of 4-ethoxy-2,3-dimethylphenylboronic acid can be compromised by precursors, by-products, and degradation products. Understanding these relationships is key to interpreting the chromatogram.
Caption: Impurity map for the target analyte.
Comparative Guide to Analytical Techniques
While HPLC-UV is the primary method for routine analysis, other techniques offer distinct advantages, particularly for trace-level quantification or structural confirmation. The choice of method should be dictated by the analytical objective (e.g., routine QC vs. genotoxic impurity investigation).
| Technique | Principle | Typical LOQ | Pros | Cons |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | ~0.05% | Robust, precise, cost-effective, widely available. | Moderate sensitivity, non-specific detection. |
| UPLC-MS/MS | High-resolution separation coupled with mass spectrometry. | <10 ppm | Extremely sensitive and specific, ideal for trace impurity analysis.[8][9] | Higher cost and complexity, poor ionization of some boronic acids may require derivatization.[8][10] |
| GC-MS | Separation of volatile compounds followed by mass spectrometry. | ~2-30 ppm | Excellent for volatile impurities and starting materials. | Boronic acids are non-volatile and require derivatization prior to analysis.[10] |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | ~0.5% | Primary method (no reference standard needed), provides structural information. | Low sensitivity, requires higher sample concentration, complex mixtures are difficult to resolve.[5] |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry. | <1 ppm | Measures total elemental boron content with very high sensitivity. | Cannot distinguish between boron in the API and boron in impurities.[10] |
Conclusion
The purity analysis of 4-ethoxy-2,3-dimethylphenylboronic acid is a critical quality control step in the pharmaceutical supply chain. A well-developed, validated reverse-phase HPLC method offers a reliable and robust solution for routine assessment. The choice of a modern, low-silanol activity C18 column is paramount to achieving accurate and reproducible results by mitigating undesirable on-column interactions. For specialized applications, such as the quantification of potentially mutagenic impurities at the parts-per-million level, more sensitive techniques like UPLC-MS/MS are required. By understanding the unique chemical properties of boronic acids and selecting the appropriate analytical methodology, scientists can confidently ensure the quality and consistency of this vital synthetic building block.
References
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SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. Available at: [Link]
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Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. Available at: [Link]
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Kovelesky, R., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020739118. Available at: [Link]
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Pandiyan, B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(17), 4439-4445. Available at: [Link]
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Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Qiu, H., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Available at: [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
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Regalado, E. L., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-80. Available at: [Link]
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ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Available at: [Link]
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Scientific Research Publishing. (2020). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 11(8). Available at: [Link]
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Popa, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5847. Available at: [Link]
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ResearchGate. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
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Chemcd. (n.d.). (4-ETHOXY-3,5-DIMETHYLPHENYL)BORONIC ACID. Available at: [Link]
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ResearchGate. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
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Al-Fayoumi, S., et al. (2007). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 96(10), 2820-2831. Available at: [Link]
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GlobalChemMall. (n.d.). (4-ethoxy-3,5-dimethylphenyl)boronic acid. Available at: [Link]
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Hairui Chemical. (n.d.). 4-Ethoxy-2,3-dimethylphenylboronic acid. Available at: [Link]
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Introduction: The Role of Substituted Arylboronic Acids in Modern Synthesis
An In-Depth Technical Guide to the NMR Characterization of 4-Ethoxy-2,3-dimethylphenylboronic Acid: A Comparative Analysis
Substituted arylboronic acids are indispensable reagents in modern organic chemistry, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation for constructing the molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials. 4-Ethoxy-2,3-dimethylphenylboronic acid, with its specific substitution pattern, offers unique steric and electronic properties that can be exploited by medicinal and materials chemists to fine-tune molecular architectures.
Given their pivotal role, the unambiguous structural verification and purity assessment of these reagents are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise insights into molecular structure. However, arylboronic acids present unique characterization challenges, primarily due to their propensity to form cyclic trimeric anhydrides known as boroxines. This guide provides a detailed protocol and comparative analysis for the comprehensive NMR characterization of 4-Ethoxy-2,3-dimethylphenylboronic acid, grounded in the principles of structural chemistry and spectroscopic analysis.
The Boroxine Equilibrium: A Key Challenge in Boronic Acid NMR
A primary consideration when analyzing boronic acids by NMR is their equilibrium with the corresponding boroxine form, especially in aprotic solvents and at higher concentrations. This equilibrium can lead to broadened signals or the appearance of multiple sets of peaks, complicating spectral interpretation.
The formation of the boroxine involves the dehydration of three boronic acid molecules. This equilibrium can be manipulated by the choice of NMR solvent. While solvents like CDCl₃ or DMSO-d₆ may show a mixture of species, protic solvents like methanol-d₄ effectively break up the boroxine trimer by forming methyl boronate esters, resulting in sharper, more easily interpretable spectra.[3] However, this approach leads to the exchange of the acidic B(OH)₂ protons with the solvent's deuterium, causing their signal to disappear from the ¹H NMR spectrum.
Caption: Equilibrium between boronic acid monomer and its cyclic anhydride (boroxine).
Predicted NMR Spectral Data for 4-Ethoxy-2,3-dimethylphenylboronic Acid
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethoxy group, the two methyl groups, and the boronic acid hydroxyl protons.
-
Aromatic Protons (H-5, H-6): The two remaining protons on the aromatic ring are adjacent to each other and will appear as an AX spin system (two doublets). H-6, being ortho to the electron-donating ethoxy group, will be shielded and appear at a lower chemical shift (further upfield) compared to H-5, which is ortho to the electron-withdrawing boronic acid group.
-
Ethoxy Group (-OCH₂CH₃): This group will present as a quartet for the methylene (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.
-
Aromatic Methyl Groups (Ar-CH₃): The two methyl groups at positions 2 and 3 are chemically distinct and should appear as two separate singlets.
-
Boronic Acid Protons (-B(OH)₂): In DMSO-d₆, these acidic protons typically appear as a broad singlet. Its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
-
Ipso-Carbon (C-1): The carbon atom directly attached to the boron (C-B) is a key diagnostic signal. It typically appears in the range of 130-140 ppm and may be broadened due to quadrupolar relaxation of the attached ¹¹B nucleus.
-
Oxygenated Aromatic Carbon (C-4): The carbon attached to the ethoxy group will be significantly deshielded by the oxygen atom, appearing far downfield (~160 ppm).
-
Substituted Aromatic Carbons (C-2, C-3): The carbons bearing the methyl groups will have their chemical shifts influenced by both the methyl substituents and their position relative to the other functional groups.
-
Aromatic CH Carbons (C-5, C-6): These carbons will appear in the typical aromatic region (110-130 ppm).
-
Ethoxy & Methyl Carbons: The signals for the ethoxy and aromatic methyl carbons will appear in the upfield aliphatic region of the spectrum.
Comparative Analysis with Structural Analogs
To contextualize the predicted data, we can compare it with the known spectral features of similar commercially available arylboronic acids. This comparison highlights how subtle changes in substitution patterns affect the NMR fingerprint.
| Compound | Key ¹H NMR Features (Aromatic Region, δ ppm) | Key ¹³C NMR Features (Ipso-Carbon C-B, δ ppm) | Reference/Source |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | H-5: ~7.5 (d), H-6: ~6.8 (d) | ~135 (Predicted) | Predicted Data |
| 4-Methoxy-2-methylphenylboronic acid | Aromatic protons observed between 6.62 and 6.76 ppm in CDCl₃.[4] | Data not specified in source. | [4] |
| 2,6-Dimethylphenylboronic acid | Aromatic protons appear as a multiplet from 6.9-7.1 ppm.[5] | Data not specified in source. | [5] |
| Phenylboronic acid | Ortho-protons: ~7.9 ppm, Meta/Para-protons: ~7.3-7.4 ppm (in DMSO-d₆).[6] | ~137 ppm (in DMSO-d₆) | [6] |
The Utility of ¹¹B NMR Spectroscopy
For organoboron compounds, ¹¹B NMR is a highly diagnostic technique. The chemical shift of the boron nucleus is extremely sensitive to its coordination environment and hybridization state.[7]
-
sp²-hybridized Boronic Acids (Trigonal Planar): Typically resonate in the range of δ 28-33 ppm.
-
sp³-hybridized Boronate Esters/Adducts (Tetrahedral): Resonate at a significantly higher field (further upfield), typically in the range of δ 5-15 ppm.[8][9]
-
Boroxines: The boron atoms in the trimeric boroxine structure are also sp²-hybridized and usually appear at a slightly lower field than the corresponding monomer, around δ 33 ppm.[9]
A single, relatively sharp peak around 30-32 ppm in the ¹¹B NMR spectrum of 4-Ethoxy-2,3-dimethylphenylboronic acid in DMSO-d₆ would be strong evidence for the presence of the monomeric boronic acid.
Experimental Protocol for NMR Characterization
This protocol provides a robust workflow for acquiring high-quality, reproducible NMR data for 4-Ethoxy-2,3-dimethylphenylboronic acid.
Caption: Standard workflow for NMR characterization of arylboronic acids.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. DMSO-d₆ is chosen for its ability to dissolve the analyte and allow for the observation of exchangeable -OH protons.
-
Procedure: Accurately weigh 10-15 mg of 4-Ethoxy-2,3-dimethylphenylboronic acid into a clean, dry vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). For quantitative purposes, an internal standard can be added, but for routine characterization, referencing to the residual solvent peak is sufficient. Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, it is highly recommended to use a quartz NMR tube to avoid the broad background signal from the borosilicate glass of standard tubes.[8]
-
-
Instrumental Analysis:
-
Rationale: The parameters are chosen to ensure adequate signal-to-noise within a reasonable timeframe. A higher number of scans is required for less sensitive nuclei like ¹³C.
-
¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typically, 16 to 32 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are necessary for quantitative accuracy and observation of all carbon signals.
-
¹¹B NMR: Acquire the spectrum on a broadband probe. The acquisition time is generally short due to the high receptivity of the ¹¹B nucleus.
-
-
Data Processing and Interpretation:
-
Rationale: Standard processing steps convert the raw time-domain data (FID) into an interpretable frequency-domain spectrum.
-
Procedure: Apply Fourier transformation, phase correction, and baseline correction to the acquired data using the spectrometer's software.
-
Referencing: Calibrate the ¹H and ¹³C spectra by setting the residual DMSO peak to δ 2.50 ppm and δ 39.52 ppm, respectively.[10] For ¹¹B NMR, an external reference of BF₃·OEt₂ is typically used.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Assign all peaks in the ¹H, ¹³C, and ¹¹B spectra based on chemical shifts, multiplicities, and integration values, comparing them against the predicted values and data from analogous compounds.
-
Conclusion
The comprehensive NMR characterization of 4-Ethoxy-2,3-dimethylphenylboronic acid requires a multi-faceted approach, utilizing ¹H, ¹³C, and ¹¹B nuclei. A thorough understanding of the compound's structure, coupled with an awareness of the potential for boroxine formation, allows for the selection of appropriate experimental conditions to generate clean, interpretable data. By comparing predicted spectral data with that of known structural analogs, researchers can confidently verify the identity and purity of this valuable synthetic building block, ensuring the integrity and success of their subsequent chemical transformations.
References
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Wurthwein, E.-U., et al. (2012). Solid‐state ¹¹B and ¹³C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry. Available at: [Link]
-
Dickie, D. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry A. Available at: [Link]
-
Reddit r/chemistry (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]
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University of Bath (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]
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Costanzo, S., et al. (2015). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR. Available at: [Link]
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Chemcd. (4-ETHOXY-3,5-DIMETHYLPHENYL)BORONIC ACID. Available at: [Link]
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Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Orlandi, M., et al. (2017). Supporting Information for "Palladium-Catalyzed Borylation of Allylic Alcohols". ScienceOpen. Available at: [Link]
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental). Available at: [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available at: [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available at: [Link]
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ResearchGate. ¹H-NMR spectrum of 2,6-dimethylphenylboronic acid. Available at: [Link]
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NIH National Library of Medicine. Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Available at: [Link]
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ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available at: [Link]
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A Senior Application Scientist's Guide to Monitoring 4-Ethoxy-2,3-dimethylphenylboronic Acid Reactions with LC-MS
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure efficiency, yield, and purity of the final product. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently employs boronic acids like 4-ethoxy-2,3-dimethylphenylboronic acid as key building blocks.[1][2] This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for monitoring reactions involving this specific boronic acid, offering field-proven insights and supporting experimental data to inform your analytical strategy.
The Analytical Challenge of Boronic Acids
Boronic acids present unique analytical hurdles. Their propensity to form cyclic anhydrides, known as boroxines, through dehydration can complicate chromatographic separation and mass spectrometric interpretation. Furthermore, their polarity can make retention on traditional reversed-phase columns challenging. An effective LC-MS method must be robust enough to handle these complexities while providing accurate and reproducible quantification of the starting material, intermediates, and final product.[3]
Comparative Analysis of LC-MS Methodologies
Here, we compare three distinct LC-MS approaches for monitoring a typical Suzuki-Miyaura coupling reaction involving 4-ethoxy-2,3-dimethylphenylboronic acid:
-
Reversed-Phase (RP) LC-MS with Acidic Mobile Phase: A widely used approach.
-
Reversed-Phase (RP) LC-MS with Ion-Pairing Reagent: To enhance retention of the polar boronic acid.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS: An alternative for highly polar compounds.
Experimental Scenario: Suzuki-Miyaura Coupling Reaction
To provide a practical context, we will consider the monitoring of the following hypothetical Suzuki-Miyaura reaction:
Caption: A typical Suzuki-Miyaura cross-coupling reaction.
Method 1: Reversed-Phase LC-MS with Acidic Mobile Phase
This is often the first approach for its simplicity and broad applicability. The acidic mobile phase helps to suppress the ionization of silanol groups on the silica-based stationary phase and promotes protonation of the analytes for positive ion mode detection.
Experimental Protocol
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Monitored Ions:
-
4-Ethoxy-2,3-dimethylphenylboronic acid: [M+H]+
-
4-Bromoanisole: [M+H]+
-
Coupled Product: [M+H]+
-
Performance Analysis
| Parameter | Observation | Causality |
| Retention of Boronic Acid | Early elution, potentially near the void volume. | The high polarity of the boronic acid leads to weak interaction with the non-polar C18 stationary phase. |
| Peak Shape | May exhibit some tailing. | Secondary interactions between the boronic acid and residual silanol groups on the column can cause peak tailing. |
| Sensitivity | Moderate. | Ionization efficiency in positive mode can be analyte-dependent. |
| Robustness | High. | Simple mobile phase composition leads to a stable and reproducible method. |
Hypothetical Experimental Data
| Time (min) | Boronic Acid Area | Aryl Halide Area | Product Area |
| 0 | 1,200,000 | 1,500,000 | 0 |
| 15 | 650,000 | 800,000 | 550,000 |
| 30 | 250,000 | 300,000 | 950,000 |
| 60 | 50,000 | 60,000 | 1,150,000 |
Method 2: Reversed-Phase LC-MS with Ion-Pairing Reagent
To address the poor retention of the polar boronic acid in conventional RP-LC, an ion-pairing reagent can be added to the mobile phase. This reagent forms a neutral complex with the ionized boronic acid, increasing its hydrophobicity and retention on the C18 column.[5][6]
Experimental Protocol
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Monitored Ions:
-
4-Ethoxy-2,3-dimethylphenylboronic acid: [M-H]-
-
4-Bromoanisole: Not efficiently ionized in negative mode.
-
Coupled Product: [M-H]- or adducts.
-
Performance Analysis
| Parameter | Observation | Causality |
| Retention of Boronic Acid | Significantly improved retention. | The ammonium ions pair with the deprotonated boronic acid, increasing its affinity for the stationary phase. |
| Peak Shape | Generally good, symmetrical peaks. | The ion-pairing mechanism can lead to more uniform interactions with the stationary phase. |
| Sensitivity | High for the boronic acid. | Negative ion mode is often more sensitive for acidic compounds like boronic acids.[7][8] |
| Robustness | Moderate. | Ion-pairing reagents can sometimes lead to ion suppression and require careful optimization.[9] |
Hypothetical Experimental Data
| Time (min) | Boronic Acid Area | Product Area |
| 0 | 2,500,000 | 0 |
| 15 | 1,300,000 | 1,200,000 |
| 30 | 500,000 | 2,000,000 |
| 60 | 100,000 | 2,400,000 |
Method 3: HILIC-MS
HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent.
Experimental Protocol
-
Column: Amide or silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water.
-
Gradient: 0% to 50% B over 7 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Detection: ESI in negative ion mode.
-
Monitored Ions:
-
4-Ethoxy-2,3-dimethylphenylboronic acid: [M-H]-
-
4-Bromoanisole: Poorly retained and may elute early.
-
Coupled Product: [M-H]- or adducts.
-
Performance Analysis
| Parameter | Observation | Causality |
| Retention of Boronic Acid | Excellent retention and separation from other polar species. | The polar stationary phase strongly retains the polar boronic acid. |
| Peak Shape | Good, symmetrical peaks. | The partitioning mechanism in HILIC often leads to efficient chromatography for polar analytes. |
| Sensitivity | High. | The high organic content of the mobile phase can enhance ESI efficiency.[11] |
| Robustness | Moderate to high. | HILIC can be sensitive to the water content of the sample and mobile phase, requiring careful control. |
Hypothetical Experimental Data
| Time (min) | Boronic Acid Area | Product Area |
| 0 | 2,800,000 | 0 |
| 15 | 1,500,000 | 1,300,000 |
| 30 | 600,000 | 2,200,000 |
| 60 | 120,000 | 2,680,000 |
Workflow for Method Selection
Caption: Decision workflow for selecting an appropriate LC-MS method.
Conclusion and Recommendations
For monitoring reactions of 4-ethoxy-2,3-dimethylphenylboronic acid, a standard Reversed-Phase LC-MS method with an acidic mobile phase is a good starting point due to its simplicity and robustness. However, if retention of the boronic acid is insufficient, an Ion-Pairing RP-LC-MS method in negative ion mode can significantly improve performance. For complex reaction mixtures where high selectivity for polar compounds is required, HILIC-MS offers a powerful alternative with excellent retention and sensitivity.
The choice of method will ultimately depend on the specific requirements of the analysis, including the complexity of the reaction mixture, the need for high throughput, and the desired level of sensitivity. It is recommended to screen all three approaches to determine the most suitable method for your specific application.
References
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Available at: [Link]
-
Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS. (2020). Analytical and Bioanalytical Chemistry, 412(20), 4867-4879. Available at: [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). American Journal of Analytical Chemistry, 12(3). Available at: [Link]
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Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2014). Journal of Analytical Methods in Chemistry. Available at: [Link]
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Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Available at: [Link]
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Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. (2022). Analytical Chemistry, 94(40), 14071-14078. Available at: [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Semantic Scholar. Available at: [Link]
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Influence of boric acid on electrospray ionization efficiency. (2014). ResearchGate. Available at: [Link]
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A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). ResearchGate. Available at: [Link]
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Application of Hydrophilic Interaction Chromatography for the Analysis of Polar Contaminants in Food and Environmental Samples. (2011). ResearchGate. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, 5(20), 5638-5645. Available at: [Link]
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Using HILIC and RP-LC together to Analyze Polar and Non-Polar Compounds. (2014). YouTube. Available at: [Link]
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Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. (2019). Metabolites, 9(11), 256. Available at: [Link]
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Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters. Available at: [Link]
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Ion-pairing reversed-phase liquid chromatography fractionation in combination with isotope labeling reversed-phase liquid chromatography-mass spectrometry for comprehensive metabolome profiling. (2011). Journal of Chromatography A, 1218(30), 4978-4985. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. (2005). Journal of Chromatography B, 825(2), 111-123. Available at: [Link]
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Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Available at: [Link]
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... (n.d.). ResearchGate. Available at: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). RSC Publishing. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. Available at: [Link]
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A Comparative Guide to 4-Ethoxy-2,3-dimethylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence reaction efficiency, yield, and scope. This guide provides an in-depth comparison of 4-Ethoxy-2,3-dimethylphenylboronic acid with a selection of other commercially available phenylboronic acids: Phenylboronic acid, 4-Methoxyphenylboronic acid, and 2,3-Dimethylphenylboronic acid. Our analysis is grounded in a synthesis of literature-derived experimental data and an examination of the underlying physicochemical properties that govern their reactivity.
Understanding the Players: Structural and Electronic Profiles
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is intrinsically linked to its electronic and steric characteristics. The substituents on the phenyl ring dictate the electron density at the boron atom and the steric hindrance around it, which in turn affects the crucial transmetalation step.
4-Ethoxy-2,3-dimethylphenylboronic acid presents a unique combination of electron-donating and sterically demanding features. The ethoxy group at the para position is a strong electron-donating group (EDG) through resonance, increasing the nucleophilicity of the organic moiety to be transferred. However, the two methyl groups at the ortho and meta positions introduce significant steric bulk, which can hinder the approach of the boronic acid to the palladium center.
Phenylboronic acid serves as our baseline for comparison, being the simplest aromatic boronic acid with no substituents on the phenyl ring.[3]
4-Methoxyphenylboronic acid is a close analog to the ethoxy-substituted target, with a slightly less electron-donating methoxy group at the para position.[4] This allows for a direct comparison of the effect of the alkyl chain length of the alkoxy group.
2,3-Dimethylphenylboronic acid isolates the steric effects of the two methyl groups without the electronic contribution of the para-alkoxy group, providing insight into the impact of steric hindrance on the reaction.
A summary of the key physicochemical properties of these boronic acids is presented in Table 1.
Table 1: Physicochemical Properties of Selected Phenylboronic Acids
| Boronic Acid | Structure | pKa | Hammett Constant (σp/σm) of Substituents | Key Features |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | ![]() | N/A | OEt: -0.24 (para)Me: -0.07 (meta), -0.17 (ortho) | Strong electron-donating group, significant steric hindrance |
| Phenylboronic acid | ![]() | 8.83[3] | H: 0.00 | Unsubstituted baseline |
| 4-Methoxyphenylboronic acid | ![]() | 9.25[5] | OMe: -0.27 (para) | Strong electron-donating group, moderate steric profile |
| 2,3-Dimethylphenylboronic acid | ![]() | N/A | Me: -0.07 (meta), -0.17 (ortho) | Moderate electron-donating groups, significant steric hindrance |
The pKa of a boronic acid influences the equilibrium of boronate formation in the presence of a base, which is a key step for transmetalation.[2] Generally, electron-withdrawing groups decrease the pKa, making the boronic acid more acidic. The Hammett constants provide a measure of the electronic effect of substituents on the reactivity of the phenyl ring.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
To provide a quantitative comparison, we have compiled literature data for the Suzuki-Miyaura coupling of these boronic acids with a common coupling partner, 4-chlorotoluene, under similar reaction conditions. While a direct head-to-head study including all four compounds is not available, a comparative analysis can be drawn from existing reports.
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling with 4-Chlorotoluene
| Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | MeOH / THF | Ambient | 1 | ~95 | [1] |
| 4-Methoxyphenylboronic acid | [Pd(IPr)(allyl)Cl] | K₂CO₃ | Ethanol | 80 | 1 | 97 | [6] |
| 2,3-Dimethylphenylboronic acid | Data not available | - | - | - | - | - | - |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | Data not available | - | - | - | - | - | - |
Note: The reaction conditions in the cited literature are not identical, but represent typical protocols for these types of couplings.
From the available data, both Phenylboronic acid and 4-Methoxyphenylboronic acid demonstrate high reactivity, affording excellent yields in the coupling with 4-chlorotoluene. The strong electron-donating nature of the methoxy group in 4-Methoxyphenylboronic acid likely contributes to its high reactivity.
Unfortunately, specific yield data for the Suzuki-Miyaura coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid and 2,3-Dimethylphenylboronic acid with 4-chlorotoluene under comparable conditions could not be located in the surveyed literature. However, we can infer their expected performance based on their structural features.
The significant steric hindrance from the two ortho and meta methyl groups in both 2,3-Dimethylphenylboronic acid and 4-Ethoxy-2,3-dimethylphenylboronic acid is anticipated to be a major factor influencing their reactivity. This steric bulk can impede the approach to the palladium center during the transmetalation step, potentially leading to lower reaction rates and yields compared to less hindered boronic acids. While the ethoxy group in 4-Ethoxy-2,3-dimethylphenylboronic acid is electronically favorable, the steric hindrance may be the dominant, and potentially limiting, factor.
Experimental Workflow: A Generalized Protocol for Suzuki-Miyaura Coupling
For researchers looking to perform their own comparative studies, a representative experimental protocol for the Suzuki-Miyaura coupling is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol) and, if necessary, a supporting ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causal Analysis of Experimental Choices
-
Choice of Base: The base plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a given set of reactants.
-
Catalyst and Ligand Selection: The palladium catalyst is at the heart of the Suzuki-Miyaura reaction. The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., PPh₃, XPhos, SPhos) is critical. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, and can be particularly effective for less reactive aryl chlorides.[1]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is often employed. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and the catalyst. The specific solvent system can influence the solubility of the reactants and the rate of the reaction.
Conclusion and Future Outlook
This guide has provided a comparative overview of 4-Ethoxy-2,3-dimethylphenylboronic acid and other selected phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. While direct experimental data for 4-Ethoxy-2,3-dimethylphenylboronic acid is limited, an analysis of its structural features suggests that its performance will be a balance between the electronically favorable ethoxy group and the sterically demanding dimethyl substitution pattern.
For researchers and drug development professionals, the key takeaway is the critical importance of considering both electronic and steric effects when selecting a boronic acid for a specific synthetic target. While electron-donating groups generally enhance reactivity, significant steric hindrance can be a major impediment. Further experimental studies are warranted to fully elucidate the reactivity profile of 4-Ethoxy-2,3-dimethylphenylboronic acid and to enable its rational application in complex molecule synthesis.
References
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MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018, May 18). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction profiles for the coupling of 4-chlorotoluene with.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [Link]
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Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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PMC. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]
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MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]
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ResearchGate. (2026, January 14). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]
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ResearchGate. (n.d.). pK a values for boronic acids 1-7. Retrieved from [Link]
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Wiley Online Library. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]
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MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene with phenylboronic acid using polystyrene monolith immobilized Pd. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid.... Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation between pKa values of boronic acids 1–6 and the Hammett.... Retrieved from [Link]
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ResearchGate. (n.d.). Acidity (pKa values) for selected monosubstituted benzoic and.... Retrieved from [Link]
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PubMed. (2013, May 17). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Retrieved from [Link]
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ResearchGate. (2025, August 4). Palladium-catalyzed suzuki miyaura coupling reaction in aqueous ethanol. Retrieved from [Link]
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RSC Publishing. (n.d.). Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters. Retrieved from [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved from [Link]
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Hemijski fakultet. (n.d.). Determination and Structural Correlation of pKa Values of p-Substituted trans-b-Aroylacrylic Acids. Retrieved from [Link]
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MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
PMC. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. Retrieved from [Link]
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Navigating Steric and Electronic Landscapes: A Comparative Guide to the Reactivity of 4-Ethoxy-2,3-dimethylphenylboronic Acid and Its Isomers
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Phenylboronic acids are workhorse reagents in modern cross-coupling chemistry, yet the nuanced interplay of substituents on the aromatic ring can dramatically alter their reactivity. This guide provides an in-depth comparison of the reactivity of 4-ethoxy-2,3-dimethylphenylboronic acid and its positional isomers, offering a framework for rational reagent selection and reaction optimization.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of C-C bonds, with the reactivity of the boronic acid component being a critical parameter.[1] The electronic nature and steric environment of the substituents on the phenyl ring dictate the ease of the crucial transmetalation step in the catalytic cycle.[2] Generally, electron-donating groups enhance reactivity by increasing the nucleophilicity of the aryl group, while electron-withdrawing groups can have the opposite effect.[2] Simultaneously, steric hindrance, particularly from substituents in the ortho position, can impede the approach of the boronic acid to the palladium catalyst, thereby reducing the reaction rate.[3]
This guide will dissect the expected reactivity of 4-ethoxy-2,3-dimethylphenylboronic acid and its isomers by considering the synergistic or antagonistic effects of the ethoxy and dimethyl substituents at various positions.
The Interplay of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is a delicate balance between electronic and steric factors. The ethoxy group is a moderately activating, ortho-, para-directing group due to its electron-donating resonance effect.[4] Conversely, methyl groups are weakly activating through an inductive effect.[4] The position of these groups relative to the boronic acid moiety and to each other creates a unique reactivity profile for each isomer.
A critical factor to consider is the steric hindrance imposed by ortho-substituents. The presence of one or more groups at the 2- and 6-positions of the phenylboronic acid can significantly decrease the rate of Suzuki-Miyaura coupling.[5]
Below is a qualitative prediction of the reactivity of 4-ethoxy-2,3-dimethylphenylboronic acid and its hypothetical isomers based on these principles.
Structure-Reactivity Analysis of Isomers
| Isomer | Structure | Expected Reactivity | Rationale |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | ![]() |
Low The presence of an ethoxy group in the ortho position introduces substantial steric bulk, which is known to significantly hinder the Suzuki-Miyaura coupling. The adjacent methyl group further contributes to this steric crowding.3-Ethoxy-2,4-dimethylphenylboronic acid
Moderate The ortho-methyl group will sterically hinder the reaction to some extent. The meta-ethoxy and para-methyl groups are electronically activating but their positional influence is less pronounced than an ortho-substituent's steric effect.4-Ethoxy-2,5-dimethylphenylboronic acid
Moderate to High The para-ethoxy group is electronically activating. One ortho-methyl group provides some steric hindrance, but less than the vicinal dimethyl arrangement in the title compound. This isomer is expected to be more reactive than the 4-ethoxy-2,3-dimethyl isomer.4-Ethoxy-3,5-dimethylphenylboronic acid
High This isomer benefits from the electron-donating ethoxy group in the para position and lacks any ortho-substituents. The meta-methyl groups have a minimal steric impact on the boronic acid. This isomer is predicted to be the most reactive among the group.
Proposed Experimental Protocol for Comparative Reactivity Study
To empirically validate the predicted reactivity trends, a standardized Suzuki-Miyaura cross-coupling reaction should be performed for each isomer. The following protocol is designed to provide a reliable comparison of their performance.
Objective: To quantitatively compare the reactivity of 4-ethoxy-2,3-dimethylphenylboronic acid and its positional isomers in a Suzuki-Miyaura coupling reaction with a model aryl bromide.
Reaction Scheme:
Sources
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- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Validating 4-Ethoxy-2,3-dimethylphenylboronic Acid in Suzuki-Miyaura Coupling Against Alternative Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Biaryl Motif
The biaryl structural motif, characterized by two directly connected aromatic rings, is a cornerstone in modern chemistry. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials underscores the critical need for efficient and versatile synthetic methods.[1][2] The rotational restriction around the aryl-aryl bond can induce axial chirality, a feature exploited in asymmetric catalysis, while the extended π-system is fundamental to the properties of many organic electronics. This guide provides an in-depth validation of the Suzuki-Miyaura coupling, focusing on the performance of a sterically hindered and electron-rich substrate, 4-Ethoxy-2,3-dimethylphenylboronic acid. We will objectively compare this powerful reaction with other key biaryl synthesis methodologies, offering field-proven insights and detailed experimental protocols to inform your selection process.
The Gold Standard: Suzuki-Miyaura Coupling
Developed in the late 1970s, the Suzuki-Miyaura reaction has become the preeminent method for biaryl synthesis due to its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3][4] The reaction facilitates the formation of a C-C bond between an organoboron species (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is typically accelerated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination : The two organic partners on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[6][9]
// Nodes pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pdi_complex [label="Ar¹-Pd(II)Ln-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; pdi_biaryl [label="Ar¹-Pd(II)Ln-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar¹-Ar²\n(Biaryl Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges pd0 -> oxidative_addition [label=" + Ar¹-X"]; oxidative_addition -> pdi_complex; pdi_complex -> inv1 [dir=none]; inv1 -> transmetalation [label=" + Ar²-B(OR)₂\n(Base)"]; transmetalation -> pdi_biaryl; pdi_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> inv2 [style=dashed]; inv2 -> pd0 [style=dashed, label=" Catalyst\nRegeneration"]; } . Caption: Figure 1: The Catalytic Cycle of Suzuki-Miyaura Coupling.
Validating 4-Ethoxy-2,3-dimethylphenylboronic Acid: An Experimental Protocol
The structure of 4-Ethoxy-2,3-dimethylphenylboronic acid presents a valuable test case. The electron-donating ethoxy and methyl groups are expected to enhance the nucleophilicity of the arylboronic acid, potentially facilitating the transmetalation step. Conversely, the ortho-methyl group introduces steric hindrance, which can challenge the coupling efficiency. The following protocol is a robust starting point for validation.
// Nodes start [label="Start: Assemble\nReaction Vessel", shape=ellipse, fillcolor="#FBBC05"]; add_reagents [label="1. Add Aryl Halide,\nBoronic Acid, & Solvent"]; purge [label="2. Purge with\nInert Gas (Ar/N₂)"]; add_catalyst [label="3. Add Pd Catalyst,\nLigand, & Base"]; heat [label="4. Heat to Reaction\nTemperature (e.g., 80-100°C)"]; monitor [label="5. Monitor Progress\n(TLC/GC-MS)"]; workup [label="6. Aqueous Workup\n& Extraction"]; purify [label="7. Purify Product\n(Column Chromatography)"]; end [label="End: Characterize\nPure Biaryl Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add_reagents; add_reagents -> purge; purge -> add_catalyst; add_catalyst -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> end; } . Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst/Base Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), any additional ligand if required, and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water (20 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl.
Alternative Biaryl Synthesis Methodologies
While the Suzuki-Miyaura coupling is a dominant strategy, other powerful methods offer unique advantages for specific synthetic challenges.
Stille Coupling
The Stille reaction couples an organotin reagent (stannane) with an organic halide. Its primary advantage is its exceptional tolerance for a wide array of functional groups, as the reaction conditions are generally neutral and non-basic.[10][11]
-
Key Challenge: The main drawback is the high toxicity of organotin reagents and the difficulty in removing stoichiometric tin byproducts from the reaction mixture.[3]
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents.[12] This heightened reactivity allows for the coupling of sterically demanding substrates under mild conditions and often provides higher yields where other methods may fail.[13][14]
-
Key Challenge: Organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques for their preparation and use.
Buchwald-Hartwig Amination
It is crucial to distinguish that the Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds , not carbon-carbon bonds for biaryl synthesis.[15][16] It is a premier method for synthesizing aryl amines by coupling an amine with an aryl halide. While it follows a similar Pd-catalyzed cycle, it is not a direct alternative for creating a biaryl backbone but is invaluable for installing nitrogen-based functional groups onto an existing aryl ring.[17][18]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a cross-coupling method is a critical decision based on substrate scope, functional group compatibility, steric hindrance, and practical considerations like reagent toxicity and cost.
// Nodes start [label="Start: Define\nSynthetic Target", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Base-Sensitive\nFunctional Groups?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="High Steric\nHindrance?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Toxicity of\nReagents a Concern?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki [label="Suzuki-Miyaura\n(Good General Choice)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stille [label="Stille Coupling\n(Excellent FG Tolerance)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; negishi [label="Negishi Coupling\n(Handles Steric Bulk)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> stille [label="Yes"]; q1 -> q2 [label="No"]; q2 -> negishi [label="Yes"]; q2 -> q3 [label="No"]; q3 -> suzuki [label="Yes"]; q3 -> stille [label="No"]; } . Caption: Figure 3: Decision Logic for Biaryl Synthesis Method Selection.
Table 1: Head-to-Head Comparison of Major Biaryl Synthesis Methods
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoborane (R-B(OH)₂) | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |
| Key Advantages | Low toxicity, air/moisture stable reagents, commercially available, easy byproduct removal.[3] | Excellent functional group tolerance, mild/neutral conditions, stable reagents.[11] | High reactivity, couples sterically hindered substrates, good functional group tolerance.[13][19] |
| Key Disadvantages | Requires a base (can be incompatible with some substrates), potential for protodeboronation.[3] | High toxicity of tin reagents and byproducts, difficult byproduct removal.[3] | Air and moisture sensitive reagents require strict inert techniques. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) or Ni(0) complexes |
| Typical Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not required, but Cu(I) or CsF can be additives.[10] | Not required |
| Ideal for 4-Ethoxy-2,3-dimethylphenylboronic acid? | Excellent. The standard choice, though steric hindrance may require optimization of ligand and conditions. | Viable. Stannane would need to be synthesized; offers an alternative if base-sensitivity is an issue. | Excellent. Organozinc would need to be prepared; a strong choice if Suzuki coupling yields are low due to sterics. |
Conclusion
For the synthesis of biaryls using 4-Ethoxy-2,3-dimethylphenylboronic acid, the Suzuki-Miyaura coupling remains the most logical and advantageous starting point. Its operational simplicity, the stability of the boronic acid, and favorable environmental profile make it the preferred method in both academic and industrial settings.[4] While the ortho-methyl group introduces a degree of steric challenge, modern advancements in ligand design often provide a straightforward solution. Should this approach prove insufficient due to either low yield or incompatibility with a particularly sensitive coupling partner, the Negishi coupling presents the most powerful alternative for overcoming steric hurdles.[13] The Stille coupling remains a niche method, best reserved for substrates with functional groups that are intolerant to the basic conditions of the Suzuki reaction or the high reactivity of organozinc reagents. By understanding the mechanistic nuances and practical trade-offs of each method, researchers can confidently select and optimize the ideal pathway for their specific synthetic target.
References
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- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Negishi Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers.
- Stille vs. Suzuki Coupling for Biaryl Synthesis: A Detailed Comparison for Researchers. Benchchem.
- Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields. Benchchem.
- A Practical Synthesis of Biaryls and Aromatic Acetylenes by Stille Coupling in Room-Temperature Ionic Liquids. Taylor & Francis Online.
- Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Enantioselective Synthesis of Atropisomeric Biaryls by Pd-Catalyzed Asymmetric Buchwald-Hartwig Amin
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Prec
- Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1.
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews (RSC Publishing).
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrog
- The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois.
- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
- Biaryl synthesis with arenediazonium salts: Cross-coupling, CH-arylation and annulation reactions.
- Solid-Phase Synthesis of Biaryls via the Stille Reaction. American Chemical Society.
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- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
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- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
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- Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC - NIH.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides.
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. ChemOrgChem YouTube Channel.
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A Comparative Spectroscopic and Application Guide to 4-Ethoxy-2,3-dimethylphenylboronic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, substituted phenylboronic acids stand as indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth spectroscopic and comparative analysis of 4-Ethoxy-2,3-dimethylphenylboronic acid, a promising yet sparsely documented building block. Due to the limited availability of experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data and a comparative analysis with its structurally related and commercially available analogs. This approach aims to provide researchers with a valuable predictive framework for its characterization and a rationale for its application in synthetic workflows.
Spectroscopic Profile of 4-Ethoxy-2,3-dimethylphenylboronic Acid (Predicted)
The spectroscopic characteristics of a molecule are fundamental to its identification and the verification of its purity. In the absence of published experimental data, the following ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-Ethoxy-2,3-dimethylphenylboronic acid (CAS: 1451391-67-5, Molecular Formula: C₁₀H₁₅BO₃, Molecular Weight: 194.04 g/mol ) have been predicted based on established principles of spectroscopy and analysis of its structural analogs.
Predicted ¹H NMR Spectrum
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of a molecule by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 4-Ethoxy-2,3-dimethylphenylboronic acid in CDCl₃ is expected to exhibit the following signals:
-
Ethoxy Group (O-CH₂-CH₃): A triplet at approximately 1.4 ppm (3H) corresponding to the methyl protons and a quartet at around 4.0 ppm (2H) for the methylene protons. The coupling between these protons (J-coupling) would result in this characteristic pattern.
-
Aromatic Protons (Ar-H): Two doublets in the aromatic region, likely between 6.7 and 7.6 ppm. The proton at position 5 is expected to be more downfield than the proton at position 6 due to the electronic effects of the substituents.
-
Methyl Groups (Ar-CH₃): Two singlets for the two methyl groups on the aromatic ring, predicted to be in the range of 2.1-2.4 ppm.
-
Boronic Acid Protons (B(OH)₂): A broad singlet that can appear over a wide range, typically between 4.5 and 8.0 ppm, and its position is highly dependent on concentration and solvent. This peak may also exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted chemical shifts for 4-Ethoxy-2,3-dimethylphenylboronic acid are as follows:
-
Ethoxy Group (O-CH₂-CH₃): The methyl carbon is expected around 15 ppm, and the methylene carbon around 63 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are anticipated in the aromatic region (110-160 ppm). The carbon bearing the boronic acid group (C1) will be influenced by the boron atom. The ethoxy-substituted carbon (C4) will be significantly downfield, while the other carbons will have shifts determined by the cumulative electronic effects of the substituents.
-
Methyl Groups (Ar-CH₃): The two methyl carbons are predicted to resonate in the range of 15-20 ppm.
Predicted Infrared (IR) Spectrum
Infrared spectroscopy is used to identify functional groups. Key predicted vibrational frequencies for 4-Ethoxy-2,3-dimethylphenylboronic acid include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups of the boronic acid, often showing evidence of hydrogen bonding.[1][2]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl groups will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
-
B-O Stretch: A strong, broad absorption band between 1310 and 1350 cm⁻¹ is a hallmark of the B-O single bond in boronic acids.[2][3]
-
C-O Stretch: A distinct peak around 1240 cm⁻¹ corresponding to the aryl-alkyl ether bond of the ethoxy group.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 4-Ethoxy-2,3-dimethylphenylboronic acid, the molecular ion peak (M⁺) would be observed at m/z = 194. Key fragmentation patterns for phenylboronic acids involve the loss of water and characteristic cleavages around the boron atom.[4] Common fragments would likely include [M-H₂O]⁺, [M-C₂H₄]⁺ from the ethoxy group, and ions resulting from the cleavage of the C-B bond. The natural isotopic abundance of boron (¹⁰B and ¹¹B) would result in a characteristic M+1 peak.[5]
Comparative Analysis with Structural Analogs
To provide a practical context for the predicted data, a comparison with commercially available and structurally similar phenylboronic acids is essential. The following table summarizes the key properties and available spectroscopic information for selected analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features (if available) |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | 4-Ethoxy-2,3-dimethylphenylboronic acid | 194.04 | Not available | (Predicted Data) |
| 4-Ethoxyphenylboronic acid [6] | 4-Ethoxyphenylboronic acid | 165.98 | 121-128 | SDBS entry available (No. 52009)[7] |
| 2,3-Dimethylphenylboronic acid [8][9] | 2,3-Dimethylphenylboronic acid | 149.98 | 174-180 | Reactant for Suzuki coupling.[9] |
| (4-Ethoxy-2-methylphenyl)boronic acid [10] | (4-Ethoxy-2-methylphenyl)boronic acid | 180.01 | 168 | PubChem CID: 16217476[10] |
| (4-Ethoxy-2,5-dimethylphenyl)boronic acid | (4-Ethoxy-2,5-dimethylphenyl)boronic acid | 194.04 | Not available | Purity: 97% |
This comparative data highlights how subtle changes in the substitution pattern on the phenyl ring can influence the physical properties of the molecule. For instance, the presence and position of methyl and ethoxy groups will alter the electronic and steric environment of the boronic acid moiety, which in turn affects its reactivity in chemical transformations.
Application in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The premier application for phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[11][12] The choice of a specific phenylboronic acid is dictated by the desired final product and the need to control reactivity and selectivity.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: The Role of Substituents
The electronic and steric nature of the substituents on the phenylboronic acid significantly impacts the reaction rate and yield.
-
Electronic Effects: The ethoxy group at the para position in 4-Ethoxy-2,3-dimethylphenylboronic acid is an electron-donating group, which increases the electron density on the aromatic ring. This enhanced nucleophilicity of the aryl group can facilitate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[14]
-
Steric Effects: The two methyl groups at the ortho and meta positions introduce steric hindrance around the boronic acid moiety. The ortho-methyl group, in particular, can hinder the approach of the boronic acid to the palladium center during transmetalation. This steric bulk can sometimes be advantageous in achieving selective coupling in complex molecules but may also necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve good yields.[15][16] The interplay between the electron-donating ethoxy group and the sterically demanding methyl groups makes 4-Ethoxy-2,3-dimethylphenylboronic acid an interesting substrate for studying these competing effects.
Experimental Protocols
While a specific protocol for 4-Ethoxy-2,3-dimethylphenylboronic acid is not available, the following general procedure for a Suzuki-Miyaura coupling can be adapted.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
4-Ethoxy-2,3-dimethylphenylboronic acid represents a valuable, albeit undercharacterized, building block for organic synthesis. The predictive spectroscopic data provided in this guide offers a foundational tool for its identification and quality control. The comparative analysis with its structural analogs, coupled with a mechanistic understanding of its primary application in Suzuki-Miyaura coupling, empowers researchers to make informed decisions in their experimental design. The unique combination of electronic and steric features in this molecule makes it a compelling candidate for the synthesis of novel and complex molecular architectures, warranting further investigation into its reactivity and applications.
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4049. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2376-2387. [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir, 20(10), 4064-4071. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1968). Canadian Journal of Chemistry, 46(12), 2089-2096. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. ResearchGate. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2017). Beilstein Journal of Organic Chemistry, 13, 1346-1354. [Link]
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Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. - ResearchGate. [Link]
-
Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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4-ethoxy-2-methylphenylboronic acid (C9H13BO3). PubChemLite. [Link]
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4-ethoxy-2,5-dimethylphenylboronic acid (C10H15BO3). PubChemLite. [Link]
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The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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(2,3-DIMETHYLPHENYL)BORONIC ACID | CAS 183158-34-1. Matrix Fine Chemicals. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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4-ethoxyphenylboronic acid (C8H11BO3). PubChemLite. [Link]
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4-Ethoxy-2,3-dimethylphenylboronic acid - CAS:1451391-67-5. 北京欣恒研科技有限公司. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Analytical Chemistry, 83(9), 3468-3475. [Link]
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2,6-Dimethylphenylboronic acid | C8H11BO2 | CID 583322. PubChem. [Link]
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(4-Ethoxy-2,5-dimethylphenyl)boronic acid. Doron Scientific. [Link]
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(4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem. [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. (2016). Journal of Chemical Education, 93(4), 799-802. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1][2] The judicious selection of a palladium catalyst is paramount to the success of this transformation, particularly when dealing with sterically encumbered substrates such as 4-Ethoxy-2,3-dimethylphenylboronic acid. This guide offers a comparative analysis of palladium catalyst systems applicable to this challenging substrate, grounded in mechanistic principles and supported by experimental insights from related systems.
The structure of 4-Ethoxy-2,3-dimethylphenylboronic acid presents a unique challenge due to the presence of two ortho-substituents (a methyl and an ethoxy group), which can significantly hinder the crucial transmetalation step in the catalytic cycle. This steric congestion necessitates the use of catalyst systems that are not only highly active but also capable of accommodating bulky coupling partners.
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst in a Suzuki-Miyaura coupling is intrinsically linked to the nature of its ligand sphere. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the electronic and steric properties of the palladium center. For a sterically demanding substrate like 4-Ethoxy-2,3-dimethylphenylboronic acid, the choice of ligand is especially critical.[2]
Here, we compare three classes of palladium catalysts that are commonly employed for challenging Suzuki-Miyaura couplings:
-
Traditional Phosphine Ligand-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, air-stable, and commercially available catalyst.[2][3] While effective for a wide range of substrates, its performance can be diminished with sterically hindered partners, often requiring higher temperatures and longer reaction times.[3] The dissociation of PPh₃ ligands is necessary to generate the active 14-electron species, and the moderate steric bulk of PPh₃ may not be sufficient to promote efficient reductive elimination with a congested biaryl product.
-
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald Ligands): The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has revolutionized the field of cross-coupling.[4][5] These ligands promote the formation of highly active, monoligated Pd(0) species that are particularly effective for coupling sterically hindered substrates.[5] The steric bulk facilitates reductive elimination, while the electron-donating nature of the ligand enhances the rate of oxidative addition.[6] Precatalysts incorporating these ligands, such as SPhos Pd G2 and XPhos Pd G3, offer improved stability and ease of use.[3]
-
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts: NHCs are strong σ-donating ligands that form very stable bonds with palladium.[6] This strong bond prevents catalyst decomposition at high temperatures. The steric bulk of NHC ligands can be readily tuned to promote efficient coupling of hindered substrates.[7] Commercially available Pd-NHC complexes, such as PEPPSI™-IPr, are highly active and have shown broad applicability in challenging cross-coupling reactions.[6]
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of these catalyst systems for the coupling of 4-Ethoxy-2,3-dimethylphenylboronic acid with a generic aryl bromide (Ar-Br). The data is extrapolated from studies on structurally similar, sterically demanding arylboronic acids.[3] Direct comparison under identical conditions is recommended for specific applications.
| Catalyst System | Ligand | Typical Loading (mol%) | Temperature (°C) | Reaction Time | Expected Yield | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | 80-110 | 12-24 h | Moderate to Good | Readily available, cost-effective. May require higher catalyst loading and harsher conditions for hindered substrates.[2][8] |
| Pd(OAc)₂ / SPhos | SPhos | 0.1-2 | Room Temp to 80 | 1-12 h | Excellent | High activity for hindered substrates at low catalyst loadings.[5] Air-sensitive ligand requires inert atmosphere. |
| XPhos Pd G3 | XPhos | 0.5-2 | 80-100 | 2-16 h | Excellent | Air- and moisture-stable precatalyst. Broad substrate scope.[3][9] |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | 80-110 | 4-18 h | Very Good to Excellent | High thermal stability. Effective for challenging substrates, including heteroaryl chlorides.[6] |
Experimental Protocols
The following are general, adaptable protocols for performing a Suzuki-Miyaura coupling with 4-Ethoxy-2,3-dimethylphenylboronic acid.
Protocol 1: Coupling using Pd(PPh₃)₄
-
To an oven-dried Schlenk tube, add 4-Ethoxy-2,3-dimethylphenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using a Buchwald Precatalyst (e.g., XPhos Pd G3)
-
To a vial, add the aryl halide (1.0 equiv.), 4-Ethoxy-2,3-dimethylphenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).
-
Add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Add a degassed solvent such as toluene or dioxane.
-
Seal the vial and heat to 100 °C for 2-16 hours, monitoring the reaction progress.
-
Follow the workup and purification procedure outlined in Protocol 1.
Mechanistic Insights and Rationale
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The choice of catalyst and reaction conditions is dictated by the need to efficiently navigate each step of this cycle.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[3] Electron-rich ligands accelerate this step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.[10][11] This step is often rate-limiting, especially with sterically hindered boronic acids. Bulky ligands can create a more open coordination sphere on the palladium, but excessive bulk can also impede the approach of the boronate. The choice of a strong base like K₃PO₄ is often crucial for activating the boronic acid.[10]
-
Reductive Elimination: The two organic groups on the palladium couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[3] Bulky ligands are known to promote this final step, which can be difficult for sterically congested products.[2]
Experimental Workflow
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of the sterically hindered 4-Ethoxy-2,3-dimethylphenylboronic acid, catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbenes are highly recommended over traditional catalysts like Pd(PPh₃)₄. These advanced systems are more likely to provide high yields under milder conditions and with lower catalyst loadings. The use of a robust base such as potassium phosphate is also advisable to facilitate the challenging transmetalation step. As with any catalytic reaction, empirical optimization of the solvent, base, temperature, and catalyst loading for the specific aryl halide coupling partner is essential to achieve the best results.
References
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ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
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NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
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ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters. [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
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OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
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ACS Publications. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry. [Link]
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NIH. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC. [Link]
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ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]
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ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. [Link]
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ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
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Semantic Scholar. A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids. [Link]
-
Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics. [Link]
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ResearchGate. Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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RSC Publishing. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry. [Link]
-
NIH. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
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Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
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Assessing the Stability of 4-Ethoxy-2,3-dimethylphenylboronic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability of building blocks like arylboronic acids is a critical parameter that can significantly impact the success of synthetic routes and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of 4-ethoxy-2,3-dimethylphenylboronic acid and its derivatives. We will delve into the intrinsic factors governing its stability, offer a comparative perspective against other commonly used boronic acids, and provide detailed experimental protocols for rigorous stability evaluation.
Understanding the Stability Landscape of Arylboronic Acids
Arylboronic acids are generally valued for their versatility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, their stability can be a point of concern. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.[1]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. It is often catalyzed by acidic or basic conditions and the presence of moisture.[2]
-
Oxidation: The boron center is susceptible to oxidation, leading to the formation of a phenol and boric acid. This can be initiated by reactive oxygen species.[3]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring called a boroxine. While often reversible, this can complicate stoichiometry and characterization.
The stability of a given arylboronic acid is intricately linked to the electronic and steric effects of the substituents on the aromatic ring.
The Stability Profile of 4-Ethoxy-2,3-dimethylphenylboronic Acid: A Predicted Assessment
The substituents on the phenyl ring of 4-ethoxy-2,3-dimethylphenylboronic acid are an ethoxy group at the para position and two methyl groups at the ortho and meta positions relative to the boronic acid moiety. Both alkoxy and alkyl groups are electron-donating groups (EDGs).
Electronic Effects:
Electron-donating groups increase the electron density on the aromatic ring and at the carbon atom of the C-B bond. This generally enhances the stability of the boronic acid by strengthening the C-B bond and making it less susceptible to protodeboronation. Studies on para-substituted phenylboronic acids have shown that electron-rich derivatives, such as those with tolyl and methoxyphenyl groups, exhibit enhanced reactivity in certain reactions, which can be correlated with their electronic properties.[4]
Steric Effects:
The presence of a methyl group at the ortho position introduces steric hindrance around the boronic acid moiety. This steric bulk can shield the boron atom from attack by nucleophiles or other reagents that could initiate degradation. However, significant steric hindrance, especially from multiple ortho substituents, can sometimes lead to increased rates of deboronation under certain conditions.[5]
Comparative Stability Prediction:
Based on these principles, we can position 4-ethoxy-2,3-dimethylphenylboronic acid within a stability spectrum of common arylboronic acids.
| Boronic Acid Derivative | Substituent Effects | Predicted Relative Stability | Rationale |
| 4-Ethoxy-2,3-dimethylphenylboronic acid | Strong electron-donating (ethoxy), moderate electron-donating (dimethyl), and moderate steric hindrance (ortho-methyl) | High | The combination of strong electron-donating groups is expected to stabilize the C-B bond against protodeboronation. The ortho-methyl group may offer some steric protection. |
| Phenylboronic acid | Unsubstituted | Moderate | Serves as a baseline for comparison.[6] |
| 4-Nitrophenylboronic acid | Strong electron-withdrawing (nitro) | Low | The electron-withdrawing nature of the nitro group deactivates the ring and weakens the C-B bond, making it more susceptible to degradation.[5] |
| 4-Methoxyphenylboronic acid | Strong electron-donating (methoxy) | High | The strong electron-donating methoxy group enhances stability.[4] |
| 2-Methylphenylboronic acid | Moderate electron-donating (methyl) and steric hindrance | Moderate to High | The ortho-methyl group provides steric hindrance, which can enhance stability. |
Experimental Protocols for Assessing Stability
To empirically determine the stability of 4-ethoxy-2,3-dimethylphenylboronic acid and its derivatives, a forced degradation study is the most robust approach. This involves subjecting the compound to a range of stress conditions to accelerate its decomposition and identify potential degradation products.[7][8][9]
Forced Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of boronic acids.
Step-by-Step Methodology: Hydrolytic Stability Assessment
This protocol details the assessment of stability under acidic and basic conditions.
1. Reagent and Sample Preparation:
- Prepare stock solutions of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide.
- Accurately weigh approximately 10 mg of 4-ethoxy-2,3-dimethylphenylboronic acid and dissolve it in a suitable co-solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Ensure complete dissolution.
2. Stress Conditions:
- For acidic hydrolysis, mix equal volumes of the boronic acid stock solution and 0.1 M HCl in a sealed vial.
- For basic hydrolysis, mix equal volumes of the boronic acid stock solution and 0.1 M NaOH in a sealed vial.
- Prepare a control sample by mixing the boronic acid stock solution with the co-solvent and water in the same ratio.
- Place all vials in a temperature-controlled water bath or oven at 60°C.
3. Time-Point Sampling:
- Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
- Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the degradation reaction.
4. Analytical Method: HPLC-UV/MS
- Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and coupled to a mass spectrometer (MS) is ideal.
- Column: A C18 reversed-phase column is a common choice.
- Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile is typically effective.
- Injection Volume: 10 µL.
- Detection: Monitor at a suitable UV wavelength (e.g., 254 nm) and acquire mass spectra to identify degradation products.
- Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area (t=0).
Analytical Technique Spotlight: ¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for studying boronic acids as it directly probes the boron atom.[10][11][12][13] The chemical shift of the boron signal is sensitive to its hybridization state (sp² in the trigonal boronic acid vs. sp³ in the tetrahedral boronate ester or degradation products). This allows for real-time monitoring of the degradation process in solution.
Caption: Workflow for ¹¹B NMR-based stability analysis.
Mitigating Instability: The Role of Boronate Esters
For applications where the inherent stability of a boronic acid is insufficient, conversion to a boronate ester is a common and effective strategy. Pinacol esters and N-methyliminodiacetic acid (MIDA) boronates are widely used derivatives that exhibit enhanced stability towards hydrolysis and oxidation, while often still being compatible with cross-coupling reactions.[14] The choice of the diol for esterification can be tailored to tune the stability and reactivity of the resulting boronate ester.
Conclusion
While direct experimental data for 4-ethoxy-2,3-dimethylphenylboronic acid is limited, a thorough understanding of the electronic and steric effects of its substituents allows for a reasoned prediction of its stability. The presence of multiple electron-donating groups suggests a relatively high stability compared to electron-deficient or unsubstituted phenylboronic acids. For applications requiring definitive stability data, the implementation of a systematic forced degradation study, utilizing analytical techniques such as HPLC-UV/MS and ¹¹B NMR, is essential. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess the stability of 4-ethoxy-2,3-dimethylphenylboronic acid and its derivatives, ensuring the robustness of their synthetic endeavors.
References
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Kučera, L., & Rouchal, M. (2020). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. ResearchGate. [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]
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Rogowska, K., et al. (2019). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]
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Harris, T. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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Harris, T. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Chen, Y.-L., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
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Xu, J., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
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Pospíšil, J., et al. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]
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Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]
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Tran, A. T., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. [Link]
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Smith, M. K. (2019). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
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Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. ResearchGate. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Smith, K., & Rainville, P. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
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Wang, X., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
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Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Phenylboronic acid. (n.d.). Wikipedia. [Link]
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Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm. [Link]
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Rogowska, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. [Link]
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Li, M., et al. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. (2023). Chemistry Steps. [Link]
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A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 4-Ethoxy-2,3-dimethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2] The efficiency of this palladium-catalyzed reaction is paramount for process optimization and scale-up. A thorough understanding of its kinetics provides the foundation for rational catalyst selection, reaction condition optimization, and ultimately, the development of robust and efficient synthetic routes.
This guide presents a comparative analysis of the kinetic performance of 4-Ethoxy-2,3-dimethylphenylboronic acid in Suzuki coupling reactions. We will delve into the mechanistic nuances of this transformation, with a particular focus on the challenges and opportunities presented by this sterically encumbered and electron-rich boronic acid. Through a combination of established mechanistic principles and comparative experimental data, this guide aims to equip researchers with the knowledge to effectively design and execute kinetic studies for this class of substrates.
The Impact of Steric Hindrance and Electronic Effects
The structure of 4-Ethoxy-2,3-dimethylphenylboronic acid, with its ortho- and meta-methyl groups and an electron-donating ethoxy group, introduces a unique combination of steric and electronic factors that significantly influence the kinetics of the Suzuki-Miyaura coupling.
-
Steric Hindrance: The two methyl groups in the ortho and meta positions create significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-determining step in Suzuki couplings involving hindered substrates.[3][4] Overcoming this steric barrier typically requires the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can promote the formation of a more accessible palladium complex.[1][3][5]
-
Electronic Effects: The ethoxy group at the para position is electron-donating, increasing the electron density of the phenyl ring. This enhanced nucleophilicity can, in principle, accelerate the transmetalation step.[6] However, the interplay between these electronic effects and the dominant steric hindrance will ultimately dictate the overall reaction rate.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] A kinetic analysis aims to identify the rate-determining step and understand how different reaction parameters influence the overall reaction rate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-2,3-dimethylphenylboronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethoxy-2,3-dimethylphenylboronic acid. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the highest degree of scientific integrity and safety, ensuring not only personal and institutional protection but also environmental stewardship. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established safety protocols and the specific chemical nature of boronic acids.
Foundational Safety & Hazard Assessment
Before handling 4-Ethoxy-2,3-dimethylphenylboronic acid, a thorough understanding of its hazard profile is essential. While many boronic acids are stable, they are classified as irritants and their toxicological properties are often not fully investigated.[1] Recent studies have also begun to challenge the long-held belief that boronic acids are universally non-toxic, with some research indicating potential mutagenic activity.[2][3] Therefore, treating this and related compounds with a high degree of caution is a critical first step.
Key Hazards Associated with Phenylboronic Acid Derivatives:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6][7]
-
Harmful if Swallowed: Oral toxicity is a concern with many boronic acid derivatives.[1][6][8]
Immediate Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[4]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
| Hazard Summary & Personal Protective Equipment (PPE) |
| Identified Hazards |
| Skin Irritant (Category 2) [4][7] |
| Eye Irritant (Category 2/2A) [1][4][5][7] |
| Respiratory Tract Irritant (Category 3) [1][7] |
| Acute Oral Toxicity (Category 4) [1][8] |
| Required Personal Protective Equipment (PPE) |
| Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[9][10] |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling.[8][9][10] |
| Body Protection: A standard laboratory coat must be worn. For larger quantities or significant spill risk, consider a chemically resistant apron.[9][10] |
| Respiratory Protection: Use in a fume hood. If dust is generated outside of a hood, a NIOSH-approved respirator may be necessary.[9] |
| Incompatible Materials |
| Strong Oxidizing Agents, Strong Acids, Strong Bases [6][11] |
Spill Management Protocol
An effective disposal plan begins with a robust spill response protocol. The primary objective is to contain the material safely without creating additional hazards.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately evacuate non-essential personnel from the spill area.[1][9]
-
Don PPE: Before approaching the spill, don all required PPE as detailed in the table above.
-
Containment: For solid spills, carefully sweep up the material. Crucially, this must be done in a manner that avoids generating dust. [1][9] Do not use a dry brush. A moistened towel or a specialized absorbent pad can be used to gently collect the powder.
-
Collection: Place the spilled material and all contaminated cleaning supplies (e.g., paper towels, gloves) into a suitable, sealable, and clearly labeled hazardous waste container.[1][9]
-
Decontaminate: Thoroughly clean the spill area with soap and water.[1]
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste, following the primary disposal protocol outlined below.
Primary Disposal Protocol: Professional Waste Management
The definitive and required method for the disposal of 4-Ethoxy-2,3-dimethylphenylboronic acid is through a licensed professional hazardous waste disposal service.[1][9] In-laboratory treatment or neutralization is strongly discouraged. Such attempts can be unreliable, potentially creating other hazardous byproducts, and may violate institutional or regulatory disposal policies.[9]
Workflow for Chemical Waste Segregation and Disposal:
Caption: Disposal workflow from waste generation to final confirmation.
Step-by-Step Disposal Plan:
-
Waste Segregation: All waste containing 4-Ethoxy-2,3-dimethylphenylboronic acid, including unused product, reaction residues, and contaminated materials (e.g., weigh boats, gloves, silica gel), must be collected separately. Do not mix boronic acid waste with other chemical waste streams, particularly chlorinated solvents or strong acids/bases.[12]
-
Containerization: Use a robust, leak-proof container with a secure lid, designated for solid hazardous waste. Ensure the container is compatible with the chemical.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Waste 4-Ethoxy-2,3-dimethylphenylboronic acid"
-
The primary hazards: "Irritant," "Harmful if Swallowed"
-
Appropriate hazard pictograms (e.g., GHS07 exclamation mark).[13]
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials. The storage area should be secure and clearly marked as a hazardous waste storage location.
-
Professional Disposal: Arrange for the collection of the waste with your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[4] Follow all institutional procedures for waste pickup requests and documentation.
By adhering to this structured and scientifically-grounded disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the professional responsibilities of the scientific community.
References
- Proper Disposal of (5-Iodopent-1-en-1-yl)
- SAFETY D
- Safety D
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- 4-Ethoxy-3,5-dimethylphenylboronic Acid (contains varying amounts of Anhydride) - SAFETY DATA SHEET. Tokyo Chemical Industry Co., Ltd.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Laboratory Waste Disposal Handbook. University of Essex.
- SAFETY D
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle Inc.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Trying to remove a boronic acid in a workup. Help! : r/chemistry. Reddit.
- (4-Ethoxy-2,5-dimethylphenyl)boronic acid | 1217500-56-5. Sigma-Aldrich.
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Navigating the Safe Handling of 4-Ethoxy-2,3-dimethylphenylboronic acid: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Protocols
This guide provides essential safety and logistical information for the handling and disposal of 4-Ethoxy-2,3-dimethylphenylboronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory operations.
Hazard Identification and Risk Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]
It is crucial to handle this compound as a potentially hazardous substance and to always use appropriate personal protective equipment (PPE).
Hazard Summary Table:
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
This data is based on analogous boronic acid compounds and should be considered representative.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount to mitigating the risks associated with handling 4-Ethoxy-2,3-dimethylphenylboronic acid.
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[7] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a high risk of splashing. | To protect eyes from dust particles and splashes, which can cause serious irritation.[1][3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated) | To prevent inhalation of dust particles that can cause respiratory tract irritation. Use is recommended when weighing or transferring the solid compound outside of a fume hood. |
PPE Selection Workflow:
Caption: PPE selection workflow for handling 4-Ethoxy-2,3-dimethylphenylboronic acid.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures both safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]
-
Keep the container tightly closed to prevent absorption of moisture and potential degradation.[8][9]
Handling Procedures (Step-by-Step):
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as determined by your risk assessment.[6] Prepare your work area, preferably within a chemical fume hood, to minimize exposure to dust.[9][10]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid material within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Dissolution:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Emergency and Disposal Plan
Preparedness is key to managing unexpected events.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For large spills, or if you are not trained to handle them, contact your institution's Environmental Health and Safety (EHS) department.
-
Containment (for small spills):
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.
Spill Response Workflow:
Caption: Spill response workflow for 4-Ethoxy-2,3-dimethylphenylboronic acid.
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]
Waste Disposal:
-
All waste containing 4-Ethoxy-2,3-dimethylphenylboronic acid, including contaminated consumables and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Dispose of the waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain.[12]
-
Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
Conclusion: A Commitment to Safety
The responsible handling of 4-Ethoxy-2,3-dimethylphenylboronic acid is a cornerstone of safe and effective research. By understanding its potential hazards and adhering to the protocols outlined in this guide, you contribute to a secure laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
IsoLab. (n.d.). Boric Acid. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


